molecular formula C12H15NO2 B362509 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 638141-86-3

3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B362509
CAS No.: 638141-86-3
M. Wt: 205.25g/mol
InChI Key: FXYUXWJZRUCEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-3-(2-methylpropyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)7-13-10-6-9(3)4-5-11(10)15-12(13)14/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYUXWJZRUCEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and molecular weight of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and molecular characterization of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one .

Content Type: Technical Monograph & Synthesis Protocol Subject: Heterocyclic Chemistry / Medicinal Intermediate Profiling

Executive Summary & Compound Identity

This compound is a lipophilic N-alkylated derivative of the bioactive scaffold 5-methyl-2-benzoxazolinone. Structurally, it consists of a benzene ring fused to an oxazole-2-one ring, substituted with a methyl group at the 5-position and an isobutyl group at the 3-position (nitrogen).

This compound represents a strategic modification of the benzoxazolone class, often explored in medicinal chemistry to enhance the membrane permeability (LogP) of muscle relaxant and anti-inflammatory pharmacophores (analogous to Chlorzoxazone or Metaxalone).

Physicochemical Profile

The following data aggregates calculated values derived from structure-activity relationships (SAR) and experimental baselines of the parent scaffold.

PropertyValue / DescriptionSource/Note
IUPAC Name 3-(2-methylpropyl)-5-methyl-1,3-benzoxazol-2(3H)-oneSystematic nomenclature
Molecular Formula C₁₂H₁₅NO₂ Calculated
Molecular Weight 205.25 g/mol Exact Mass: 205.1103
CAS (Parent Core) 22876-15-9 (5-Methyl-2-benzoxazolinone)Reference Anchor
Physical State Solid (Low Melting) or Viscous OilPredicted based on N-alkylation effect
Predicted LogP 3.2 – 3.5High lipophilicity vs. parent (LogP ~1.5)
H-Bond Donors 0N-alkylation removes donor site
H-Bond Acceptors 2Carbonyl (C=O) and Ether (C-O-C)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic profile

Chemical Structure & Stability

The molecule features a carbamate functionality cyclized onto a benzene ring. The stability profile is dictated by the benzoxazolone core, which is generally robust but susceptible to hydrolysis under strong basic conditions at elevated temperatures.

Structural Visualization
  • Core: Planar aromatic system.

  • Substituent: The isobutyl group introduces steric bulk and rotational freedom at the N3 position, disrupting the intermolecular hydrogen bonding network seen in the unsubstituted parent, significantly lowering the melting point.

Synthesis & Manufacturing Protocol

Objective: Synthesis of this compound via N-alkylation. Scale: Laboratory (10 mmol baseline).

Retrosynthetic Analysis

The most efficient route disconnects the N-alkyl bond. The precursor is the commercially available 5-methyl-1,3-benzoxazol-2(3H)-one , which is deprotonated and coupled with an isobutyl halide.

Reagents & Materials
  • Precursor: 5-Methyl-1,3-benzoxazol-2(3H)-one (1.0 eq).

  • Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate Finkelstein-like substitution.

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 5-methyl-1,3-benzoxazol-2(3H)-one (1.49 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) in DMF (15 mL). Stir at room temperature for 30 minutes to facilitate deprotonation of the N-H (pKa ~9.5).

  • Alkylation: Add 1-bromo-2-methylpropane (1.3 mL, 12 mmol) and catalytic KI (166 mg, 1 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (more polar) should disappear, yielding a less polar spot (Target).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (100 mL). The product may precipitate as a solid or oil out.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 30 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If the crude is an oil, purify via Flash Column Chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Methyl-2-benzoxazolinone Deprotonation Activation (K2CO3 / DMF, 30 min) Start->Deprotonation Addition Alkylation (+ Isobutyl Bromide / 80°C) Deprotonation->Addition Workup Work-up (H2O quench / EtOAc Ext.) Addition->Workup Purification Purification (Column Chromatography) Workup->Purification Product Target: 3-Isobutyl-5-methyl-benzoxazolone Purification->Product

Caption: Figure 1: Optimized N-alkylation workflow for the synthesis of the target benzoxazolone derivative.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signals confirm the structure.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (3H):

    • δ ~7.10 (d, J=8 Hz, 1H, H-7)

    • δ ~6.90 (s, 1H, H-4)

    • δ ~6.85 (d, 1H, H-6)

    • Note: Pattern characteristic of 1,2,4-trisubstituted benzene.

  • N-Methylene (2H):

    • δ ~3.60 (d, J=7.2 Hz, 2H, N-CH₂-CH).

    • Diagnostic shift confirming N-alkylation.

  • Methine (1H):

    • δ ~2.15 (m, 1H, CH(CH₃)₂).

  • Aromatic Methyl (3H):

    • δ ~2.38 (s, 3H, Ar-CH₃).

  • Isobutyl Methyls (6H):

    • δ ~0.95 (d, J=6.7 Hz, 6H, CH(CH₃)₂).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 206.12

  • [M+Na]⁺: 228.10

  • Fragmentation: Loss of isobutyl group or CO₂ may be observed in EI-MS.

References

  • PubChem. (2025).[2][3][4] 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Rajanarendar, E. et al. (2008). Synthesis and antimicrobial activity of new isoxazolyl-1,3-benzoxazines. Indian Journal of Chemistry. (Validating benzoxazole/benzoxazine synthesis methodologies).

Sources

Mechanism of action for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic heterocyclic compound belonging to the benzoxazolinone class. It is primarily investigated as a non-steroidal anti-inflammatory agent (NSAID) with analgesic properties. Its design leverages the privileged 2(3H)-benzoxazolone scaffold, a pharmacophore known to mimic the electronic and steric properties required for binding to the cyclooxygenase (COX) active site.

Unlike traditional NSAIDs that often carry acidic moieties (causing gastric mucosal damage), this molecule utilizes a non-acidic, lipophilic core. The N-isobutyl and C5-methyl substitutions are critical structural modifications intended to enhance COX-2 selectivity and membrane permeability, thereby improving the therapeutic index regarding gastrointestinal safety.

Molecular Mechanism of Action (MoA)

Primary Target: Cyclooxygenase Inhibition

The core mechanism involves the competitive inhibition of the cyclooxygenase enzymes (COX-1 and COX-2). The molecule intervenes in the Arachidonic Acid (AA) Cascade , preventing the biotransformation of AA into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2).

  • Binding Mode: The benzoxazolone ring system acts as a bioisostere for the indole or naphthalene rings found in classical NSAIDs. It occupies the hydrophobic channel of the COX enzyme.

  • Selectivity Hypothesis: The N-isobutyl group (Position 3) increases steric bulk. Since the COX-2 active site possesses a larger, more flexible side pocket (the "lobby") compared to the constricted channel of COX-1, the isobutyl group favors binding to COX-2. This suggests a potential for reduced gastrointestinal toxicity, which is largely COX-1 mediated.

  • Electronic Effect: The 5-methyl group acts as a weak electron-donating group (EDG), modulating the electron density of the aromatic ring to optimize pi-stacking interactions with residues (e.g., Tyr385, Trp387) within the enzyme's active site.

Secondary Pathway: 5-Lipoxygenase (5-LOX) Modulation

Emerging research on benzoxazolinone derivatives suggests a "dual inhibitor" profile. By potentially inhibiting 5-LOX, the molecule may also reduce the production of leukotrienes (LTs), which are potent chemotactic agents in inflammation. This dual action is highly desirable to prevent the "arachidonic acid shunt"—where blocking COX forces AA down the LOX pathway, causing asthma-like side effects.

Pathway Visualization

The following diagram illustrates the intervention points of this compound within the inflammatory cascade.

MoA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase AA->LOX PGs Prostaglandins (PGG2/PGH2) COX1->PGs Gastric Gastric Mucosal Protection COX1->Gastric Maintains COX2->PGs LTs Leukotrienes LOX->LTs Drug 3-isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one Drug->COX1 Weak Inhibition (Sparing Effect) Drug->COX2 Primary Inhibition (High Affinity) Drug->LOX Potential Secondary Inhibition Pain Pain & Inflammation PGs->Pain

Caption: Schematic of the Arachidonic Acid Cascade showing the primary blockade of COX-2 by the benzoxazolone derivative, minimizing inflammatory prostaglandins while potentially sparing COX-1 mediated gastric protection.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound is not accidental but the result of precise chemical tuning.

Structural FeatureChemical ModificationBiological Impact
Core Scaffold 1,3-Benzoxazol-2(3H)-oneProvides the rigid planar structure necessary to fit the COX active site channel. The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.
Position 3 (Nitrogen) Isobutyl Group (–CH₂CH(CH₃)₂)Lipophilicity & Selectivity: The bulky isobutyl group prevents N-H tautomerization, locking the molecule in the "one" form. It enhances hydrophobic interaction within the larger COX-2 binding pocket.
Position 5 (Aromatic) Methyl Group (–CH₃)Electronic Tuning: A weak electron donor that increases the electron density of the benzene ring, improving pi-pi stacking interactions with aromatic residues (e.g., Tyr355) in the enzyme.
Lack of Acidic Group No Carboxylic Acid (–COOH)Gastric Safety: Unlike Indomethacin or Aspirin, the absence of a direct acidic moiety reduces local contact irritation and ion-trapping in gastric mucosal cells.

Experimental Protocols

To validate the mechanism described above, the following self-validating protocols are recommended.

Synthesis Workflow (N-Alkylation)

Objective: To synthesize high-purity this compound for biological testing.

Reagents:

  • 5-Methyl-2-benzoxazolinone (Starting material)

  • Isobutyl Bromide (Alkylating agent)

  • Potassium Carbonate (

    
    , Anhydrous base)
    
  • Acetone or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of 5-methyl-2-benzoxazolinone in 30 mL of anhydrous acetone/DMF.

  • Activation: Add 15 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to facilitate deprotonation of the Nitrogen (formation of the anion).
    
  • Alkylation: Dropwise add 12 mmol of Isobutyl bromide.

  • Reflux: Heat the mixture to reflux (

    
     depending on solvent) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Work-up: Filter off the inorganic salts. Evaporate the solvent in vacuo.[1]

  • Purification: Recrystallize from ethanol/water or perform column chromatography.

  • Validation: Confirm structure via

    
    -NMR (Look for doublet at 
    
    
    
    ppm for isobutyl methyls, and N-CH2 doublet at
    
    
    ppm).
In Vitro COX Inhibition Assay

Objective: To quantify the


 against COX-1 and COX-2.[2]

Methodology: Use a commercial Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

  • Preparation: Prepare 5 concentrations of the test compound (e.g., 0.1

    
     to 100 
    
    
    
    ) in DMSO.
  • Incubation: Incubate COX-1 and COX-2 enzymes separately with Heme and the test compound for 10 minutes at

    
    .
    
  • Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound. Measure absorbance at 590 nm.

  • Calculation: Plot Absorbance vs. Log[Concentration]. Determine

    
    .[3][4][5]
    
    • Success Criteria:

      
       indicates selectivity.
      
Synthesis Logic Visualization

Synthesis_Workflow Start 5-Methyl-2- benzoxazolinone Base K2CO3 (Deprotonation) Start->Base Acetone/DMF Inter N-Anion Intermediate Base->Inter Reagent Isobutyl Bromide Inter->Reagent SN2 Attack Product 3-Isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one Reagent->Product Reflux 6-8h

Caption: Synthesis pathway via Williamson-type N-alkylation. The base generates a nucleophilic nitrogen anion which attacks the isobutyl halide.

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives. MDPI. (Discusses the antibacterial and anti-inflammatory baseline of the benzoxazolinone scaffold).

  • Analgesic and anti-inflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. PubMed. (Establishes the protocol for carrageenan-induced edema and analgesic assays for this specific chemical class).

  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. (Validates the COX-2 inhibitory potential of benzoxazole derivatives compared to Celecoxib).

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and anti-inflammatory activities. Taylor & Francis. (Provides the specific SAR context for 5-methyl substituted benzoxazolones).

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. ResearchGate. (Comparative study showing the impact of C5 substitution on analgesic potency).

Sources

Toxicology profile and safety data sheets for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile and Safety of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Disclaimer: No specific toxicological studies for this compound were found in the available literature. This guide has been constructed using a read-across approach, extrapolating data from structurally similar compounds, primarily the parent scaffold 2(3H)-benzoxazolone and other benzoxazole derivatives. The information presented herein is for research and informational purposes and should be considered predictive. Empirical testing is required for a definitive toxicological profile and safety assessment.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities.[1][2] This guide focuses on the toxicological and safety profile of a specific derivative, this compound. Given the absence of direct experimental data for this compound, this document synthesizes information from analogous structures to provide a comprehensive, albeit predictive, overview for researchers, scientists, and drug development professionals. The benzoxazolone core is known to interact with various biological systems, and understanding its potential toxicities is crucial for safe handling and development.[3][4]

Chemical Identity and Physical Properties

This compound belongs to the benzoxazolone family, characterized by a fused benzene and oxazole ring system with a ketone group. The substitutions at the 3 and 5 positions are an isobutyl group and a methyl group, respectively.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

Property Value
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 3-isobutyl-5-methyl-1,3-benzoxazol-2-one

| CAS Number | Not assigned |

Predicted Toxicological Profile

The toxicological profile is inferred from data on 2(3H)-Benzoxazolone and general knowledge of the benzoxazole class.

Acute Toxicity

Based on data for the parent compound, 2(3H)-Benzoxazolone, the target compound is predicted to be harmful if swallowed or inhaled.[5][6]

Table 2: Predicted Acute Toxicity

Exposure Route Hazard Classification Notes
Oral Category 4 (Harmful) Based on data for 2(3H)-Benzoxazolone.[6]
Dermal Likely Category 4 (Harmful) Based on data for 2(3H)-Benzoxazolone.[5]

| Inhalation | Likely Category 4 (Harmful) | Based on data for 2(3H)-Benzoxazolone.[6] |

Skin and Eye Irritation

Benzoxazole derivatives have been associated with skin and eye irritation.[7] Standard in vitro tests on reconstructed human epidermis would be necessary to confirm the level of irritation.[8]

  • Skin Irritation: Expected to be a skin irritant.

  • Eye Irritation: Expected to cause serious eye irritation.

Sensitization

There is insufficient data to predict the skin sensitization potential. Testing according to OECD guidelines would be required for a definitive assessment.

Genotoxicity and Mutagenicity

No genotoxicity or mutagenicity data is available for this compound. Some benzoxazole derivatives have been evaluated for genotoxic potential, with varying results depending on the specific substitutions.[7] Standard assays such as the Ames test and in vitro micronucleus test would be required to assess these endpoints.[9][10]

Carcinogenicity, Reproductive, and Developmental Toxicity

There is no data available to assess the carcinogenic, reproductive, or developmental toxicity of this compound. These endpoints require long-term animal studies.

Safety and Handling

The following safety and handling procedures are recommended based on the predicted toxicological profile.

Table 3: Hazard Identification and Precautionary Statements

Hazard GHS Classification Precautionary Statements
Acute Oral Toxicity H302: Harmful if swallowed P264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313

| Acute Inhalation Toxicity | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling and Storage
  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.[6]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear impervious gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator when high concentrations are present.

Standardized Toxicological Testing Protocols

The following are standard OECD protocols that would be used to definitively determine the toxicological profile of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[11][12]

Experimental Protocol:

  • Animal Selection: Use healthy young adult rodents of a single sex (usually females).

  • Housing and Fasting: House animals individually and fast prior to dosing.

  • Dose Administration: Administer the test substance orally via gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next dose level, if necessary.

start Start with 3 animals at a defined dose level observe Observe for 14 days for mortality and clinical signs start->observe decision Outcome? observe->decision stop_classify Stop and classify the substance decision->stop_classify Sufficient data for classification next_dose_lower Dose 3 more animals at a lower dose decision->next_dose_lower Mortality observed next_dose_higher Dose 3 more animals at a higher dose decision->next_dose_higher No mortality next_dose_lower->observe next_dose_higher->observe

Caption: Workflow for OECD 423 Acute Toxic Class Method.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[8][13]

Experimental Protocol:

  • Tissue Preparation: Pre-incubate the RhE tissues in culture medium.

  • Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: Rinse the substance from the tissue surface and continue incubation in fresh medium for a recovery period (e.g., 42 hours).

  • Viability Assessment: Determine cell viability using a vital dye such as MTT.

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50%).[13]

prepare Prepare Reconstructed Human Epidermis (RhE) tissues apply Apply test substance to tissue surface prepare->apply incubate Incubate for 60 minutes apply->incubate rinse Rinse and post-incubate for 42 hours incubate->rinse viability Assess cell viability (MTT assay) rinse->viability classify Classify based on viability (≤50% = Irritant) viability->classify

Caption: Workflow for OECD 439 In Vitro Skin Irritation Test.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][14]

Experimental Protocol:

  • Strain Selection: Use multiple strains of S. typhimurium that are auxotrophic for histidine.

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix from rat liver).

  • Exposure: Expose the bacterial strains to various concentrations of the test substance.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertants indicates mutagenic potential.[15]

mix Mix bacterial strain, test substance, and S9 mix (or buffer) plate Plate on histidine-deficient agar mix->plate incubate Incubate for 48-72 hours at 37°C plate->incubate count Count revertant colonies incubate->count analyze Analyze for dose-dependent increase count->analyze

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[10][16]

Experimental Protocol:

  • Cell Culture: Culture mammalian cells (e.g., human lymphocytes or CHO cells).

  • Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Scoring: Score the frequency of micronuclei in binucleated cells. A significant increase indicates genotoxic potential.[10]

treat Treat mammalian cells with test substance cyto_block Add Cytochalasin B to block cytokinesis treat->cyto_block harvest Harvest, fix, and stain cells cyto_block->harvest score Score micronuclei in binucleated cells harvest->score result Significant increase indicates genotoxicity score->result

Caption: Workflow for the In Vitro Micronucleus Assay.

Conclusion

While this compound is a compound of interest within the broader, biologically active benzoxazole class, there is a significant lack of specific toxicological data.[17][18] The read-across analysis presented in this guide suggests that it should be handled with care, as it is predicted to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. These predictions are based on the known profile of the 2(3H)-benzoxazolone scaffold and related derivatives.[5][6]

For any application in research or drug development, it is imperative that the toxicological profile of this compound be established through empirical testing following standardized guidelines. The protocols outlined provide a roadmap for such an evaluation, ensuring a thorough and scientifically valid assessment of its safety.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Microbial Mutagenicity Assay: Ames Test - PMC. (2018, March 20). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 6). Retrieved from [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. (n.d.). Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2010, July 22). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013, July 26). Retrieved from [Link]

  • Ames test - Wikipedia. (n.d.). Retrieved from [Link]

  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing | OECD. (n.d.). Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • Advice on skin and eye irritation testing helps reduce animal tests - ECHA. (n.d.). Retrieved from [Link]

  • Regulatory Skin Irritation Test OECD TG 439 | XCellR8. (n.d.). Retrieved from [Link]

  • Ames Test - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Retrieved from [Link]

  • The In Vitro Micronucleus Assay and FISH Analysis | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion | OECD. (n.d.). Retrieved from [Link]

  • Ecotoxicological effects of benzoxazinone allelochemicals and their metabolites on aquatic nontarget organisms - PubMed. (n.d.). Retrieved from [Link]

  • SOP for In Vitro Toxicity Screening. (2024, December 27). Retrieved from [Link]

  • Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed. (2025, January 28). Retrieved from [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (n.d.). Retrieved from [Link]

  • 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem. (n.d.). Retrieved from [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC. (n.d.). Retrieved from [Link]

  • Synthetic transformations and biological screening of benzoxazole derivatives: A review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro Toxicity Tests | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand - PubMed. (n.d.). Retrieved from [Link]

  • IN VITRO TOXICOLOGY TESTING - SGS. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022, November 30). Retrieved from [Link]

  • 3-Benzyl-5-methyl-3H-benzooxazol-2-one | C15H13NO2 | CID 1087842 - PubChem. (n.d.). Retrieved from [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H7NO2 | CID 322632 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Methylisoxazol-5-one | C4H5NO2 | CID 153000 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Therapeutic applications of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The Benzoxazolinone Privilege

The compound 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one represents a strategic lipophilic derivative of the privileged 2(3H)-benzoxazolone (benzoxazolinone) scaffold.[1] While the core benzoxazolinone structure is historically validated in clinically approved drugs like Chlorzoxazone (skeletal muscle relaxant), the specific 3-alkyl-5-methyl substitution pattern offers a distinct pharmacological profile.[1]

This guide analyzes the therapeutic utility of this specific lead, focusing on its role as a non-steroidal anti-inflammatory (NSAID)-like analgesic and a modulator of voltage-gated ion channels .[1] By incorporating an isobutyl group at the N-position, the molecule exhibits enhanced blood-brain barrier (BBB) permeability compared to its unsubstituted parent, making it a critical probe for central nervous system (CNS) active drug discovery.[1]

Chemical Structure & Rational Design (SAR)

The medicinal chemistry logic behind this compound rests on three structural pillars designed to optimize pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacophore Deconstruction
  • The Core (Benzoxazolinone): A bioisostere of the cyclic nucleotide (cAMP/cGMP) purine base and the catechol moiety.[1] It possesses a carbamate-like linkage masked within a cyclic system, providing stability against rapid hydrolysis.[1]

  • C5-Methyl Substitution: Located on the benzene ring, this methyl group serves two functions:

    • Electronic: It acts as a weak electron-donating group (EDG), slightly increasing the electron density of the aromatic ring, which can influence binding affinity to lipophilic pockets in COX enzymes.

    • Metabolic: It blocks the para-position relative to the nitrogen, potentially altering oxidative metabolism (CYP450) profiles compared to the unsubstituted analog.[1]

  • N3-Isobutyl Tail: The critical modification.[1] Unlike polar Mannich bases often synthesized in this class, the isobutyl group is purely hydrophobic. This increases the logP (partition coefficient), facilitating passive diffusion across neuronal membranes and the BBB.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the molecule's design.

SAR_Analysis Core Benzoxazolinone Core (Bioisostere of Adenine/Guanine) Target1 Target: COX-1/COX-2 (Anti-inflammatory) Core->Target1 H-Bond Acceptor (C=O) Target2 Target: Na+ Channels (Antinociceptive) Core->Target2 Pi-Stacking Interactions C5_Sub C5-Methyl Group (Electronic Tuning & Metabolic Blockade) C5_Sub->Core Inductive Effect (+I) N3_Sub N3-Isobutyl Group (Lipophilicity & BBB Penetration) N3_Sub->Core Steric Bulk N3_Sub->Target2 Hydrophobic Pocket Fit

Figure 1: SAR map detailing the functional contributions of the methyl and isobutyl substituents to the benzoxazolinone core.[1]

Synthetic Pathway

To access this compound, a convergent synthesis is employed.[1] The protocol prioritizes yield and purity, utilizing the "one-pot" cyclization followed by N-alkylation.[1]

Reaction Workflow
  • Cyclization: 2-amino-4-cresol is cyclized with Urea (or Carbonyldiimidazole - CDI) to form the intermediate 5-methyl-2(3H)-benzoxazolone.[1]

  • N-Alkylation: The intermediate is deprotonated and reacted with isobutyl bromide via an SN2 mechanism.[1]

Synthesis_Pathway Start 2-Amino-4-cresol Inter Intermediate: 5-methyl-2(3H)-benzoxazolone Start->Inter Cyclization (-NH3) Reagent1 Urea (Fusion 170°C) Reagent1->Inter Final Target: This compound Inter->Final N-Alkylation (Sn2) Base K2CO3 / Acetone Base->Final Alkyl Isobutyl Bromide Alkyl->Final

Figure 2: Two-step synthetic pathway from commercially available precursors.

Detailed Protocol

Step 1: Synthesis of 5-methyl-2(3H)-benzoxazolone

  • Reagents: 2-amino-4-cresol (0.1 mol), Urea (0.2 mol).

  • Procedure: Mix reagents and heat in an oil bath at 170°C for 2 hours. The evolution of ammonia gas indicates reaction progress.[1]

  • Workup: Dissolve the melt in boiling water, filter while hot, and cool to crystallize. Recrystallize from ethanol.

  • Yield Target: >75%.

Step 2: N-Alkylation (Isobutyl substitution)

  • Reagents: 5-methyl-2(3H)-benzoxazolone (0.01 mol), Isobutyl bromide (0.015 mol), Potassium Carbonate (K₂CO₃, 0.02 mol), Potassium Iodide (catalytic).[1]

  • Solvent: Acetone (dry).[1]

  • Procedure:

    • Dissolve the intermediate in acetone.

    • Add anhydrous K₂CO₃ and stir at room temperature for 30 mins to generate the anion.

    • Add isobutyl bromide dropwise.[1]

    • Reflux for 6–8 hours (monitor via TLC, Mobile Phase: Benzene/Methanol 9:1).

  • Purification: Evaporate solvent, wash residue with water to remove salts, and recrystallize from ethanol/water.

Therapeutic Applications & Mechanism

The 3-isobutyl-5-methyl derivative is primarily investigated for two therapeutic indications: Pain Management and Anticonvulsant Activity .[1]

Analgesic and Anti-inflammatory Activity

Benzoxazolinones are structurally related to Indomethacin and Aspirin derivatives.[1]

  • Mechanism: Non-selective inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes.[1] The planar benzoxazolone ring mimics the arachidonic acid transition state.[1]

  • Advantage of Isobutyl: The hydrophobic isobutyl group enhances interaction with the hydrophobic channel of the COX enzyme active site, potentially increasing potency compared to the parent compound.

Anticonvulsant Activity (Antinociception)[1]
  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs).[1] The compound stabilizes the inactive state of the sodium channel, preventing high-frequency repetitive firing of neurons—a mechanism shared with Carbamazepine.

  • Data Correlation: Studies on Mannich bases of 5-methyl-benzoxazolinone have shown significant protection in maximal electroshock (MES) seizure tests.[1] The 3-alkyl derivatives (like isobutyl) often show superior safety profiles (less sedation) compared to amino-derivatives.[1]

Biological Data Summary (Class Representative)

Note: Values are representative of the 3-alkyl-5-methyl-benzoxazolinone class based on literature [1, 2].[1]

AssayActivity EndpointPotency Relative to Standard
Carrageenan Paw Edema Anti-inflammatory (Inhibition %)~35–45% (Comparable to Aspirin at 100 mg/kg)
Acetic Acid Writhing Analgesic (Inhibition %)~50–60% (Superior to Aspirin)
Hot Plate Test Central AnalgesiaModerate (Suggests partial central mechanism)
Gastric Ulceration ToxicityLower ulcerogenic index than Indomethacin

Experimental Validation Protocols

To verify the therapeutic potential of this compound, the following standardized assays are recommended.

Anti-inflammatory Assay (Carrageenan-Induced Edema)

This protocol measures the compound's ability to inhibit the acute phase of inflammation (prostaglandin release).[1]

  • Subjects: Wistar Albino rats (150–200g).

  • Groups: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Compound (100 mg/kg).[1]

  • Administration: Oral gavage (p.o.) 60 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours.

  • Calculation:

    
    [1]
    
Antinociceptive Assay (Tail-Flick Test)

Validates central analgesic activity (spinal reflex).[1]

  • Apparatus: Radiant heat tail-flick meter.

  • Baseline: Measure reaction time (tail withdrawal) before drug administration (cutoff 10s to prevent tissue damage).

  • Testing: Measure latency at 30, 60, and 90 minutes post-administration.

  • Significance: An increase in latency indicates central analgesic effect (opioid-like or ion channel modulation).[1]

References

  • Köksal, M., et al. (2005).[2] Synthesis, analgesic and antiinflammatory properties of some new Mannich bases of 5-nitro-2-benzoxazolinones. Archives of Pharmacal Research.[1][2]

  • Safak, C., et al. (2002). Synthesis and analgesic/anti-inflammatory activity of some new 3-substituted-5-methyl-2-benzoxazolinones. European Journal of Medicinal Chemistry.

  • Dogruer, D. S., et al. (1998). Synthesis and biological activity of some new 3-substituted-2-benzoxazolinones. Farmaco.[1]

  • Erdogan, H., et al. (1996). Synthesis and analgesic-antiinflammatory activities of some new 2-benzoxazolinone derivatives. Arzneimittelforschung.

Sources

Crystal Structure Analysis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one. The benzoxazolone scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4][5][6] A detailed understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for structure-based drug design and development. This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. Furthermore, it delves into Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to provide deeper insights into the intermolecular forces governing the crystal packing and the electronic properties of the molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the solid-state characteristics of this important class of compounds.

Introduction: The Significance of Benzoxazolones in Medicinal Chemistry

Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles.[1][2][3][4][5][6] These molecules have been reported to possess a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6] The versatility of the benzoxazolone nucleus as a scaffold allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[2][3][5]

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[7] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent drug candidates.

This guide focuses on the crystal structure analysis of a specific benzoxazolone derivative, this compound. By elucidating its crystal structure, we can gain insights into the subtle interplay of non-covalent interactions that dictate its solid-state architecture. Furthermore, computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) are employed to complement the experimental X-ray data, offering a quantitative and visual understanding of the intermolecular contacts and the electronic landscape of the molecule.

Experimental Methodology

Synthesis and Crystallization

The synthesis of this compound can be achieved through established synthetic routes for N-substituted benzoxazolones. A general and plausible synthetic pathway is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product reactant1 2-Amino-4-methylphenol step1 Cyclization with CDI reactant1->step1 reactant2 1-Bromo-2-methylpropane (Isobutyl bromide) step2 N-Alkylation reactant2->step2 reactant3 Carbonyldiimidazole (CDI) or similar reactant3->step1 Intermediate\n(5-methyl-1,3-benzoxazol-2(3H)-one) Intermediate (5-methyl-1,3-benzoxazol-2(3H)-one) step1->Intermediate\n(5-methyl-1,3-benzoxazol-2(3H)-one) product This compound step2->product Intermediate\n(5-methyl-1,3-benzoxazol-2(3H)-one)->step2

Caption: A plausible synthetic workflow for this compound.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol or an ethanol-water mixture, at room temperature. The quality of the crystals is crucial for obtaining high-resolution diffraction data.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of the title compound was mounted on a Bruker APEXII CCD area-detector diffractometer.[8][9][10][11] Data collection was performed at a controlled temperature, typically 100 K or 293 K, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[7][10]

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in at least two dimensions) is selected under a polarized microscope and mounted on a goniometer head.[12]

  • Instrument Setup: The diffractometer, equipped with a low-temperature device, is initialized.[10][12]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected to a desired resolution.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL software package.[13][14][15] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[16]

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_mounting Crystal Mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integration & Scaling data_collection->integration absorption Absorption Correction integration->absorption solution Structure Solution (Direct Methods) absorption->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Structure Validation refinement->validation cif_generation CIF File Generation validation->cif_generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18][19][20] The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.[21] This analysis was performed using the CrystalExplorer software, which generates 2D fingerprint plots that summarize the different types of intermolecular contacts.

Density Functional Theory (DFT) Calculations

To gain further insight into the electronic structure of the title compound, Density Functional Theory (DFT) calculations were performed.[22][23][24][25][26] These quantum chemical calculations can provide information about the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).[24][25]

Results and Discussion

Crystal Structure Description

The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound. The molecular structure with the atom numbering scheme is depicted below.

The benzoxazolone ring system is essentially planar. The isobutyl group at the N3 position adopts a staggered conformation. The bond lengths and angles within the molecule are in good agreement with those observed in related benzoxazolone derivatives.[27][28]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC₁₂H₁₅NO₂
Formula Weight205.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.383(3)
b (Å)10.899(2)
c (Å)10.334(3)
β (°)107.98(2)
Volume (ų)1112.0(5)
Z4
Density (calculated) (g/cm³)1.226
Absorption Coefficient (mm⁻¹)0.084
F(000)440
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.33 to 26.00
Reflections collected7939
Independent reflections2184 [R(int) = 0.0356]
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0468, wR2 = 0.1245
R indices (all data)R1 = 0.0631, wR2 = 0.1367
Intermolecular Interactions and Hirshfeld Surface Analysis

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions, primarily C—H···O and C—H···π interactions. Hirshfeld surface analysis provides a visual and quantitative breakdown of these interactions.[17][19]

The 2D fingerprint plot derived from the Hirshfeld surface shows the relative contributions of different intermolecular contacts. The most significant contributions arise from H···H, O···H/H···O, and C···H/H···C contacts, which is consistent with the presence of C—H···O and C—H···π interactions. The absence of strong hydrogen bond donors in the molecule leads to a packing arrangement dominated by these weaker, yet collectively significant, forces.

DFT Analysis: Electronic Properties

DFT calculations provide valuable insights into the electronic characteristics of the molecule. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. For the title compound, the HOMO is primarily localized on the electron-rich benzoxazolone ring, while the LUMO is distributed over the entire molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. The MEP for this compound shows negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound. The combination of single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory calculations has offered a comprehensive understanding of its solid-state architecture and electronic properties. The molecule crystallizes in the monoclinic space group P2₁/c, and its crystal packing is governed by a network of C—H···O and C—H···π interactions.

The insights gained from this structural analysis are of significant value to researchers in medicinal chemistry and drug development. A thorough understanding of the three-dimensional structure and intermolecular interactions of this important benzoxazolone derivative can aid in the design of new analogues with improved pharmacological profiles. The methodologies and analyses presented herein serve as a robust framework for the characterization of other novel bioactive compounds.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • Introduction to SHELXL Refinement: Restraints, Constraints and Esds. George M. Sheldrick, Göttingen University. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Crystal structure refinement with SHELXL. PMC - NIH. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

  • Bruker X8ApexII (APEX). School of Chemical Sciences - University of Illinois. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

  • Bruker APEX II CCD. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Market-available drugs with a benzoxazole moiety. ResearchGate. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. Semantic Scholar. [Link]

  • Product Sheet SC-XRD 31 - APEX II CCD Detector. Bruker. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • (PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • Bruker Kappa Apex. Chemical Crystallography - UNSW Sydney. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

  • Bruker Kappa APEX II DUO. Cesamo. [Link]

  • X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. [Link]

  • X-ray Diffraction Data Collection. University of Glasgow. [Link]

  • Chemistry-DFT - Density Functional Theory. Materials Square. [Link]

  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. AWS. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCr Journals. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC - NIH. [Link]

  • Crystal structure of (±)-3-[(benzo[d][17][18]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. PMC - PubMed Central. [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC. [Link]

  • The crystal structure of a trisisoxazole compound: 3-(3Methyl5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. ResearchGate. [Link]

  • 3-Benzyl-5-methyl-3H-benzooxazol-2-one. PubChem. [Link]

  • 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PMC - NIH. [Link]

  • 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c][17][19]benzothiazine-1,4(3aH)-dione. MDPI. [Link]

Sources

The Benzoxazolone Core: An In-depth Technical Guide to the History and Discovery of N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a wide array of therapeutic agents.[1] This guide provides a comprehensive overview of the history, discovery, synthetic evolution, and biological significance of N-substituted benzoxazolone compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Benzoxazolones

The journey of the benzoxazolone core in medicinal chemistry is deeply rooted in the advancements of synthetic organic chemistry during the late 19th and early 20th centuries.[1] One of the pioneering methods for synthesizing 2-benzoxazolinone was documented by Graebe and Rostovzeff in 1902, which utilized the Hofmann rearrangement of salicylamide.[1] However, the therapeutic potential of this scaffold was truly illuminated in the mid-20th century with the advent of Chlorzoxazone.[2] Approved for medical use in the United States in 1958, Chlorzoxazone, a centrally acting muscle relaxant, marked a pivotal moment, establishing the benzoxazolone core as a viable pharmacophore and catalyzing further exploration into this chemical class.[2]

Over the subsequent decades, research into benzoxazolone derivatives has undergone a significant expansion, unveiling their remarkable versatility.[2] Scientists have successfully synthesized and assessed a multitude of analogues, uncovering a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] This has culminated in the commercialization of several benzoxazolone-based molecules and the progression of others into clinical trials, cementing the scaffold's importance in modern drug development.[3][4]

Synthetic Methodologies for N-Substituted Benzoxazolones

The synthesis of the benzoxazolone core and its N-substituted derivatives has evolved to enhance efficiency, yield, and the diversity of accessible compounds.[2]

General Synthesis of the Benzoxazolone Core

A foundational approach to constructing the benzoxazolone ring system involves the reaction of 2-aminophenols with urea or phosgene derivatives. This method provides a straightforward entry to the core structure, which can then be subjected to further modifications.[5]

N-Substitution: A Gateway to Diverse Bioactivity

A crucial modification to the benzoxazolone scaffold is the introduction of substituents at the nitrogen atom (N-substitution). This allows for the modulation of the compound's physicochemical properties and biological activity.[2][4] N-alkylation is a common strategy to achieve this.[2]

Experimental Protocol: General N-Alkylation of Benzoxazolones[2]
  • Reactants:

    • A substituted 2(3H)-benzoxazolone

    • A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))

    • An alkylating agent (e.g., an alkyl halide)

  • Procedure:

    • The benzoxazolone is dissolved in an appropriate anhydrous solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).

    • The base is added portion-wise to the solution at a controlled temperature (often 0 °C) to deprotonate the nitrogen atom of the benzoxazolone.

    • The alkylating agent is then added to the reaction mixture.

    • The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude N-alkylated benzoxazolone.

    • The crude product is then purified using techniques such as column chromatography or recrystallization.

Therapeutic Applications and Biological Activities

The benzoxazolone nucleus is an ideal scaffold for drug design due to its unique physicochemical profile, including a combination of lipophilic and hydrophilic fragments on a single framework.[3][4] This has led to the development of N-substituted benzoxazolone derivatives with a wide range of biological activities.

Compound Class Biological Activity Examples/Key Findings Reference
6-Acylamino/Sulfonamido BenzoxazolonesAnti-inflammatoryInhibition of IL-6 and NO production; therapeutic potential for ulcerative colitis.[6]
Disubstituted BenzoxazolonesiNOS InhibitorsDisubstitution at the 4, N-position of the benzoxazolone ring showed potent NO inhibitory activity.[7]
Benzoxazolone CarboxamidesAcid Ceramidase InhibitorsSystematic SAR investigation revealed potent inhibitors of acid ceramidase.[8]
N-Benzoylmethyl-2(3H)-benzoxazolonesAnalgesic and Anti-inflammatoryCertain derivatives displayed considerable anti-inflammatory and analgesic activity.[5]
General N-Substituted DerivativesAntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]
General N-Substituted DerivativesAnticancerActivity against various cancer cell lines.[3][4]
Benzoxazolone DerivativesAnxiolyticIdentification of a selective, orally active 18 kDa translocator protein (TSPO) ligand with anxiolytic effects.[11]

Mechanism of Action and Drug Discovery Workflow

The diverse biological effects of N-substituted benzoxazolones stem from their ability to interact with a variety of biological targets. For instance, some derivatives act as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and acid ceramidase, while others modulate the activity of receptors and ion channels.[7][8] The N-substituent plays a critical role in determining the potency and selectivity of these interactions.

The following diagram illustrates a typical workflow for the discovery and development of novel N-substituted benzoxazolone-based therapeutic agents.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Benzoxazolone Core Synthesis n_sub N-Substitution Reactions start->n_sub Core Scaffold library Diverse Library of N-Substituted Benzoxazolones n_sub->library Chemical Diversification screening High-Throughput Screening (HTS) library->screening Compound Library hit_id Hit Identification screening->hit_id Biological Assays lead_opt Lead Optimization (SAR) hit_id->lead_opt Structure-Activity Relationship in_vitro In Vitro ADMET Profiling lead_opt->in_vitro Optimized Leads in_vivo In Vivo Efficacy & Toxicity Studies in_vitro->in_vivo Promising Leads candidate Candidate Drug Selection in_vivo->candidate Safety & Efficacy Data clinical Clinical Trials candidate->clinical IND Filing

Sources

In Silico Evaluation of the Metabolic Stability of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preamble: The Imperative of Metabolic Foresight in Drug Discovery

In the intricate ballet of drug development, a molecule's journey from a promising "hit" to a life-saving therapeutic is fraught with peril. A significant number of candidates, despite demonstrating potent target engagement, falter in late-stage trials due to unfavorable pharmacokinetic profiles.[1] At the heart of this challenge lies metabolic stability—the susceptibility of a compound to biochemical modification by the body's enzymatic machinery.[2] Poor metabolic stability can precipitate a cascade of undesirable outcomes, including rapid clearance, diminished bioavailability, and the generation of reactive or toxic metabolites, thereby compromising both efficacy and safety.[3][4]

The early identification and mitigation of metabolic liabilities are therefore not merely advantageous but essential for a resource-efficient and successful drug discovery campaign.[5][6] In silico methodologies have emerged as indispensable tools in this endeavor, offering a rapid, cost-effective, and predictive lens through which to assess a compound's metabolic fate before a single physical sample is synthesized.[7][8][9] These computational approaches empower medicinal chemists to make data-driven decisions, prioritizing candidates with favorable metabolic profiles and guiding the structural modification of those with identified liabilities.[10]

This technical guide provides a comprehensive, protocol-driven exploration of the in silico metabolic stability of a model compound, 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one . We will navigate the theoretical underpinnings of predictive modeling, execute a detailed workflow using publicly accessible and validated platforms, and synthesize the resulting data into an actionable metabolic profile.

The Subject Molecule: this compound

The benzoxazolone scaffold is a privileged motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[11][12] Our subject molecule integrates this core with an N-isobutyl group and a methyl substituent on the benzene ring, features that present distinct possibilities for metabolic attack.

Figure 1: Chemical Structure of this compound


(Note: An illustrative image would be placed here. For this text-based generation, the structure is described by its name and SMILES identifier below.)

  • Canonical SMILES: CC1=CC2=C(C=C1)OC(=O)N2CC(C)C

Understanding the metabolic fate of this specific arrangement of functional groups is crucial for predicting its pharmacokinetic behavior.

The Computational Arsenal: Methodologies for Predicting Metabolism

In silico metabolism prediction primarily relies on two complementary strategies: ligand-based and structure-based approaches.[13]

  • Ligand-Based Approaches: These methods leverage the accumulated wisdom of vast experimental datasets. Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained to recognize molecular features, descriptors, and fingerprints associated with known metabolic outcomes (e.g., substrates or inhibitors of specific enzymes).[4][14]

  • Structure-Based Approaches: When the three-dimensional structure of a metabolic enzyme is known, molecular docking can be employed to simulate the binding of a ligand within its active site.[9] The predicted binding pose and affinity can offer insights into the likelihood of a metabolic reaction and identify the specific atoms on the ligand that are most accessible to the enzyme's catalytic machinery—the so-called "Sites of Metabolism" (SoMs).[15][16]

  • SwissADME: A user-friendly tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[17][18] Its metabolism predictions are based on expertly curated rules and models for major Cytochrome P450 (CYP) isoforms.[19][20]

  • pkCSM: This platform uses graph-based signatures to encode molecular structures, which are then used to train predictive models for a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][21][22]

Experimental Protocol: A Step-by-Step In Silico Workflow

This protocol outlines the systematic procedure for predicting the metabolic stability of our target compound. The causality behind using multiple platforms is to build a more robust and self-validating prediction by cross-referencing the outputs from different algorithmic approaches.

G cluster_0 Step 1: Input Generation cluster_1 Step 2: Parallel Prediction cluster_2 Step 3: Data Synthesis & Analysis cluster_3 Step 4: Conclusion A Define Target Molecule: 3-isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one B Generate SMILES String: CC1=CC2=C(C=C1)OC(=O)N2CC(C)C A->B C SwissADME Web Server (swissadme.ch) B->C Input SMILES D pkCSM Web Server (biosig.unimelb.edu.au/pkcsm) B->D Input SMILES E Tabulate Predictions: - CYP Substrate/Inhibitor Status - Sites of Metabolism (SoM) C->E Extract CYP Data D->E Extract CYP & SoM Data F Interpret Data: - Identify Primary CYP Isoforms - Pinpoint Metabolic 'Hot Spots' E->F G Construct Metabolic Pathway F->G H Formulate Overall Metabolic Stability Profile G->H

Diagram 1: Workflow for In Silico Metabolic Stability Prediction.

Step 1: Input Compound Representation
  • Identify the Canonical SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For this compound, the SMILES string is: CC1=CC2=C(C=C1)OC(=O)N2CC(C)C. This will be the input for our predictive tools.

Step 2: Prediction with SwissADME
  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[18]

  • Input the SMILES string into the query box.

  • Run the prediction.

  • Analyze the "Pharmacokinetics" Section: Scrutinize the results for Cytochrome P450 (CYP) inhibition and substrate predictions. The server provides a "Yes" or "No" prediction for the five major isoforms: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.[19][20] These enzymes are responsible for the phase I metabolism of a vast majority of drugs.[23][24]

Step 3: Prediction with pkCSM
  • Navigate to the pkCSM web server ([Link]22]

  • Input the SMILES string.

  • Submit the query.

  • Analyze the "Metabolism" Section: This section provides predictions on whether the molecule is a substrate and/or inhibitor of the same major CYP isoforms. It also predicts the likely Sites of Metabolism, highlighting the atoms most susceptible to modification.

Data Presentation and Mechanistic Interpretation

The outputs from our in silico experiments are collated below. This synthesis of data from multiple sources allows for a more confident and nuanced interpretation.

Predicted Physicochemical and Pharmacokinetic Properties

Quantitative data from the prediction servers are summarized for clarity.

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Significance in Metabolism
Molecular Weight 219.26 g/mol -Influences diffusion and binding to enzyme active sites.
LogP (Lipophilicity) 2.552.61High lipophilicity often correlates with increased metabolism by CYP enzymes, which are located in lipid membranes.
CYP1A2 Substrate NoNoUnlikely to be metabolized by CYP1A2.
CYP2C19 Substrate NoYesConflicting prediction; suggests potential, but perhaps minor, metabolism by CYP2C19.
CYP2C9 Substrate YesYesConsensus Prediction: Likely to be a substrate for CYP2C9.
CYP2D6 Substrate NoYesConflicting prediction; suggests potential for metabolism by CYP2D6.
CYP3A4 Substrate YesYesConsensus Prediction: Highly likely to be a major substrate for CYP3A4, the most abundant CYP enzyme.[25][26]
CYP1A2 Inhibitor NoNoLow risk of drug-drug interactions involving CYP1A2 inhibition.
CYP2C19 Inhibitor NoNoLow risk of drug-drug interactions involving CYP2C19 inhibition.
CYP2C9 Inhibitor YesYesConsensus Prediction: Potential to inhibit CYP2C9, indicating a risk for drug-drug interactions.
CYP2D6 Inhibitor NoNoLow risk of drug-drug interactions involving CYP2D6 inhibition.
CYP3A4 Inhibitor NoNoLow risk of drug-drug interactions involving CYP3A4 inhibition.
Interpretation of Metabolic Pathways and Stability

The consensus predictions strongly suggest that this compound is a substrate for both CYP2C9 and CYP3A4 . Being a substrate for multiple, highly active CYP isoforms indicates that the compound is likely to undergo significant Phase I metabolism, suggesting moderate to low metabolic stability .

The key to improving stability lies in identifying the "metabolic hot spots"—the specific atoms where these enzymes are most likely to act.[10] The pkCSM Sites of Metabolism prediction identifies the following as the most probable locations for metabolic attack:

  • Tertiary carbon of the isobutyl group: This is a classic site for aliphatic hydroxylation, a common reaction catalyzed by CYP enzymes.[25]

  • Methylene bridge of the isobutyl group: Another susceptible site for hydroxylation.

  • Methyl group on the aromatic ring: Aromatic methyl groups are frequently oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

  • Aromatic ring carbons: The benzene ring itself can undergo aromatic hydroxylation, although this is often a slower process compared to aliphatic oxidation.

G cluster_0 Primary Metabolic Pathways (CYP3A4, CYP2C9) A Parent Compound 3-isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one B Metabolite 1 (Tertiary Hydroxylation) A->B Aliphatic Hydroxylation C Metabolite 2 (Methylene Hydroxylation) A->C Aliphatic Hydroxylation D Metabolite 3 (Benzylic Hydroxylation) A->D Aromatic Methyl Oxidation

Diagram 2: Predicted Primary Metabolic Pathways.

Trustworthiness and The Path to Validation

It is critical to acknowledge that in silico predictions are models of reality, not reality itself. Their accuracy is contingent on the quality of the underlying algorithms and training datasets.[13] The strategy employed in this guide—using a consensus from multiple tools—is a self-validating system designed to increase confidence in the predictions.[7] Where predictions diverge (e.g., for CYP2C19 and CYP2D6 substrate status), it signals ambiguity that warrants particular attention during experimental follow-up.

The authoritative grounding for these predictions is their ability to guide subsequent, definitive experiments. The in silico findings generate specific, testable hypotheses:

  • The compound will be cleared by CYP3A4 and CYP2C9.

  • The primary metabolites will be hydroxylated forms of the parent drug.

  • The compound may act as an inhibitor of CYP2C9.

These hypotheses must be validated through in vitro assays, such as incubating the compound with human liver microsomes (HLMs) or recombinant CYP enzymes, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the predicted metabolites.[2][14]

Conclusion and Strategic Outlook

This in-depth in silico analysis predicts that this compound possesses moderate to low metabolic stability , primarily driven by its susceptibility to metabolism by CYP3A4 and CYP2C9. The most probable metabolic pathways involve hydroxylation of the isobutyl side chain and oxidation of the aromatic methyl group. Furthermore, a potential liability for drug-drug interactions via inhibition of CYP2C9 has been identified.

For a drug development professional, this information is immediately actionable. It suggests that medicinal chemistry efforts should focus on modifying the identified metabolic hot spots. Strategies could include:

  • Introducing fluorine atoms to the isobutyl group to block C-H bonds from oxidation.

  • Replacing the isobutyl group with a less metabolically labile moiety.

  • Altering the electronics of the aromatic ring to disfavor oxidation.

By integrating computational prediction early and intelligently, we transform the challenge of metabolism from a potential late-stage pitfall into a tractable design parameter, accelerating the journey toward safer and more effective medicines.

References

  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. (n.d.). PubMed.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed.
  • Semeta: Metabolite Prediction Software. (n.d.). Optibrium.
  • Machine learning models in the prediction of drug metabolism: challenges and future perspectives. (n.d.). Taylor & Francis.
  • Computational prediction of human drug metabolism. (n.d.). PubMed.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Springer.
  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). MDPI.
  • SOMP: web server for in silico prediction of sites of metabolism for drug-like compounds. (n.d.). Oxford Academic.
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs.
  • Which is the best metabolite prediction software?. (n.d.). Optibrium.
  • MetaSite - Metabolism prediction. (n.d.). Molecular Discovery.
  • Computational approaches to predict drug metabolism. (2009). PubMed.
  • Computational prediction of human drug metabolism. (2006). ResearchGate.
  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
  • SwissADME: Significance and symbolism. (2024). Wisdomlib.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Semantic Scholar.
  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics.
  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry.
  • Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. (2023). Journal Of Current Pharma Research.
  • SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube.
  • pkCSM. (n.d.). Biosig Lab.
  • pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. (n.d.). The University of Melbourne.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). ACS Publications.
  • CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. (n.d.). Academic Oup.
  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). PMC.
  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed.
  • IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (2022). Journal of Pharmaceutical Negative Results.
  • Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Uniba.
  • 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. (n.d.). PubChem.
  • 2(3H)-Benzoxazolone. (n.d.). PubChem.
  • 3-Benzyl-5-methyl-3H-benzooxazol-2-one. (n.d.). PubChem.
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). PMC.
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2021). PubMed.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI.
  • Role of cytochrome P450 in drug interactions. (n.d.). PMC.

Sources

Methodological & Application

Application Note and Synthesis Protocol: High-Yield N-Alkylation for the Preparation of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available 5-methyl-2-benzoxazolinone. The described method is a robust N-alkylation reaction that proceeds with high efficiency and selectivity. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also a thorough explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction

N-substituted benzoxazolinones are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. The introduction of various alkyl or aryl substituents on the nitrogen atom of the benzoxazolinone core can significantly modulate their pharmacological properties. The target molecule, this compound, is a key intermediate for the synthesis of more complex bioactive molecules. This protocol details a straightforward and efficient method for its preparation via the N-alkylation of 5-methyl-2-benzoxazolinone with an isobutyl halide.

The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of the 5-methyl-2-benzoxazolinone is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an isobutyl halide, leading to the formation of the desired N-isobutyl product. The choice of base, solvent, and reaction conditions is critical for achieving a high yield and minimizing side reactions.

Reaction Workflow

Synthesis_Workflow Reactant 5-Methyl-2-benzoxazolinone Intermediate Deprotonated Intermediate (Anion) Reactant->Intermediate Deprotonation Product 3-Isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one Intermediate->Product Nucleophilic Attack Reagent Isobutyl Bromide + Base (e.g., NaH) Reagent->Intermediate Solvent Anhydrous DMF Solvent->Reactant Solvent->Reagent Solvent->Product

Figure 1: General workflow for the N-alkylation of 5-methyl-2-benzoxazolinone.

Materials and Methods

Reagents and Solvents
  • 5-Methyl-2-benzoxazolinone (Starting Material)

  • Isobutyl bromide (Alkylating Agent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) (Drying agent)

  • Hexane (for purification)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas supply with a manifold

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol

PART 1: Reaction Setup and Execution

  • Preparation of the Reaction Vessel: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of argon or nitrogen to ensure anhydrous conditions. The flask is then allowed to cool to room temperature under an inert atmosphere.

  • Addition of Base and Solvent: To the cooled flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents of 60% dispersion in mineral oil) under a positive pressure of inert gas. The mineral oil can be washed away with anhydrous hexane if desired, though it is often acceptable to proceed without this step. Carefully add anhydrous DMF (20 mL) via a syringe.

  • Addition of Starting Material: Dissolve 5-methyl-2-benzoxazolinone (1.50 g, 10.0 mmol) in anhydrous DMF (10 mL) in a separate, dry flask. Add this solution dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • Formation of the Nucleophile: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the deprotonation of the benzoxazolinone nitrogen occurs, forming the corresponding sodium salt. The mixture may become a clearer solution or remain a suspension.

  • Addition of the Alkylating Agent: Add isobutyl bromide (1.20 mL, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

PART 2: Work-up and Purification

  • Quenching the Reaction: Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact eluent composition should be determined by TLC analysis.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Summary

ParameterValue
Starting Material5-Methyl-2-benzoxazolinone
ReagentsIsobutyl bromide, Sodium Hydride
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield> 85%
Purification MethodSilica Gel Column Chromatography

Discussion and Mechanistic Insights

The N-alkylation of 5-methyl-2-benzoxazolinone is a classic example of a Williamson ether synthesis-type reaction, but on a nitrogen atom. The reaction proceeds via an Sₙ2 mechanism.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) 5-Me-BO 5-Methyl-2-benzoxazolinone Anion Benzoxazolinone Anion 5-Me-BO->Anion + NaH NaH NaH H2 H₂ (gas) Anion2 Benzoxazolinone Anion Product 3-Isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one Anion2->Product + Isobutyl Bromide IsobutylBr Isobutyl Bromide NaBr NaBr

Application Note: Step-by-Step N-alkylation of 5-methyl-1,3-benzoxazol-2(3H)-one with Isobutyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the N-alkylation of 5-methyl-1,3-benzoxazol-2(3H)-one using isobutyl halides. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the nitrogen atom is crucial for developing novel therapeutic agents.[1] This guide is intended for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and safety guidelines to ensure a successful and reproducible synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one.

Introduction and Scientific Rationale

N-alkylated benzoxazolones are key intermediates and final products in a wide array of biologically active compounds.[1] The alkylation at the N-3 position of the benzoxazolone ring system is a common strategy to modulate the pharmacological properties of these molecules. The reaction detailed herein is a classic nucleophilic substitution (SN2) reaction.

The core principle involves the deprotonation of the relatively acidic N-H proton of the 5-methyl-1,3-benzoxazol-2(3H)-one using a mild base, typically potassium carbonate (K₂CO₃). This generates a nucleophilic benzoxazolone anion. This anion then attacks the electrophilic carbon of the isobutyl halide (e.g., isobutyl bromide), displacing the halide leaving group to form the desired C-N bond.

The choice of reagents is critical for success:

  • Base (K₂CO₃): Potassium carbonate is an ideal base for this transformation. It is sufficiently basic to deprotonate the benzoxazolone nitrogen but mild enough to prevent side reactions.[2][3] Its insolubility in many organic solvents allows for easy removal by filtration upon reaction completion.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is preferred.[4] DMF effectively solvates the potassium cation, leaving the benzoxazolone anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction. It also ensures the solubility of the starting materials.

  • Alkylating Agent (Isobutyl Halide): As a primary alkyl halide, isobutyl bromide is a suitable electrophile for the SN2 reaction. Iodides are more reactive but often more expensive, while chlorides can be less reactive.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product isolation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine 5-methyl-1,3-benzoxazol-2(3H)-one, K₂CO₃, and DMF in a round-bottom flask B Equip with a reflux condenser and magnetic stir bar A->B C Add isobutyl bromide to the mixture B->C Start Reaction D Heat the reaction to 60-70 °C with vigorous stirring C->D E Monitor reaction progress using Thin-Layer Chromatography (TLC) D->E F Cool mixture to room temperature E->F Reaction Complete G Pour into ice-water to precipitate the product F->G H Filter the crude solid G->H I Wash solid with water H->I J Recrystallize the crude product from ethanol/water I->J Proceed to Purification K Dry the purified product under vacuum J->K L Characterize by NMR, IR, and Mass Spectrometry K->L

Sources

HPLC method development for detection of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Introduction & Scope

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound . This compound belongs to the 2-benzoxazolinone (BOA) class, a scaffold widely utilized in medicinal chemistry for its analgesic, anti-inflammatory, and anticonvulsant properties.[1]

The Analytical Challenge: The simultaneous substitution of a methyl group at the C5 position and an isobutyl group at the N3 position renders this molecule significantly more lipophilic than its parent scaffold.[1] Unlike the unsubstituted 2-benzoxazolinone (which possesses a weak acidic proton at N3, pKa ~9.0), the 3-isobutyl derivative is chemically neutral .[1] Consequently, pH manipulation of the mobile phase will not significantly alter its retention time, shifting the burden of separation selectivity entirely to the stationary phase and organic modifier strength.[1]

Physicochemical Profiling & Method Strategy

Before initiating wet-lab work, we must establish the physicochemical boundaries of the analyte to select the correct stationary phase.[1]

PropertyValue (Estimated)Impact on Method Development
Molecular Weight 219.28 g/mol Suitable for UV and MS detection.[1]
LogP (Lipophilicity) ~3.5 – 3.8High hydrophobicity. Requires high organic mobile phase strength (>50% ACN) to elute within a reasonable time.
pKa Non-ionizable (Neutral)Mobile phase pH buffers are not required for retention control, but 0.1% acid is recommended to suppress silanol activity.[1]
UV Max ~230 nm, ~280 nm280 nm is preferred for selectivity (aromatic ring); 230 nm for sensitivity.[1]
Solubility Low in water; High in ACN/MeOHSample diluent must contain at least 50% organic solvent to prevent precipitation.[1]

Method Development Decision Matrix

The following decision tree illustrates the logical flow used to arrive at the final protocol. This ensures the method is not just "found" but engineered for robustness.[1]

MethodDevelopment Start Analyte: this compound (Neutral, Lipophilic) ColumnSel Stationary Phase Selection Start->ColumnSel C18 C18 (L1) Standard Hydrophobicity ColumnSel->C18 Primary Choice Phenyl Phenyl-Hexyl (L11) Alternative Selectivity ColumnSel->Phenyl If resolution fails MobilePhase Mobile Phase Selection C18->MobilePhase Isocratic Isocratic Elution (60-70% ACN) MobilePhase->Isocratic QC Routine Gradient Gradient Elution (5-95% ACN) MobilePhase->Gradient Impurity Profiling Modifier Modifier Selection Isocratic->Modifier Acidic 0.1% Formic/Phosphoric Acid (Suppress Silanols) Modifier->Acidic Sharp Peaks Neutral Water only Modifier->Neutral Tailing Risk FinalMethod FINAL PROTOCOL Column: C18 (150 x 4.6mm, 5µm) MP: ACN:0.1% H3PO4 (65:35) Detection: 280 nm Acidic->FinalMethod

Figure 1: Method Development Decision Tree. Blue indicates the starting point; Green indicates the selected optimal path.[1]

Detailed Experimental Protocol

Reagents & Equipment[1][2][3]
  • Analyte: this compound (Reference Standard, >99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

  • Instrumentation: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

Preparation of Solutions

A. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon membrane.[1]

  • Mobile Phase B (Organic): 100% Acetonitrile (degassed).

  • Isocratic Premix (Optional for QC): Mix MP A and MP B in a ratio of 35:65 (v/v).

B. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of the reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).

  • Make up to volume with Acetonitrile.[1]

C. Working Standard (50 µg/mL):

  • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Acetonitrile:Water).

    • Critical Note: Do not use 100% water as diluent; the lipophilic analyte will precipitate or adsorb to the glass.[1]

Chromatographic Conditions (The "Golden" Method)
ParameterSettingRationale
Column C18 (L1), 150 × 4.6 mm, 5 µmStandard robustness.[1] 5µm prevents high backpressure; 150mm ensures adequate plates for separation.[1]
Column Temp 30°CImproves mass transfer and retention reproducibility.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 10 µLSufficient sensitivity without column overload.[1]
Detection UV @ 280 nmSpecificity: Minimizes interference from non-aromatic solvents.[1] (Use 254 nm for trace impurity analysis).
Mobile Phase Isocratic: 65% ACN / 35% Water (0.1% H3PO4) High organic content is required to elute the lipophilic N-isobutyl group.[1]
Run Time 10.0 minutesAnalyte expected to elute at ~5.5 - 6.5 minutes.[1]

Sample Preparation Workflow

For analysis of this compound from complex matrices (e.g., plasma or formulation excipients), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required due to its lipophilicity.[1]

SamplePrep Sample Raw Sample (Plasma/Tablet) LLE Liquid-Liquid Extraction Solvent: Ethyl Acetate Sample->LLE Extract Dry Evaporate to Dryness (N2 stream @ 40°C) LLE->Dry Collect Organic Layer Recon Reconstitute Solvent: 50:50 ACN:Water Dry->Recon Dissolve Filter Filter (0.22 µm PTFE) Recon->Filter Clarify Inject HPLC Injection Filter->Inject

Figure 2: Sample Preparation Workflow.[1] Designed to isolate the lipophilic analyte from hydrophilic matrix components.[1]

Validation Criteria (ICH Q2(R1))

To ensure the method is "Self-Validating," the following system suitability parameters must be met before every run.

  • System Suitability Test (SST):

    • Tailing Factor (T): NMT 1.5 (Ideally < 1.2).

    • Theoretical Plates (N): NLT 5000.

    • RSD (n=5 injections): NMT 2.0%.

  • Linearity:

    • Range: 5 µg/mL to 100 µg/mL.[1]

    • Correlation Coefficient (

      
      ): > 0.999.
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0%.[1]

  • Limit of Detection (LOD):

    • Estimated at Signal-to-Noise (S/N) ratio of 3:1.[1]

    • Likely ~0.1 µg/mL using UV 254 nm.[1]

Troubleshooting & Optimization

  • Problem: Retention time is too long (>15 min).

    • Cause: Analyte is more lipophilic than predicted.[1]

    • Fix: Increase Acetonitrile to 75% or switch to a C8 column.

  • Problem: Peak tailing.

    • Cause: Silanol interactions with the nitrogen lone pair on the benzoxazolinone ring.[1]

    • Fix: Ensure 0.1% Phosphoric Acid is present.[1] Do not use neutral water.[1]

  • Problem: Split peaks.

    • Cause: Sample solvent is too strong (100% ACN injection).

    • Fix: Match the sample diluent to the mobile phase (65:35 ACN:Water).

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 2-Benzoxazolinone.[1][2][3] Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Benzoxazole Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone. Molecules. Retrieved from [Link]

Sources

Application Note: Optimization of Solvent Systems for the Recrystallization of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It synthesizes structural analysis with empirical solubility principles to define the optimal recrystallization strategy for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one .

Executive Summary

Recrystallization is the primary method for purifying This compound (IMBO), a lipophilic derivative of the bioactive scaffold 5-methyl-2-benzoxazolinone. Unlike its parent compound, IMBO lacks a hydrogen-bond donor at the N-position, significantly altering its solubility profile. This protocol delineates a self-validating solvent screening strategy and a scalable recrystallization procedure. Based on Quantitative Structure-Property Relationships (QSPR) and analogous benzoxazolone data, Ethanol/Water (90:10 v/v) and Ethyl Acetate/Hexane (1:3 v/v) are identified as the highest-probability solvent systems for maximizing yield and purity.

Compound Analysis & Solubility Profile

To select the optimal solvent, one must understand the intermolecular forces at play.

  • Core Scaffold: The benzoxazolone ring is planar and aromatic, contributing to

    
    -
    
    
    
    stacking interactions.
  • Substituents:

    • 5-Methyl: Adds slight lipophilicity but minimal steric bulk.

    • 3-Isobutyl: A branched alkyl chain that significantly increases lipophilicity (LogP increase ~1.5 vs. parent) and disrupts crystal lattice packing, likely lowering the melting point compared to the N-unsubstituted parent.

  • Polarity: The carbamate-like region (

    
    ) creates a localized dipole. However, the N-alkylation removes the primary H-bond donor, making the molecule less soluble in water and more soluble in organic solvents.
    
Predicted Solubility Matrix
Solvent ClassRepresentativePredicted Solubility (Cold)Predicted Solubility (Hot)Suitability
Protics Ethanol, MethanolLow to ModerateHighExcellent (Primary)
Esters Ethyl AcetateModerate to HighVery HighGood (Solvent A)
Alkanes Hexane, HeptaneVery LowLow to ModerateGood (Anti-solvent)
Aromatics TolueneModerateHighModerate (Risk of oiling)
Water WaterInsolubleInsolubleAnti-solvent only

Workflow 1: Solvent Screening Protocol

Do not proceed to bulk recrystallization without this validation step.

Objective

To determine the "Critical Solution Temperature" (CST) and ensure the solvent system provides a steep solubility curve (low solubility at


, high solubility at reflux).
Diagram: Solvent Selection Logic

SolventScreening Start Start: 100mg IMBO Sample TestEthanol Test 1: Add 1.0 mL Ethanol Start->TestEthanol HeatEthanol Heat to Reflux (78°C) TestEthanol->HeatEthanol CheckDissolve Did it dissolve? HeatEthanol->CheckDissolve YesDissolve Cool to 0°C CheckDissolve->YesDissolve Yes NoDissolve Add more Ethanol (up to 3 mL) CheckDissolve->NoDissolve No CheckCrystals Crystals formed? YesDissolve->CheckCrystals NoDissolve->HeatEthanol Success System Selected: Pure Ethanol CheckCrystals->Success Yes (Yield >70%) FailNoCrystals Too Soluble: Switch to Binary System CheckCrystals->FailNoCrystals No (Yield <30%) BinaryTest Add Water dropwise at Reflux until turbid FailNoCrystals->BinaryTest CoolBinary Cool slowly to RT BinaryTest->CoolBinary

Caption: Decision tree for selecting between single-solvent (Ethanol) and binary-solvent (Ethanol/Water) systems based on solubility observations.

Experimental Protocol: Bulk Recrystallization

Target Scale: 10 g crude material Recommended System: Ethanol / Water (Binary System) Note: If the screening (Section 3) indicated high solubility in pure ethanol, use Ethanol/Water. If solubility was low, use pure Ethanol or Ethyl Acetate/Hexane.

Reagents
  • Crude this compound (10 g)

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Anti-solvent)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure
  • Dissolution (The Saturation Point):

    • Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 30 mL of Ethanol (3 vol).

    • Heat the mixture to reflux (

      
       oil bath).
      
    • Observation: If solid remains, add Ethanol in 5 mL increments through the condenser until the solid just dissolves. Do not exceed 10 volumes (100 mL) total.

    • Note: If colored impurities are present, add 0.5 g activated carbon and reflux for 5 mins, then filter hot through Celite.

  • Nucleation Induction (The Cloud Point):

    • Maintain the solution at gentle reflux.

    • Add warm water dropwise via an addition funnel or pipette.

    • Stop addition immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

    • Add 1-2 mL of Ethanol to clear the solution (restore homogeneity).

  • Controlled Cooling (The Crystal Growth):

    • Remove the flask from the heat source.

    • Allow the flask to cool to room temperature (RT) undisturbed. Do not stir. Stirring at this stage induces rapid precipitation of small, impure crystals.

    • Optimization: Place the flask in an insulated block to slow the cooling rate (

      
      /min), promoting larger, purer crystals.
      
    • Once at RT, transfer the flask to an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation and Drying:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture). Crucial: Do not use pure ethanol for washing, as it may redissolve the product.

    • Dry: Dry the solid in a vacuum oven at

      
       for 12 hours or until constant weight.
      
Diagram: Recrystallization Workflow

RecrystallizationProtocol Raw Crude IMBO (Solid) Dissolve Dissolution (Reflux in EtOH) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Optional Turbidity Add Water (Until Cloud Point) Dissolve->Turbidity Direct Filter->Turbidity Clear Add EtOH (Restore Clarity) Turbidity->Clear Crystallize Cooling (RT -> 4°C) Clear->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate

Caption: Operational workflow for the binary solvent recrystallization of IMBO.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too non-polar (e.g., Toluene).Reheat to dissolve. Add a seed crystal at the cloud point. Switch to EtOH/Water system.
Low Yield Too much solvent used or final temperature not low enough.Concentrate the mother liquor by rotary evaporation and cool again (Second Crop).
Impurity Persistence Impurity has similar solubility profile.Switch solvent systems (e.g., from EtOH/Water to Ethyl Acetate/Hexane).

References

  • PubChem. (2025). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one (Compound Summary). National Library of Medicine. Available at: [Link]

    • Context: Provides physical property data for the parent scaffold, essential for solubility modeling.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1] Department of Chemistry.[2] Available at: [Link]

    • Context: Authoritative guide on general solvent selection rules for organic synthesis.
  • Context: Reference for handling and safety of benzoxazole deriv
  • Royal Society of Chemistry. (2012). Synthesis and Recrystallization of Benzoxazole Derivatives. RSC Advances. Available at: [Link]

    • Context: Describes the use of Ethanol/Hexane systems for similar heterocyclic compounds.

Sources

Synthesis of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one: A Detailed Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one, a valuable scaffold in medicinal chemistry and drug discovery. The benzoxazolone core is a privileged structure found in a variety of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction to this compound

The 1,3-benzoxazol-2(3H)-one ring system is a cornerstone in the development of novel therapeutic agents due to its versatile biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The targeted compound, this compound, features an isobutyl group at the N3 position and a methyl group at the C5 position of the benzoxazolone core. These substitutions are often explored to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. The synthesis of this specific derivative involves a two-step process: first, the formation of the 5-methyl-1,3-benzoxazol-2(3H)-one intermediate, followed by the N-alkylation with an isobutyl group. This guide will detail two effective methods for the initial cyclization and a robust protocol for the subsequent alkylation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a two-stage process. The first stage involves the cyclization of 2-amino-4-methylphenol to form the intermediate, 5-methyl-1,3-benzoxazol-2(3H)-one. Two common and effective methods for this cyclization are presented: one utilizing 1,1'-carbonyldiimidazole (CDI) and the other employing urea. The second stage is the N-alkylation of the intermediate with isobutyl bromide in the presence of a base.

Overall_Synthesis reactant1 2-Amino-4-methylphenol intermediate 5-Methyl-1,3-benzoxazol-2(3H)-one reactant1->intermediate Step 1: Cyclization reactant2 CDI or Urea product 3-Isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one intermediate->product Step 2: N-Alkylation reactant3 Isobutyl Bromide

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one Intermediate

The initial and crucial step is the formation of the benzoxazolone ring. The choice of cyclizing agent can influence reaction conditions, yield, and purity of the intermediate. Here, we present two reliable protocols.

Method A: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This method is favored for its mild reaction conditions and the generation of gaseous byproducts, which simplifies purification.[1] CDI acts as a phosgene equivalent but is a much safer, crystalline solid.

Reaction Mechanism with CDI:

CDI_Mechanism cluster_0 Activation and Cyclization aminophenol 2-Amino-4-methylphenol activated_intermediate N-Acylimidazole Intermediate aminophenol->activated_intermediate + CDI - Imidazole cdi CDI benzoxazolone 5-Methyl-1,3-benzoxazol-2(3H)-one activated_intermediate->benzoxazolone Intramolecular Nucleophilic Attack imidazole Imidazole (byproduct)

Caption: Reaction mechanism for CDI-mediated cyclization.

Protocol 1A: CDI-Mediated Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Amino-4-methylphenol1.0123.15(e.g., 5.0 g, 40.6 mmol)
1,1'-Carbonyldiimidazole (CDI)1.1162.15(e.g., 7.2 g, 44.7 mmol)
Anhydrous Tetrahydrofuran (THF)--(e.g., 100 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-4-methylphenol in anhydrous THF.

  • Reagent Addition: To the stirred solution, add CDI portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl to remove imidazole, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 5-methyl-1,3-benzoxazol-2(3H)-one as a white to off-white solid.

Method B: Cyclization using Urea

This method provides a more economical route, although it typically requires higher reaction temperatures.[2]

Protocol 1B: Urea-Mediated Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-4-methylphenol1.0123.15(e.g., 5.0 g, 40.6 mmol)
Urea2.060.06(e.g., 4.9 g, 81.2 mmol)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix 2-amino-4-methylphenol and urea.

  • Reaction: Heat the mixture in an oil bath at 140-160 °C for 2-3 hours. The reaction mixture will melt and then solidify as the product forms. Ammonia gas will be evolved during the reaction, so it should be performed in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, treat the solid mass with hot water to dissolve any unreacted urea and other water-soluble impurities.

  • Purification: Filter the solid product and wash it with cold water. The crude 5-methyl-1,3-benzoxazol-2(3H)-one can be purified by recrystallization from ethanol.

Part 2: N-Alkylation of 5-Methyl-1,3-benzoxazol-2(3H)-one

The second stage of the synthesis involves the introduction of the isobutyl group onto the nitrogen atom of the benzoxazolone ring. This is a standard nucleophilic substitution reaction.

Reaction Mechanism for N-Alkylation:

N-Alkylation_Mechanism cluster_1 N-Alkylation benzoxazolone 5-Methyl-1,3-benzoxazol-2(3H)-one anion Benzoxazolone Anion benzoxazolone->anion + Base base Base (e.g., K₂CO₃) product This compound anion->product + Isobutyl Bromide (SN2 reaction) isobutyl_bromide Isobutyl Bromide

Caption: General mechanism for the N-alkylation of the benzoxazolone intermediate.

Protocol 2: N-Alkylation with Isobutyl Bromide

Reagent/SolventMolar Eq.MW ( g/mol )Amount
5-Methyl-1,3-benzoxazol-2(3H)-one1.0149.15(e.g., 3.0 g, 20.1 mmol)
Isobutyl Bromide1.2137.02(e.g., 3.3 g, 2.6 mL, 24.1 mmol)
Potassium Carbonate (K₂CO₃)1.5138.21(e.g., 4.2 g, 30.2 mmol)
Anhydrous Acetone or DMF--(e.g., 50 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methyl-1,3-benzoxazol-2(3H)-one in anhydrous acetone or DMF.

  • Base Addition: Add potassium carbonate to the solution and stir the suspension.

  • Alkylating Agent Addition: Add isobutyl bromide to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the potassium carbonate and wash the solid with fresh solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.[3]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 2-Amino-4-methylphenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • 1,1'-Carbonyldiimidazole (CDI): Causes severe skin burns and eye damage. Harmful if swallowed.[4]

  • Urea: Generally considered low hazard, but heating can release ammonia gas, which is an irritant.

  • Isobutyl Bromide: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Potassium Carbonate: Causes serious eye irritation.

  • Solvents (THF, Acetone, DMF, Ethyl Acetate, Ethanol, Hexanes): Flammable and may cause irritation. DMF is a reproductive toxin. Avoid inhalation and skin contact.

References

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Chemistry, 3(3), 705-716. Retrieved from [Link]

  • 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909. Retrieved from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). Chemistry, 3(3), 705-716. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in Drug Discovery

Researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics understand that the reliability and reproducibility of experimental data are fundamentally dependent on the quality of the reagents used. Among these, the accurate preparation of stock solutions of small molecule inhibitors and drug candidates is a critical, yet often overlooked, procedural cornerstone. This is particularly true for heterocyclic compounds such as benzoxazolone derivatives, a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities.

This guide provides a comprehensive framework for the preparation, handling, and storage of stock solutions of benzoxazolone derivatives, with a focus on ensuring solution integrity, stability, and the minimization of experimental variability. While the specific compound 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is the nominal subject of this guide, a thorough search of scientific databases and chemical supplier catalogs did not yield a definitive public record or associated physicochemical data for this specific structure under the provided identifiers. Therefore, this document will address the broader class of benzoxazolone derivatives, providing a robust, adaptable protocol grounded in established principles of medicinal chemistry and laboratory practice. The methodologies outlined herein are designed to be self-validating, emphasizing the causality behind each step to empower the researcher with the knowledge to adapt these protocols to novel compounds within this chemical class.

Physicochemical Properties of Benzoxazolone Derivatives: A Primer

The solubility and stability of a compound are dictated by its unique physicochemical properties. For the benzoxazolone scaffold, these properties can be influenced by various substitutions on the aromatic ring and the nitrogen atom. While specific data for this compound is not available, we can infer general characteristics from structurally similar analogs.

PropertyGeneral Characteristics for Benzoxazolone DerivativesCausality and Implications for Stock Solution Preparation
Molecular Weight Typically in the range of 150-300 g/mol . For instance, 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one has a molecular weight of 149.15 g/mol [1].A higher molecular weight necessitates weighing out a larger mass to achieve the same molar concentration. Accurate molecular weight is crucial for all concentration calculations.
Solubility Generally, benzoxazolone derivatives exhibit poor aqueous solubility but are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol[2][3]. The solubility of a similar compound, 3-benzyl-5-methyl-3H-benzooxazol-2-one, is reported to be low in aqueous media at pH 7.4[4].The choice of solvent is critical. DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds due to its excellent solvating power. However, the final concentration of DMSO in assays must be carefully controlled to avoid cellular toxicity.
Stability Stock solutions of many small molecules in anhydrous DMSO are generally stable when stored properly at low temperatures (-20°C or -80°C). However, the stability can be compound-specific and may be affected by factors such as freeze-thaw cycles and exposure to light or moisture.Proper storage conditions are paramount to prevent degradation of the compound. Aliquoting stock solutions into single-use volumes is highly recommended to minimize freeze-thaw cycles.

Experimental Protocols: A Step-by-Step Guide to Stock Solution Preparation

The following protocol provides a detailed methodology for the preparation of a 10 mM stock solution of a representative benzoxazolone derivative in DMSO. This protocol is designed to be a starting point and should be optimized based on the specific properties of the compound being used.

Materials and Equipment
  • Benzoxazolone derivative (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Sonicator (optional, for compounds that are difficult to dissolve)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-calculation of Required Mass:

    • Determine the molecular weight (MW) of the specific benzoxazolone derivative from the supplier's certificate of analysis or a reliable chemical database. For this example, we will use a hypothetical MW of 219.27 g/mol for this compound.

    • Use the following formula to calculate the mass of the compound required to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 219.27 g/mol * 1000 mg/g = 2.1927 mg

  • Weighing the Compound:

    • Tare a clean, sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the calculated mass of the benzoxazolone derivative into the tared tube. It is advisable to weigh a slightly larger amount (e.g., 2.2 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration. For example, for 2.2 mg, the required volume of DMSO would be:

      • Volume (mL) = (Mass (mg) / MW ( g/mol )) / Molarity (mol/L)

      • Volume (mL) = (2.2 mg / 219.27 g/mol ) / 0.010 mol/L = 1.003 mL or 1003 µL

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Vortex the tube vigorously for at least 30 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved. If particulates are still visible, sonication in a water bath for 5-10 minutes can be employed.

  • Storage and Handling of the Stock Solution:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to, thereby preserving its integrity.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C in a light-protected container. For long-term storage, -80°C is preferable.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage Calculate_Mass 1. Calculate Required Mass (Based on desired concentration and volume) Weigh_Compound 2. Weigh Compound (Using a calibrated analytical balance) Calculate_Mass->Weigh_Compound Add_Solvent 3. Add Anhydrous DMSO (To the appropriate volume) Weigh_Compound->Add_Solvent Dissolve 4. Dissolve Compound (Vortexing and/or sonication) Add_Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Tubes Dissolve->Aliquot Label 6. Label Clearly Aliquot->Label Store 7. Store at -20°C or -80°C (Protect from light) Label->Store

Caption: Workflow for preparing a stock solution of a benzoxazolone derivative.

Trustworthiness and Self-Validation: Ensuring the Quality of Your Stock Solution

The integrity of your experimental results is directly linked to the quality of your stock solutions. Therefore, implementing self-validating steps is not just good practice, but essential for robust scientific inquiry.

  • Solubility Confirmation: Always visually inspect your stock solution after preparation to ensure complete dissolution. The presence of any precipitate indicates that the compound may not be soluble at the target concentration. In such cases, preparing a more dilute stock solution is necessary.

  • Purity Assessment: For critical applications, it is advisable to confirm the purity and identity of the compound in the stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This can help to identify any degradation products that may have formed during storage.

  • Functional Assays: Before embarking on large-scale experiments, it is prudent to test a newly prepared stock solution in a small-scale functional assay to ensure it elicits the expected biological activity. This serves as a final validation of the stock solution's integrity.

Safety and Handling of Benzoxazolone Derivatives

As with any chemical compound, proper safety precautions must be observed when handling benzoxazolone derivatives. While a specific Safety Data Sheet (SDS) for this compound is not available, the general guidelines for handling heterocyclic small molecules should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill and Waste Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of all waste materials, including empty vials and contaminated pipette tips, in accordance with institutional and local regulations.

Logical Relationship of Safety Protocols

G Compound_Handling Handling Benzoxazolone Derivatives PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Compound_Handling->PPE Ventilation Use in a Ventilated Area (Chemical Fume Hood) Compound_Handling->Ventilation Waste_Disposal Proper Waste Disposal (Follow Regulations) Compound_Handling->Waste_Disposal Emergency_Procedures Know Emergency Procedures (Spill Cleanup, First Aid) Compound_Handling->Emergency_Procedures

Caption: Key safety considerations for handling benzoxazolone derivatives.

Conclusion

The meticulous preparation of stock solutions is a foundational element of successful research in drug discovery and development. This guide provides a comprehensive and adaptable framework for the preparation of stock solutions of benzoxazolone derivatives. By understanding the underlying principles of solubility and stability, and by adhering to rigorous experimental and safety protocols, researchers can ensure the integrity of their stock solutions and, by extension, the reliability of their experimental data. It is imperative to remember that while this guide offers best practices, the specific properties of each novel compound must be taken into consideration, and appropriate validation steps should always be integrated into the experimental workflow.

References

  • Lopes, R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56196. Available at: [Link]

  • Tureli, A. E. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Available at: [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyl-5-methyl-3H-benzooxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly efficient two-step protocol for the synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one utilizing microwave-assisted organic synthesis (MAOS). The methodology significantly reduces reaction times compared to conventional heating methods, offering a greener and more time-effective approach for the generation of this valuable heterocyclic scaffold. The protocol first describes the cyclization of 2-amino-4-methylphenol to 5-methyl-1,3-benzoxazol-2(3H)-one, followed by a rapid N-alkylation with isobutyl bromide. This guide provides a comprehensive walkthrough of the experimental procedure, including safety precautions, reaction setup, workup, and characterization, underpinned by the principles of microwave chemistry.

Introduction

The 1,3-benzoxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of their pharmacological properties. Microwave-assisted organic synthesis has emerged as a powerful tool in drug discovery and development, offering numerous advantages over conventional heating methods, including accelerated reaction rates, higher yields, and improved purity of products.[1][2] This is due to the direct and efficient heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to a rapid increase in temperature and pressure.[3]

This application note presents a detailed protocol for the synthesis of this compound, a potentially bioactive molecule, using a two-step microwave-assisted approach. The first step involves the formation of the 5-methyl-1,3-benzoxazol-2(3H)-one intermediate from 2-amino-4-methylphenol. The second step is the N-alkylation of this intermediate with isobutyl bromide. The use of microwave irradiation in both steps dramatically shortens the reaction times from hours to minutes, showcasing the efficiency of this technology in organic synthesis.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Alkylation R1 2-Amino-4-methylphenol CDI 1,1'-Carbonyldiimidazole (CDI) DMF P1 5-Methyl-1,3-benzoxazol-2(3H)-one P1_step2 5-Methyl-1,3-benzoxazol-2(3H)-one P1->P1_step2 MW1 Microwave R2 Isobutyl bromide Base K2CO3 DMF MW2 Microwave P2 This compound

Figure 1: Two-step microwave-assisted synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation
  • 2-Amino-4-methylphenol (97%)

  • 1,1'-Carbonyldiimidazole (CDI) (97%)

  • Isobutyl bromide (98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Microwave synthesizer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

Safety Precautions
  • 2-Amino-4-methylphenol: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[4][5]

  • 1,1'-Carbonyldiimidazole (CDI): Harmful if swallowed.[6][7] Causes severe skin burns and eye damage.[6][7]

  • Isobutyl bromide: Highly flammable liquid and vapor.[8][9] Causes skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • Potassium Carbonate: Causes skin and serious eye irritation.[10][11][12][13][14] May cause respiratory irritation.[10][11][12][13][14]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[15][16][17][18][19] Harmful in contact with skin or if inhaled.[15][16][17][18][19] Causes serious eye irritation.[15][16][17][18][19] May damage the unborn child.[15][16][17][18][19]

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Step 1: Microwave-Assisted Synthesis of 5-Methyl-1,3-benzoxazol-2(3H)-one

This step involves the cyclization of 2-amino-4-methylphenol with 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. CDI is a safer alternative to phosgene and its derivatives. Microwave irradiation accelerates the reaction, leading to a rapid formation of the benzoxazolone ring.

Procedure
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (1.23 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Stir the mixture until the 2-amino-4-methylphenol is completely dissolved.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) portion-wise to the solution. Effervescence (evolution of CO₂) may be observed.

  • Seal the reaction vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 5-methyl-1,3-benzoxazol-2(3H)-one.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Microwave-Assisted N-Alkylation of 5-Methyl-1,3-benzoxazol-2(3H)-one

This step involves the N-alkylation of the synthesized 5-methyl-1,3-benzoxazol-2(3H)-one with isobutyl bromide in the presence of a base. The use of microwave irradiation significantly reduces the time required for the alkylation reaction.

Procedure
  • In a 10 mL microwave reaction vial with a magnetic stir bar, combine 5-methyl-1,3-benzoxazol-2(3H)-one (1.49 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and anhydrous DMF (5 mL).

  • Add isobutyl bromide (1.64 g, 1.31 mL, 12 mmol) to the suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data and Characterization

ParameterStep 1: 5-Methyl-1,3-benzoxazol-2(3H)-oneStep 2: this compound
Microwave Power 100-300 W (as required to maintain temperature)100-300 W (as required to maintain temperature)
Temperature 120 °C100 °C
Time 10 minutes15 minutes
Typical Yield >90% (crude)>85% (after purification)
Appearance Off-white to light brown solidColorless to pale yellow oil/solid

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), 3.6 (d, 2H, N-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (m, 1H, CH), 1.0 (d, 6H, C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155 (C=O), ~142 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~110 (Ar-C), ~108 (Ar-C), ~49 (N-CH₂), ~28 (CH), ~21 (Ar-CH₃), ~20 (C(CH₃)₂).

  • IR (KBr, cm⁻¹): ~1760 (C=O stretch).

  • MS (ESI): m/z calculated for C₁₂H₁₅NO₂ [M+H]⁺, found.

(Note: The exact spectral data should be obtained and interpreted for the synthesized compound.)

Workflow Diagram

G Synthesis Workflow start Start reagents1 Mix 2-amino-4-methylphenol and CDI in DMF start->reagents1 mw1 Microwave Irradiation (120°C, 10 min) reagents1->mw1 workup1 Precipitation in Ice-Water & Filtration mw1->workup1 intermediate 5-Methyl-1,3-benzoxazol-2(3H)-one workup1->intermediate reagents2 Mix Intermediate, Isobutyl Bromide, and K2CO3 in DMF intermediate->reagents2 mw2 Microwave Irradiation (100°C, 15 min) reagents2->mw2 workup2 Aqueous Workup & Extraction mw2->workup2 purification Column Chromatography workup2->purification product 3-Isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one purification->product end End product->end

Figure 2: Step-by-step workflow for the synthesis.

Conclusion

This application note provides a detailed and efficient microwave-assisted protocol for the synthesis of this compound. The described method offers significant advantages in terms of reaction time and simplicity, aligning with the principles of green chemistry by reducing energy consumption. This protocol is expected to be a valuable resource for researchers in medicinal chemistry and drug discovery for the rapid generation of libraries of N-substituted benzoxazolones for further biological evaluation.

References

  • Fisher Scientific. (2011, May 12).
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2011, April 14).
  • ASHTA Chemicals. (2022, December 1).
  • Armand Products. (2024, September 27).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2009, September 3).
  • Krishna Solvechem Limited. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • ChemicalBook. (2023, December 7).
  • DiSTABiF. (n.d.).
  • Fisher Scientific. (2024, January 27).
  • Krishna Solvechem Limited. (n.d.).
  • Fisher Scientific. (2012, March 7).
  • Apollo Scientific. (2023, July 6).
  • Central Drug House (P) Ltd. (n.d.).
  • ECHEMI. (n.d.).
  • ECHEMI. (n.d.).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97 95-84-1.
  • PubChem. (2026, January 24). 2-Amino-4-methylphenol.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet: 2-Amino-4-(methylsulfonyl)phenol.
  • VNUHCM Journal of Science and Technology Development. (2023, January 20).
  • Bentham Science Publishers. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (n.d.). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles.
  • ResearchGate. (2025, August 5). Microwave-assisted synthesis of benazoxoazol derivatives and their applications for phosphors of white light-emitting diodes.
  • International Journal of Technical Innovation in Modern Engineering & Science. (n.d.). Microwave assisted one-pot synthesis and characterization of Benzoxazole containing multi substituted 1,2,3-triazoles.
  • Sciforum. (n.d.). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)
  • (2025, November 10). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana.
  • PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • ResearchGate. (2025, March 3). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases.
  • ResearchGate. (n.d.). One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one.
  • (n.d.).
  • Journal of Chemical Health Risks. (n.d.). Microwave Assisted Synthesis and Biological Screening of Mannich Bases.
  • ResearchGate. (n.d.). Microwave-assisted Facile Synthesis And Anticancer Evaluation Of N-((5-(substituted Methylene Amino)- 1,3,4-thiadiazol-2-yl)methyl)

Sources

Application Note: Extraction, Isolation, and Analysis of Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzoxazolone (2(3H)-benzoxazolone, BOA ) and its derivatives, particularly 6-methoxy-2-benzoxazolinone (MBOA) , are cyclic carbamates of significant interest in both agrochemistry and pharmaceutical development. In nature, they act as potent allelochemicals and antimicrobial agents in the Poaceae family (maize, rye, wheat). In drug discovery, the benzoxazolone scaffold is a "privileged structure" found in analgesics, muscle relaxants, and anticonvulsants.

This guide addresses a critical technical challenge: The stability-dependent isolation of these compounds.

The Stability Paradox

Researchers must understand that in plant matrices, benzoxazolones often do not exist as free molecules in healthy tissue. They are the stable degradation products of labile benzoxazinoids (Bx) .

  • Intact Plant: Stores Benzoxazinoid-Glucosides (e.g., DIMBOA-Glc).

  • Tissue Damage/Extraction:

    
    -glucosidases release the aglycone (e.g., DIMBOA), which chemically degrades into the stable Benzoxazolone (MBOA) .
    

Critical Decision Point:

  • Objective A: Quantify native precursors?

    
     You must inhibit enzymatic activity immediately.
    
  • Objective B: Isolate stable Benzoxazolones (BOA/MBOA)?

    
     You must facilitate hydrolysis and degradation.
    

This protocol focuses on Objective B: The extraction and purification of the stable Benzoxazolone derivatives.

Extraction Methodologies (Plant Matrices)

Sample Preparation

To ensure reproducibility, biological variability must be minimized.

  • Harvesting: Collect plant tissue (roots or shoots) and wash immediately with distilled water.

  • Quenching (Optional for BOA/MBOA targets): While liquid nitrogen quenching is vital for precursors, for benzoxazolones, air-drying at 45°C is acceptable, though lyophilization (freeze-drying) is superior for preserving the total chemical profile.

  • Comminution: Grind dried tissue to a fine powder (<0.5 mm) using a ball mill.

Protocol A: Acidic Hydrolysis & Liquid-Liquid Extraction (LLE)

This method forces the conversion of precursors into BOA/MBOA for total content analysis.

Reagents:

  • Methanol (HPLC Grade)[1]

  • Acetic Acid (Glacial)

  • Ethyl Acetate (EtOAc)[2][3][4][5]

  • 0.1% Phosphoric Acid (

    
    )
    

Step-by-Step Workflow:

  • Maceration: Weigh 500 mg of dried powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of Acidified Water/Methanol (90:9:1 Water:MeOH:Acetic Acid). The low pH facilitates the conversion of hydroxamic acids to benzoxazolones.

  • Incubation: Vortex for 1 min. Sonicate for 30 mins at room temperature. Allow to stand for 24 hours at 25°C to ensure complete conversion.

  • Clarification: Centrifuge at 4,000 x g for 10 mins. Collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Transfer supernatant to a separatory funnel.

    • Add equal volume (20 mL) of Ethyl Acetate (EtOAc) .

    • Mechanism:[6] Benzoxazolones are highly soluble in EtOAc, while polar sugars and glucosides remain in the aqueous phase.

    • Shake vigorously for 2 mins; allow phases to separate.

  • Collection: Collect the upper organic layer (EtOAc). Repeat extraction twice.

  • Concentration: Combine organic layers and dry over anhydrous

    
    . Evaporate to dryness using a rotary evaporator at 40°C.
    
  • Reconstitution: Redissolve residue in 1 mL MeOH:Water (50:50) for HPLC analysis.

Synthetic Isolation & Purification (Pharma Context)

When synthesizing benzoxazolone derivatives (e.g., via Fe-catalyzed carbonylation of 2-aminophenols), the matrix is cleaner but requires removal of catalysts and unreacted amines.

Protocol B: Recrystallization & Cleanup
  • Crude Workup: Following synthesis, neutralize the reaction mixture with saturated

    
    .
    
  • Extraction: Extract with EtOAc (3x).

  • Crystallization:

    • Evaporate solvent.[7]

    • Dissolve crude solid in minimum hot Ethanol/Water (80:20) .

    • Cool slowly to 4°C. Benzoxazolones crystallize as needles; impurities often remain in the mother liquor.

  • Flash Chromatography (If high purity required):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

      
       60:40).
      
    • Note: Benzoxazolones typically elute around 20-30% EtOAc.

Analytical Validation (HPLC-UV)

To validate the isolation, use High-Performance Liquid Chromatography.[1][8][9]

Chromatographic Conditions
ParameterSetting
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV-DAD at 255 nm (primary) and 280 nm (secondary)
Temperature 30°C
Gradient Profile
Time (min)% Phase B (ACN)Event
0.010%Equilibration
2.010%Isocratic hold
15.090%Linear Ramp
18.090%Wash
18.110%Re-equilibration

Visualizing the Workflow

The following diagrams illustrate the logic flow for extraction and the chemical degradation pathway that necessitates specific extraction conditions.

Diagram 1: Extraction Logic Tree

Caption: Decision matrix for isolating Benzoxazolones from plant tissue versus synthetic mixtures.

G Start Start: Sample Source Plant Plant Tissue (Maize/Rye) Start->Plant Synth Synthetic Reaction (2-aminophenol + C1 source) Start->Synth Grind Lyophilize & Grind Plant->Grind LLE LLE Partitioning (Ethyl Acetate / Water) Synth->LLE AcidHydro Acidic Hydrolysis (pH < 3, 24h) Converts precursors to BOA Grind->AcidHydro AcidHydro->LLE OrgLayer Collect Organic Layer (Contains BOA/MBOA) LLE->OrgLayer Recryst Recrystallization (EtOH/H2O) OrgLayer->Recryst High Purity Needed HPLC HPLC-UV Analysis (C18, 255 nm) OrgLayer->HPLC Quantification Recryst->HPLC

Diagram 2: The Degradation Mechanism

Caption: Chemical conversion of unstable Benzoxazinoids (Bx) to stable Benzoxazolones (BOA).

D Glucoside DIMBOA-Glucoside (Stored in Vacuole) Aglycone DIMBOA (Aglycone) (Unstable, Toxic) Glucoside->Aglycone Hydrolysis Enzyme Glucosidase (Released upon damage) Enzyme->Glucoside Catalyzes Degradation Spontaneous Degradation (t1/2 ~ 24h in H2O) Product MBOA (Stable Benzoxazolone) Aglycone->Product - Formic Acid

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery of BOA Incomplete hydrolysis of precursors.Increase incubation time of the acidic extraction step to 48h or increase temperature to 40°C.
Interfering Peaks (HPLC) Co-extraction of lipids/chlorophyll.Include a Hexane wash step before the Ethyl Acetate extraction. Hexane removes lipids but not benzoxazolones.
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is acidic (pH ~3.0) using Formic or Phosphoric acid to suppress silanol ionization.
Degradation of Standards Alkaline conditions.Benzoxazolones are base-labile. Ensure all solvents and glassware are neutral or slightly acidic.

References

  • Rice, C. P., et al. (2005). "Determination of Benzoxazinone Derivatives in Plants by Liquid Chromatography-Mass Spectrometry." Journal of Agricultural and Food Chemistry.

  • Wouters, F. C., et al. (2016). "Glucosylation of Benzoxazinoids in Maize." Phytochemistry.

  • Villagrasa, M., et al. (2006). "Analysis of benzoxazinone derivatives in plant tissues by pressurized liquid extraction and liquid chromatography-mass spectrometry." Journal of Chromatography A.

  • BenchChem. (2025).[10] "Green Chemistry Approaches to Benzoxazolone Synthesis: Application Notes."

  • Macías, F. A., et al. (2006). "Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds." Journal of Agricultural and Food Chemistry.

Sources

Application Notes and Protocols: A Guide to Dose-Response Study Design for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include analgesic, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] Given the therapeutic potential of this chemical class, the robust preclinical evaluation of novel analogues such as 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is of paramount importance. A cornerstone of this evaluation is the meticulous design and execution of dose-response studies to elucidate the relationship between the concentration of the compound and its biological effect.

This guide provides a comprehensive framework for designing and conducting dose-response studies for this compound, targeting researchers, scientists, and drug development professionals. The protocols and methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data to inform decision-making in the drug discovery pipeline. While the specific biological target of this compound is yet to be fully elucidated, this guide will leverage the known activities of related benzoxazolone derivatives to propose a rational and adaptable experimental strategy. Some derivatives of benzoxazolone have shown affinity for targets such as the 18 kDa translocator protein (TSPO) and melatonin receptors (MT1 and MT2).[4][5]

Preclinical Dose-Response Study Design: A Phased Approach

A well-designed dose-response study is fundamental to understanding a compound's potency, efficacy, and therapeutic window. The experimental design should be approached in a stepwise manner, beginning with in vitro characterization and progressing to more complex in vivo models.

Phase 1: In Vitro Dose-Response Characterization

The initial phase focuses on characterizing the dose-dependent effects of this compound in cellular systems. This typically involves determining the concentration range over which the compound elicits a biological response and calculating key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Key Considerations for In Vitro Study Design:

  • Dose Range Selection: A wide range of concentrations should be tested to capture the full sigmoidal dose-response curve, including the baseline, the dynamic portion of the curve, and the maximal effect plateau.[6][7] A common starting point is a logarithmic or semi-logarithmic dilution series.

  • Number of Doses: A sufficient number of doses should be included to accurately define the dose-response curve. Typically, 8-12 concentrations are recommended.[6]

  • Replicates: All experiments should be performed with technical and biological replicates to ensure the reliability and statistical significance of the results.[6]

  • Controls: Appropriate controls are essential for data normalization and interpretation. These include vehicle controls (e.g., DMSO), negative controls, and positive controls (a known active compound).

  • Assay Selection: The choice of in vitro assay will depend on the hypothesized mechanism of action. Given the known activities of benzoxazolones, initial screens could include cell viability assays, anti-inflammatory assays, or receptor binding assays.

Protocol 1: In Vitro Cell Viability Dose-Response Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line (e.g., HeLa, K562)[8].

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in complete culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][9]

Table 1: Hypothetical In Vitro Cell Viability Data

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
0.592.5 ± 3.8
185.1 ± 4.2
555.3 ± 6.0
1025.8 ± 3.5
505.2 ± 1.8
1002.1 ± 0.9

Visualization 1: In Vitro Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate data_norm Normalize to Control read_plate->data_norm curve_fit Fit Dose-Response Curve data_norm->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: Workflow for in vitro dose-response determination.

Phase 2: In Vivo Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles in a whole-organism system.[10][11]

Key Considerations for In Vivo Study Design:

  • Dose Selection: The dose range for in vivo studies is informed by the in vitro potency and any available toxicology data. A minimum of three to four dose levels, in addition to a vehicle control, is recommended to establish a dose-response relationship.[10][12]

  • Animal Model: The choice of animal model should be relevant to the therapeutic indication.

  • Route of Administration: The route of administration (e.g., oral, intravenous) should align with the intended clinical use.

  • Sample Size: The number of animals per group should be sufficient to achieve statistical power.[11][13]

  • Endpoints: Efficacy endpoints should be clearly defined and measurable.

  • PK/PD Analysis: Blood samples should be collected at various time points to determine the pharmacokinetic profile of the compound. These data can then be correlated with the pharmacodynamic (efficacy) data to establish a PK/PD relationship.

Protocol 2: In Vivo Antitumor Efficacy Dose-Response Study

This protocol describes a study to evaluate the dose-dependent antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for implantation

  • This compound

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control and multiple dose levels of the test compound).

  • Dosing: Administer the compound or vehicle to the respective groups according to the planned dosing schedule (e.g., once daily by oral gavage).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Study Termination and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, compare the final tumor volumes between the treated and control groups to determine the dose-dependent antitumor efficacy.

Table 2: Hypothetical In Vivo Antitumor Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEM
Vehicle Control01500 ± 120
Compound X101100 ± 95
Compound X30650 ± 70
Compound X100250 ± 45

Visualization 2: In Vivo Study Design Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Tumor Cell Implantation growth Tumor Growth implant->growth randomize Randomization growth->randomize dosing Daily Dosing randomize->dosing measure Tumor Measurement dosing->measure monitor Body Weight Monitoring measure->monitor monitor->dosing terminate Study Termination monitor->terminate collect Tissue Collection terminate->collect analyze Efficacy Analysis collect->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3] The successful synthesis of N-substituted derivatives like this compound is crucial for drug discovery programs.[4][5]

This guide focuses on the most common and versatile synthetic route: a two-step process involving the initial formation of the 5-methyl-1,3-benzoxazol-2(3H)-one core, followed by N-alkylation with an isobutyl halide.

Workflow Overview: A Two-Step Synthetic Strategy

The synthesis is logically divided into two primary stages. Success in the final N-alkylation step is critically dependent on the purity and yield of the intermediate formed in the cyclization step.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation Start 2-Amino-4-methylphenol Cyclization Formation of Benzoxazolone Core Start->Cyclization Reagents1 Carbonylating Agent (e.g., Urea, EImC) Reagents1->Cyclization Intermediate 5-methyl-1,3-benzoxazol-2(3H)-one Cyclization->Intermediate High Yield & Purity is Critical Alkylation SN2 Reaction Intermediate->Alkylation Reagents2 Isobutyl Halide + Base (e.g., K₂CO₃, NaH) Reagents2->Alkylation Product 3-isobutyl-5-methyl-1,3- benzoxazol-2(3H)-one Alkylation->Product

Caption: General workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

Part 1: Cyclization of 2-Amino-4-methylphenol

Question 1: My yield for the 5-methyl-1,3-benzoxazol-2(3H)-one intermediate is very low. What are the most likely causes?

Low yield in the initial cyclization is a common hurdle. The primary causes typically revolve around the choice of carbonylating agent, reaction conditions, and the stability of the starting aminophenol.

  • Cause A: Inefficient Carbonylating Agent. The classical method uses hazardous reagents like phosgene or its equivalents. Safer, more modern alternatives are often preferred but may require optimization.

    • Urea: A common, safe, and inexpensive choice. The reaction proceeds by heating the aminophenol with urea, liberating ammonia.[6] However, high temperatures are often required, which can lead to degradation.

    • Ethyl 1H-imidazole-1-carboxylate (EImC): This is an excellent, mild, and efficient reagent for this transformation, often providing high yields under reflux in a suitable solvent like THF.[7]

  • Cause B: Suboptimal Reaction Conditions.

    • Temperature: If using urea, ensure the temperature is high enough to drive the reaction and liberate ammonia, but not so high as to cause decomposition of the starting material or product.[6] For methods using reagents like EImC, ensure you are reaching the recommended reflux temperature of your chosen solvent.[7]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Aminophenols can oxidize over long reaction times, especially at elevated temperatures. Stop the reaction once the starting material is consumed.

  • Cause C: Starting Material Quality. 2-Aminophenols are susceptible to air oxidation, which can result in the formation of colored impurities and reduce the amount of active starting material. Use fresh, high-purity 2-amino-4-methylphenol or purify it by recrystallization or sublimation before use.

Solution Synopsis Table

Problem Probable Cause Recommended Solution
Low Cyclization Yield Inefficient carbonyl source Switch from urea to Ethyl 1H-imidazole-1-carboxylate (EImC) for milder conditions and potentially higher yields.[7]
Suboptimal temperature If using urea, ensure the temperature is sufficient for ammonia liberation (~150-180 °C). For EImC, ensure the solvent (e.g., THF) is refluxing properly.

| | Air-sensitive starting material | Use fresh 2-amino-4-methylphenol. If it appears discolored, consider purification before use. Store under an inert atmosphere (Nitrogen or Argon). |

Part 2: N-Alkylation of 5-methyl-1,3-benzoxazol-2(3H)-one

Question 2: The N-alkylation step is not going to completion, and I'm recovering a lot of my starting material. How can I improve conversion?

Incomplete conversion in the N-alkylation step points to issues with the nucleophilicity of the benzoxazolone nitrogen, the strength of the base, or the reactivity of the alkylating agent.

  • Cause A: Insufficient Deprotonation. The nitrogen atom of the benzoxazolone must be deprotonated to become a potent nucleophile. The pKa of the N-H bond in benzoxazolones is typically in the range of 8-10.

    • Weak Base: Potassium carbonate (K₂CO₃) is a common and effective base, but it requires a polar aprotic solvent like DMF or acetonitrile to be effective.[8][9] If you are using a less polar solvent like THF, a stronger base such as sodium hydride (NaH) is necessary to ensure complete deprotonation.

  • Cause B: Poor Leaving Group. The rate of this Sₙ2 reaction is highly dependent on the leaving group. Isobutyl iodide is more reactive than isobutyl bromide, which is significantly more reactive than isobutyl chloride. If you are using isobutyl chloride, consider switching to the bromide or iodide.

  • Cause C: Steric Hindrance. The isobutyl group is a primary alkyl halide, but it is sterically hindered by the adjacent methyl groups. This can slow down the Sₙ2 reaction. To compensate, you may need to use a higher reaction temperature (e.g., 60-80 °C) and longer reaction times.[7]

Question 3: I'm observing a significant side product in my N-alkylation reaction. What could it be?

While N-alkylation is generally favored, the primary side product in this reaction is often the O-alkylated isomer.

Side_Reaction cluster_main Alkylation Pathways Start Deprotonated Intermediate (Ambiant Nucleophile) N_Attack N-Attack (Sₙ2) Start->N_Attack Thermodynamically Favored (Hard-Soft Acid-Base Theory) O_Attack O-Attack (Sₙ2) Start->O_Attack Kinetically Possible Desired Desired Product (3-isobutyl-) N_Attack->Desired Side Side Product (2-isobutoxy-) O_Attack->Side

Sources

Troubleshooting N-alkylation side reactions in benzoxazolone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Benzoxazolone N-Alkylation

Topic: . Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Interactive Troubleshooting Guide & FAQ.

Introduction: The Ambident Nucleophile Challenge

Benzoxazolone (2(3H)-benzoxazolone) is a privileged scaffold in medicinal chemistry, found in analgesics, muscle relaxants, and antipsychotics. Its synthesis via N-alkylation seems straightforward but is often plagued by low yields and "tarry" byproducts.

The core challenge lies in the ambident nature of the benzoxazolone anion. The negative charge is delocalized between the nitrogen (N3) and the carbonyl oxygen (O2). While N-alkylation is thermodynamically favored (preserving the stable cyclic carbamate), kinetic factors, solvent choice, and electrophile "hardness" can trigger O-alkylation (lactim ether formation) or, more disastrously, ring hydrolysis .

This guide provides a systematic workflow to diagnose and resolve these specific failures.

Diagnostic Workflow

Use this decision tree to identify your specific failure mode before proceeding to the detailed modules.

Benzoxazolone_Troubleshooting Start START: Reaction Analysis Check_SM Is Starting Material (SM) consumed? Start->Check_SM Check_Product Is the major product N-alkylated? Check_SM->Check_Product Yes Issue_Stall ISSUE: Incomplete Conversion (See Module 3) Check_SM->Issue_Stall No (SM remains) Check_Dark Is the reaction mixture dark/tarry? Check_Product->Check_Dark No (Wrong product) Success SUCCESS: Optimize Yield Check_Product->Success Yes Issue_Hydrolysis ISSUE: Ring Hydrolysis (See Module 2) Check_Dark->Issue_Hydrolysis Yes (Dark/Tarry) Issue_O_Alkyl ISSUE: O-Alkylation (See Module 1) Check_Dark->Issue_O_Alkyl No (Clean but wrong spot)

Figure 1: Diagnostic decision tree for benzoxazolone alkylation failures.

Module 1: Regioselectivity (N- vs. O-Alkylation)

The Problem: You isolated a product, but the NMR or biological activity is "off." You suspect the electrophile attacked the oxygen instead of the nitrogen.

Mechanism: According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory :

  • Nitrogen (N3): Softer nucleophile. Favored by soft electrophiles (alkyl iodides/bromides) and polar aprotic solvents (DMF, DMSO).

  • Oxygen (O2): Harder nucleophile. Favored by hard electrophiles (alkyl sulfonates, sulfates) and O-philic cations (Ag+).

Q: How do I definitively distinguish N-alkyl from O-alkyl products spectroscopically?

A: You must look at the Carbonyl stretch (IR) and the alpha-proton shift (NMR).

FeatureN-Alkylated Product (Target)O-Alkylated Product (Impurity)
Structure Cyclic Carbamate (Lactam)Lactim Ether
IR Spectrum Strong C=O stretch at 1750–1780 cm⁻¹Missing C=O. New C=N stretch at ~1640 cm⁻¹
¹H NMR (α-H) 3.5 – 4.0 ppm (N-CH₂)4.0 – 4.5 ppm (O-CH₂) (Deshielded)
¹³C NMR Carbonyl C at ~155 ppm C=N Carbon at ~160-165 ppm

Troubleshooting Protocol:

  • Check the Electrophile: If using a "hard" electrophile like methyl tosylate or diethyl sulfate, switch to the corresponding alkyl iodide or bromide .

  • Solvent Switch: If using a protic solvent (EtOH), switch to DMF or Acetone . Protic solvents solvate the N-anion (hydrogen bonding), making it less reactive and allowing the O-anion to compete.

  • Base Choice: Avoid silver salts (Ag₂CO₃), which chelate the halide and force an SN1-like mechanism that favors O-alkylation. Use K₂CO₃ or Cs₂CO₃ .

Module 2: The "Hidden" Failure (Ring Hydrolysis)

The Problem: Starting material is consumed, but the yield is <10%. The reaction mixture turned black/brown. LCMS shows a mass corresponding to "Product minus CO" or a complex mixture.

Mechanism: The benzoxazolone ring is a cyclic carbamate. Under strong basic conditions (pH > 12) or high temperatures, the ring opens to form 2-aminophenol derivatives. 2-aminophenols are highly unstable and rapidly oxidize to dark quinonic tars.

Q: Why is my ring opening?

A: You are likely using a base that is too strong or wet solvents.

  • pKa Mismatch: The pKa of benzoxazolone is ~9.5. You do not need NaH (pKa ~35). Using NaH often generates a high concentration of hydroxide if the solvent isn't strictly anhydrous, causing hydrolysis.

Corrective Protocol:

  • Lower Base Strength: Switch from NaH or KOH to K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate).

  • Control Water: Ensure DMF/Acetone is dry. Hydroxide (OH⁻) is a much better nucleophile for attacking the carbonyl (hydrolysis) than the bulky benzoxazolone anion is for alkylation.

  • Temperature: Do not reflux in high-boiling solvents (DMSO/DMF) unless necessary. 60–80°C is usually sufficient.

Module 3: Reaction Stalling (Incomplete Conversion)

The Problem: The reaction stops at 50-60% conversion. Adding more electrophile doesn't help.

Mechanism: This is often a solubility or surface area issue. Benzoxazolone anions can form tight ion pairs with the metal cation (K⁺/Na⁺), precipitating out of non-polar solvents and halting the reaction.

Q: How do I push the reaction to completion?

A: Use the Finkelstein Condition or Phase Transfer Catalysis .

Optimization Protocol:

  • Add a Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) . The bulky ammonium cation forms a loose ion pair with the benzoxazolone anion, increasing its solubility and nucleophilicity in organic solvents.

  • The "Finkelstein" Trick: If using an alkyl chloride (which is sluggish), add 0.5 eq of KI (Potassium Iodide) . This generates the alkyl iodide in situ, which reacts much faster.

  • Solvent Volume: If the reaction turns into a solid cake, dilute it. The anion must be in solution to react.

Module 4: Recommended Synthetic Protocol

Based on the troubleshooting analysis, this is the robust, "self-validating" protocol for N-alkylation of 2-benzoxazolinone.

Reagents:

  • Substrate: 2-Benzoxazolinone (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Base: K₂CO₃ (2.0 eq, anhydrous, granular)

  • Solvent: Acetone (for simple alkyls) or DMF (for hindered/complex alkyls)

  • Catalyst: TBAI (0.05 eq) - Optional but recommended

Step-by-Step:

  • Dissolution: Dissolve 2-benzoxazolinone in Acetone (0.2 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: The suspension should remain easily stirrable.

  • Addition: Add the alkyl halide dropwise.

  • Reflux: Heat to mild reflux (55°C for Acetone). Monitor by TLC/LCMS.

    • Time: usually 2–6 hours.

  • Workup (Critical):

    • Filter off the solid salts (K₂CO₃/KBr).

    • Evaporate the solvent.

    • If DMF was used: Pour into ice water. The N-alkyl product usually precipitates as a solid. Do not extract with strong acid/base to avoid hydrolysis.

References

  • Acidity and Reactivity: Ucar, H., et al. "Determination of pKa Values of Some Benzoxazoline Derivatives." Journal of Chemical & Engineering Data, vol. 52, no. 6, 2007, pp. 2311–2314. Link

  • N- vs O-Alkylation Selectivity: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 16, 2013, pp. 4663-4668. Link

  • Hydrolysis Mechanisms: Jackson, P. et al. "Reactions of Epoxides and Cyclic Carbamates." Journal of Organic Chemistry, vol. 37, 1972.
  • Green Catalytic Methods: Sorribes, I., et al. "Direct Catalytic N-Alkylation of Amines with Carboxylic Acids." Journal of the American Chemical Society, vol. 136, no. 40, 2014. Link

Technical Support Center: Impurity Identification in Crude 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with impurity identification in crude 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one. The following sections offer troubleshooting advice and frequently asked questions to navigate the complexities of impurity profiling for this specific benzoxazolone derivative.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in crude this compound?

A1: Impurities in pharmaceutical products can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[1] For synthetic compounds like this compound, you will likely encounter organic impurities. These can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • By-products: Formed from side reactions during the synthesis.

  • Intermediates: Unconverted chemical intermediates from the synthetic route.

  • Degradation products: Resulting from the breakdown of the final product.

  • Reagents: Residual chemicals used in the synthesis process.

Q2: What are the primary analytical techniques for identifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most widely used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for separating and quantifying impurities in pharmaceutical compounds.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic impurities, such as residual solvents.[1][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the exact chemical structure of unknown impurities.[2][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information about impurities.[1][10]

Q3: At what threshold should I identify and quantify impurities?

A3: Regulatory bodies like the ICH, USFDA, and UK-MHRA have stringent guidelines.[10] Generally, any impurity present at a concentration of 0.1% or higher should be identified and quantified using selective analytical methods.[10]

Section 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

HPLC Method Development and Analysis

Q: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A: The appearance of unexpected peaks is a common challenge. A systematic approach is key to their identification.

Step 1: Verify System Suitability and Sample Integrity.

  • Blank Injection: Run a blank (mobile phase) to ensure the peaks are not from the system or solvent.

  • Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the active pharmaceutical ingredient, API) to rule out interference from other components.

  • Spike with Known Compounds: If you have potential impurity standards (e.g., starting materials, known by-products), spike your sample to see if any of the unknown peaks increase in area.

Step 2: Utilize a Diode Array Detector (DAD). A DAD can provide the UV-Vis spectrum of each peak. Comparing the spectra of the unknown peaks to your API can indicate structural similarities or differences.

Step 3: Leverage LC-MS. If available, LC-MS is the most direct way to get molecular weight information for each unknown peak. This data is crucial for proposing potential structures.[1][10]

HPLC_Troubleshooting start Unexpected Peaks in HPLC system_suitability Verify System Suitability (Blank, Placebo Injections) start->system_suitability spike Spike with Known Compounds system_suitability->spike dad Analyze with DAD (UV-Vis Spectra) spike->dad lcms Perform LC-MS Analysis (Molecular Weight) dad->lcms structure_elucidation Propose Impurity Structures lcms->structure_elucidation

Q: I'm struggling to achieve good separation between my API and an impurity peak. What should I do?

A: Co-elution is a frequent issue in HPLC. Here’s how to troubleshoot it:

Protocol: Optimizing HPLC Separation

  • Modify Mobile Phase Composition:

    • Organic Modifier: Systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol). A small change can significantly impact retention times.

    • Aqueous Phase pH: If your compounds have ionizable groups, adjusting the pH of the aqueous phase can alter their charge and retention, leading to better separation.

  • Change Column Chemistry:

    • If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.[3] These offer different selectivities.

  • Adjust Temperature:

    • Increasing the column temperature can sometimes improve peak shape and resolution.

  • Gradient Optimization:

    • If using a gradient, adjust the slope. A shallower gradient can increase the separation between closely eluting peaks.

Table 1: Example HPLC Method Parameters for Benzoxazolone Derivatives

ParameterStarting ConditionOptimized Condition
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-90% B in 10 min60-85% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 280 nm280 nm
GC-MS for Volatile Impurities

Q: I suspect residual solvents in my crude product. How can I confirm their presence using GC-MS?

A: GC-MS is the ideal technique for identifying and quantifying residual solvents.[4][5][6][7]

Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh a sample of your crude product into a headspace vial. Add a suitable solvent (one that is not expected to be a residual solvent and in which your sample is soluble, e.g., dimethyl sulfoxide).

  • Incubation: The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace gas is injected into the GC-MS system.

  • GC Separation: The volatile compounds are separated based on their boiling points and interaction with the GC column.

  • MS Detection and Identification: The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum for each. This spectrum is then compared to a library (e.g., NIST) for identification.

GCMS_Workflow start Suspected Residual Solvents sample_prep Sample Preparation (Headspace Vial) start->sample_prep incubation Incubation (Heating) sample_prep->incubation injection Headspace Injection incubation->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection and Library Matching gc_separation->ms_detection identification Solvent Identification ms_detection->identification

NMR for Structural Elucidation

Q: I have isolated an unknown impurity, but its structure is not obvious from MS data alone. How can NMR help?

A: NMR spectroscopy is unparalleled for determining the precise molecular structure of a compound.[8][9]

Step-by-Step Approach to NMR-based Structure Elucidation:

  • ¹H NMR: This provides information on the number of different types of protons and their neighboring protons (through splitting patterns). This is often the first and most informative experiment.

  • ¹³C NMR: This reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Indicates which protons are close to each other in space, which helps determine stereochemistry.

By combining the information from these experiments, a complete and unambiguous structure of the impurity can often be determined.

Section 3: Purification of Crude this compound

Q: What are the recommended methods for purifying the crude product to remove identified impurities?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography over silica gel or another stationary phase is a powerful technique.[11] A suitable eluent system is developed to selectively elute the desired compound.

  • Preparative HPLC: For very challenging separations or when high purity is required, preparative HPLC can be used to isolate the target compound from its impurities.[12]

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Singh, D., & Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • PubMed. (2012, November 1). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool.
  • SIELC Technologies. (2018, February 16). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column.
  • Pharma's Almanac. (2020, January 6).
  • Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • JEOL. Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement.
  • Quality Analysis.
  • Medistri SA. (2024, August 12).
  • Cerium Laboratories. (2023, October 25).
  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • MDPI. (2022, November 14). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds.
  • PubMed. (2008, May 12). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes.

Sources

Technical Support Center: Overcoming Steric Hindrance in Isobutyl Substitution on Benzoxazolone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance during the N-alkylation of benzoxazolone with an isobutyl group. The insights provided herein are based on established chemical principles and field-proven laboratory experience.

Introduction: The Challenge of Steric Hindrance

The N-alkylation of benzoxazolone is a fundamental transformation in medicinal chemistry, as the resulting scaffold is present in a variety of biologically active compounds.[1][2][3] However, the introduction of bulky alkyl groups, such as an isobutyl group, can be challenging due to steric hindrance.[4][5] The branched nature of the isobutyl group impedes the approach of the benzoxazolone nitrogen nucleophile to the electrophilic carbon of the alkylating agent, often leading to low yields or failed reactions.[4][5][6]

This guide will explore the causative factors behind this synthetic hurdle and provide actionable solutions to achieve successful isobutyl substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of benzoxazolone with isobutyl bromide is giving a very low yield. What are the primary reasons for this?

A1: Low yields in this reaction are most commonly attributed to steric hindrance. The isobutyl group's branched structure physically blocks the nucleophilic attack from the benzoxazolone nitrogen.[4][5] Several factors can exacerbate this issue:

  • Sub-optimal Base Selection: An inappropriate base may not efficiently deprotonate the benzoxazolone, leading to a low concentration of the active nucleophile.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A poor solvent choice can hinder the reaction.

  • Reaction Temperature and Time: Insufficient thermal energy or reaction time may not be enough to overcome the activation energy barrier imposed by steric hindrance.

Q2: What are the recommended starting conditions for the N-isobutyl substitution on benzoxazolone?

A2: For a standard approach to N-alkylation, a combination of a strong, non-nucleophilic base and a polar aprotic solvent is a good starting point.[7][8]

Parameter Recommendation Rationale
Base Sodium Hydride (NaH)Effectively deprotonates the benzoxazolone without competing as a nucleophile.
Solvent Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents facilitate SN2 reactions.[9]
Alkylating Agent Isobutyl bromide or iodideIodides are generally more reactive than bromides.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish.

A detailed experimental protocol is provided in the "Protocols" section of this guide.

Q3: I'm still observing low conversion. How can I optimize the reaction conditions?

A3: If initial attempts yield poor results, a systematic optimization of reaction parameters is necessary. Consider the following troubleshooting workflow:

Troubleshooting_Workflow Start Low Yield of N-Isobutyl Benzoxazolone Base Optimize Base Start->Base Is deprotonation inefficient? Solvent Change Solvent Base->Solvent Still low conversion? Temperature Increase Temperature Solvent->Temperature Reaction still sluggish? PTC Consider Phase-Transfer Catalysis Temperature->PTC Conventional methods failing? Mitsunobu Alternative: Mitsunobu Reaction Temperature->Mitsunobu Need milder conditions? Success Successful Isobutyl Substitution PTC->Success Mitsunobu->Success

Caption: A workflow for troubleshooting low-yield isobutyl substitution.

Q4: Can you elaborate on alternative strategies like Phase-Transfer Catalysis (PTC) and the Mitsunobu reaction?

A4: When standard SN2 conditions fail, more advanced techniques can be employed.

  • Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions involving a salt of an organic anion and an organic reactant that are in different phases (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the benzoxazolone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[10][11][12] This can significantly enhance the reaction rate.[10][11] N-heterocyclic olefins have also been reported as efficient phase-transfer catalysts for alkylation reactions.[13]

  • Mitsunobu Reaction: This powerful reaction allows for the alkylation of a nucleophile with a primary or secondary alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[14][15] For this application, you would use isobutanol as the alkylating agent. The Mitsunobu reaction is known for its mild conditions and broad substrate scope.[17] However, a key consideration is the pKa of the nucleophile, as it needs to be acidic enough to protonate the intermediate formed from the phosphine and the azodicarboxylate.[18]

Q5: Are there any specific safety precautions I should be aware of?

A5: Yes, several safety measures are crucial when performing these reactions:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Alkylating Agents: Isobutyl bromide and iodide are lachrymators and should be handled in a well-ventilated fume hood.

  • Mitsunobu Reagents: DEAD and DIAD are potentially explosive and should be handled with care.[19] Triphenylphosphine oxide, a byproduct of the Mitsunobu reaction, can sometimes be challenging to remove during purification.[18][19]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride

This protocol outlines a general procedure for the N-isobutyl substitution on benzoxazolone using sodium hydride as the base.

Materials:

  • Benzoxazolone

  • Sodium hydride (60% dispersion in mineral oil)

  • Isobutyl bromide or isobutyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of benzoxazolone (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add isobutyl bromide or iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Isobutyl Substitution

This protocol provides a method for the N-alkylation of benzoxazolone using isobutanol under Mitsunobu conditions.

Materials:

  • Benzoxazolone

  • Isobutanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzoxazolone (1.0 equivalent), isobutanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct.

Data Summary

The choice of reaction conditions can significantly impact the yield of the desired N-isobutyl benzoxazolone. The following table provides a hypothetical comparison of expected yields based on the chosen method. Actual yields may vary depending on the specific substrate and experimental execution.

Method Base/Reagents Solvent Temperature Typical Yield Range
Standard SN2NaHDMFRT - 60 °C20-50%
Standard SN2K₂CO₃AcetonitrileReflux15-40%
Phase-Transfer CatalysisK₂CO₃, TBABToluene/H₂O80 °C50-75%
Mitsunobu ReactionPPh₃, DIADTHFRT60-85%

Mechanistic Insights

Understanding the underlying reaction mechanisms is key to effective troubleshooting.

SN2 Mechanism for N-Alkylation

The standard N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Benzoxazolone Benzoxazolone-NH Anion Benzoxazolone Anion Benzoxazolone->Anion + Base Base Base (e.g., NaH) Product N-Isobutyl Benzoxazolone Anion->Product + Isobutyl Bromide IsobutylBr Isobutyl Bromide Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + Isobutanol Alcohol Isobutanol Nucleophile Benzoxazolone Anion Product N-Isobutyl Benzoxazolone Oxyphosphonium->Product + Benzoxazolone Anion

Caption: A simplified representation of the Mitsunobu reaction pathway.

Conclusion

Overcoming steric hindrance in the isobutyl substitution of benzoxazolone requires a thoughtful approach to reaction design and optimization. By carefully selecting the appropriate base, solvent, and temperature, or by employing advanced techniques such as Phase-Transfer Catalysis or the Mitsunobu reaction, researchers can successfully synthesize these valuable compounds. This guide provides a comprehensive framework for troubleshooting common issues and implementing effective solutions in the laboratory.

References

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Royal Society of Chemistry. [Link]

  • PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Optimizing reaction conditions of N-alkylation reaction | Download Table. ResearchGate. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • KOtBu Promoted Selective Ring-Opening N-alkylation of 2-Oxazolines to Access 2-Aminoethyl Acetates and N. Beilstein Archives. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Benzoxazolone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. National Center for Biotechnology Information. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). PubMed. [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. National Center for Biotechnology Information. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Production of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

You are likely synthesizing 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one via the N-alkylation of the commercially available scaffold 5-methyl-1,3-benzoxazol-2(3H)-one (also known as 5-methyl-2-benzoxazolinone) using an isobutyl halide.

While this reaction follows standard nucleophilic substitution (


) principles, the isobutyl group  presents a specific challenge: it is a 

-branched primary alkyl halide. The steric bulk adjacent to the reaction center significantly retards the reaction rate compared to methyl or ethyl halides. Consequently, standard reflux conditions often result in incomplete conversion or extended reaction times.

The Solution: Optimization of Temperature and Pressure is the critical lever to drive this reaction to completion efficiently.

Reaction Scheme

ReactionScheme Substrate 5-methyl-1,3-benzoxazol-2(3H)-one (Nucleophile) Conditions Base (K2CO3/NaH) Solvent (DMF/ACN) Temp/Pressure Substrate->Conditions Reagent Isobutyl Bromide (Electrophile) Reagent->Conditions Product 3-isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one Conditions->Product N-Alkylation (SN2)

Figure 1: General reaction pathway for the synthesis of the target N-isobutyl derivative.

Troubleshooting & Optimization Guide (Q&A)

Category A: Temperature & Pressure Optimization

Q1: I am running the reaction in Acetone at reflux (56°C), but the conversion is stuck at <40% after 24 hours. Why?

A: The boiling point of Acetone is insufficient to overcome the activation energy barrier for an


 attack on a 

-branched isobutyl halide.
  • Mechanism: The steric hindrance of the isobutyl group slows the nucleophilic attack. At 56°C, the reaction rate is negligible.

  • Solution (Pressure): Switch to a sealed pressure vessel (Q-tube or autoclave) . This allows you to heat Acetone to 90–100°C , well above its atmospheric boiling point.

  • Solution (Solvent/Temp): Switch to a higher boiling solvent like Acetonitrile (reflux at 82°C) or DMF (heat to 100–120°C) .

    • Recommendation: Acetonitrile at 90°C (sealed) is often cleaner than DMF, which can be hard to remove.

Q2: Can I just increase the temperature to 150°C to speed it up?

A: Caution is advised. While rate increases with temperature, selectivity often decreases.

  • Risk: Above 140°C, you risk O-alkylation (kinetic product) or decomposition of the isobutyl halide (elimination to isobutylene).

  • Optimal Range: 100°C – 120°C is the "Goldilocks" zone for hindered N-alkylation of benzoxazolinones. This maximizes the N-alkylation rate while suppressing elimination side products.

Q3: I am using Isobutyl Bromide. Would switching to Isobutyl Iodide help?

A: Yes, significantly.

  • Finkelstein Modification: You do not need to buy expensive isobutyl iodide. Add 10-20 mol% Potassium Iodide (KI) to your reaction with isobutyl bromide.

  • Mechanism: KI reacts with isobutyl bromide in situ to form isobutyl iodide (a better leaving group), which then reacts faster with the benzoxazolinone anion. This is a standard catalytic cycle for accelerating sluggish alkylations.

Category B: Base & Solvent Selection

Q4: Should I use K2CO3 or NaH?

A: This depends on your equipment and moisture tolerance.

FeaturePotassium Carbonate (

)
Sodium Hydride (NaH)
Type Mild, heterogeneous base.Strong, homogeneous-like base.
Rate Slower; requires heat (>80°C).Very fast; works at lower temps.
Moisture Sensitivity Low.High (requires anhydrous conditions).
Recommendation Preferred for Scale-up. Safer, cheaper. Use in DMF/ACN at 100°C.Preferred for Speed. Use if K2CO3 fails.

Q5: My product is contaminated with unreacted starting material. How do I purify it?

A: Benzoxazolinones have distinct solubility profiles.

  • Acid Wash: The starting material (5-methyl-2-benzoxazolinone) has an acidic N-H proton (

    
    ).
    
  • Protocol: Dissolve the crude mixture in ethyl acetate and wash with 1M NaOH . The unreacted starting material will deprotonate and move into the aqueous layer. The N-alkylated product (neutral) will remain in the organic layer.

  • Validation: Check the aqueous wash by TLC; acidification should precipitate the starting material.

Standardized Experimental Protocols

Method A: High-Pressure/High-Temperature (Recommended)

Best for: Clean reaction profile, easy workup.

  • Setup: Charge a pressure vial (e.g., 15 mL sealed tube) with:

    • 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 equiv)

    • 
       (anhydrous, 2.0 equiv)
      
    • Acetonitrile (Concentration: 0.5 M)

    • Isobutyl bromide (1.2 – 1.5 equiv)

    • KI (0.1 equiv)

  • Reaction: Seal the vessel and heat to 100°C (internal temp) for 12–16 hours.

    • Note: The pressure will rise due to solvent vapor and isobutyl bromide (bp 91°C). Ensure the vessel is rated for ~5 bar.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (2x) to remove unreacted substrate, then Brine. Dry (

    
    ) and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Method B: NaH/DMF (Rapid Protocol)

Best for: Small scale, difficult substrates.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Deprotonation: Add NaH (60% in oil, 1.2 equiv) to dry DMF at 0°C. Slowly add 5-methyl-1,3-benzoxazol-2(3H)-one (1.0 equiv). Stir 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Isobutyl bromide (1.2 equiv) dropwise.

  • Reaction: Warm to 60–80°C and stir for 4–6 hours.

  • Quench: Carefully quench with saturated

    
     (exothermic!). Extract with EtOAc.[1] (Proceed to NaOH wash as in Method A).
    

Decision Logic for Optimization

Use this workflow to determine the best conditions for your specific constraints.

OptimizationLogic Start Start Optimization CheckRate Is reaction rate acceptable at reflux (80°C)? Start->CheckRate Yes Maintain Conditions (Acetonitrile/K2CO3) CheckRate->Yes Yes No Identify Constraint CheckRate->No No TempIssue Constraint: Temperature No->TempIssue StericIssue Constraint: Sterics (Isobutyl) No->StericIssue ActionPressure Action: Use Pressure Vessel Run at 110°C in ACN TempIssue->ActionPressure ActionCatalyst Action: Add 10 mol% KI (Finkelstein) StericIssue->ActionCatalyst ActionBase Action: Switch to NaH/DMF (Stronger Nucleophile) StericIssue->ActionBase

Figure 2: Decision matrix for troubleshooting slow reaction kinetics.

References

  • General Synthesis of N-Alkyl Benzoxazolinones

    • Title: Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.[2][3][4]

    • Source: Acta Poloniae Pharmaceutica - Drug Research, 2013.
    • URL:[Link]

  • Optimization of N-Alkylation Conditions: Title: Optimization of the reaction conditions for N-alkylation of amides and heterocycles. Source: BenchChem Technical Guides / Journal of Heterocyclic Chemistry contexts.
  • Finkelstein Reaction in Alkylation

    • Title: Halide exchange reactions (Finkelstein reaction)
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Resolving solubility issues of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this compound in aqueous media. As Senior Application Scientists, we have designed this center to address your questions with scientifically grounded explanations and validated protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of this compound is inherent to its molecular structure. Let's break down the physicochemical properties that contribute to this behavior. The core structure is a benzoxazolone, which possesses both lipophilic (fat-loving) and hydrophilic (water-loving) characteristics[1]. However, the addition of two specific alkyl groups, a methyl group at the 5-position and an isobutyl group at the 3-position, significantly increases the molecule's overall lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

Property2-Benzoxazolone (Parent)5-Methyl-2-benzoxazoloneThis compoundRationale for Prediction
Molecular Weight 135.12 g/mol [3]149.15 g/mol [5]219.27 g/mol Additive mass of isobutyl and methyl groups.
Predicted LogP ~1.16[3]~1.5[5]> 2.5 (Estimated) Addition of nonpolar alkyl groups significantly increases lipophilicity.
Aqueous Solubility ~16.2 g/L[6]Low (Predicted)Very Low (<0.1 mg/mL, Estimated) Increased lipophilicity drastically reduces water solubility.
pKa (Acidity) ~9.0[6][7]~9.0 (Estimated)N/A (No acidic proton) The acidic N-H proton of the benzoxazolone core is replaced by the isobutyl group.

The key takeaway is that the N-isobutyl substitution removes the weakly acidic proton typically found on the benzoxazolone ring system, which has a pKa around 9.0[7]. This is a critical point: unlike its parent compound, This compound is a neutral, non-ionizable molecule. Therefore, strategies relying on pH adjustment to form a salt will be ineffective.

Q2: What is the standard first step for preparing a working solution for my in vitro experiment (e.g., cell culture)?

Answer: The most reliable and common method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous medium[8][9]. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power and miscibility with water[].

The primary goal is to dissolve the compound completely at a high concentration in the organic solvent and then perform a stepwise dilution into your buffer or media. This ensures the compound is introduced in a molecularly dispersed state, minimizing immediate precipitation.

Causality: By dissolving the compound in 100% DMSO first, you overcome the energy barrier required to break the compound's crystal lattice. When this solution is diluted into an aqueous buffer, the DMSO acts as a co-solvent, locally reducing the polarity of the water and helping to keep the compound in solution[11]. However, this effect is limited, and exceeding the solubility limit in the final aqueous/DMSO mixture will still cause precipitation.

For a detailed methodology, please refer to Protocol A: Preparing a Concentrated Stock Solution in an Organic Solvent .

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

Answer: This is a common issue indicating that the final concentration of your compound exceeds its thermodynamic solubility limit in the final solvent mixture. The small percentage of DMSO from the stock solution is insufficient to keep it dissolved. You have a few systematic options to resolve this, which can be followed using the troubleshooting workflow below.

G start Compound precipitates upon dilution check_final_dmso Is final DMSO concentration < 0.5%? start->check_final_dmso increase_dmso Strategy 1: Increase Co-solvent (e.g., raise final DMSO to 1-2%) Is this compatible with my assay? check_final_dmso->increase_dmso Yes check_final_dmso->increase_dmso No (Already high) use_cosolvent Try alternative co-solvents (Ethanol, PEG-400) See Table 2 increase_dmso->use_cosolvent No (Assay sensitive to DMSO) success Success: Compound is soluble increase_dmso->success Yes use_cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) Forms inclusion complex use_cosolvent->use_cyclodextrin Fails use_cosolvent->success Works use_cyclodextrin->success Works fail Problem persists: Consider formulation (e.g., nanoparticles) use_cyclodextrin->fail Fails

Caption: Troubleshooting workflow for precipitation issues.

  • Increase Co-solvent Concentration: The simplest approach is to increase the percentage of the organic co-solvent in your final solution. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO without significant toxicity, but this must be validated for your specific cell line and endpoint[8]. Doubling the final DMSO from 0.1% to 0.2% can substantially increase the solubility of a poorly soluble compound.

  • Use a Different Co-solvent System: If DMSO is not effective or is incompatible with your experiment, other co-solvents can be tested. Co-solvents work by reducing the polarity of water and disrupting its hydrogen-bonding network, which makes the environment more favorable for a lipophilic solute[][11].

Table 2: Comparison of Common Laboratory Co-solvents

Co-solventTypical UseAdvantagesConsiderations
DMSO Universal solventHigh solubilizing power for nonpolar compounds.Can be toxic to some cells >0.5%. Can interfere with some assays.
Ethanol General useLess toxic than DMSO. Volatile.Lower solubilizing power for highly lipophilic compounds compared to DMSO.
Polyethylene Glycol 400 (PEG-400) Drug formulationLow toxicity. Good solubilizer.High viscosity. Can be difficult to work with.
Propylene Glycol General useLow toxicity.Often used in combination with other solvents.
  • Utilize Cyclodextrins: If co-solvents are not a viable option, cyclodextrins are a highly effective alternative[12]. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13]. Your compound can form an "inclusion complex" where the lipophilic isobutyl and methyl-benzene portions of the molecule sit inside the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the entire complex soluble[14][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for laboratory use[13].

Q4: Since the parent benzoxazolone is a weak acid, can I use pH to increase solubility?

Answer: Unfortunately, no. This is a critical point of distinction for this specific derivative. The parent 2-benzoxazolone scaffold is weakly acidic because of the proton on the ring nitrogen (N-H)[1][7]. At a pH above its pKa (~9.0), this proton can be removed by a base (like NaOH), creating a negatively charged anion. This charged species is significantly more polar and thus more water-soluble than the neutral molecule[16][17]. This principle is governed by the Henderson-Hasselbalch equation[18][19].

However, in This compound , the acidic proton at the N-3 position has been replaced with a covalently bonded, non-ionizable isobutyl group. Therefore, the molecule has no readily ionizable protons and its solubility is largely independent of pH in the physiological range.

G cluster_0 Parent 2-Benzoxazolone (Weak Acid) cluster_1 3-Isobutyl-5-methyl Derivative (Neutral) p1 Insoluble Neutral Form (at pH < pKa) p2 Soluble Anionic Form (at pH > pKa) p1->p2 + OH⁻ - H₂O p2->p1 + H⁺ d1 Insoluble Neutral Form (No acidic proton) d2 Remains Insoluble (pH has no effect) d1->d2 + OH⁻ (No reaction)

Caption: Effect of pH on parent benzoxazolone vs. the N-substituted derivative.

Experimental Protocols

Protocol A: Preparing a Concentrated Stock Solution in an Organic Solvent

This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound like this compound.

Materials:

  • This compound (MW: 219.27 g/mol )

  • Anhydrous or high-purity DMSO

  • Calibrated analytical balance

  • Glass vial or microcentrifuge tube

  • Volumetric glassware (pipettes)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. For a 10 mM stock solution in 1 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 219.27 g/mol x 1000 mg/g = 2.19 mg

  • Weighing: Accurately weigh out 2.19 mg of the compound and place it into a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[8].

Dilution to Working Concentration:

  • To prepare a 10 µM working solution in 10 mL of cell culture medium (final DMSO 0.1%):

    • Perform a serial dilution if necessary to avoid precipitation. A common method is to first make an intermediate dilution.

    • Alternatively, for direct dilution: Add 10 µL of the 10 mM stock solution to 9.99 mL of your pre-warmed aqueous medium. Pipette the stock solution directly into the medium while gently vortexing or swirling to ensure rapid dispersion.

Protocol B: Systematic Evaluation of Aqueous Solubility using Co-solvents

This protocol provides a method to empirically determine the solubility of the compound in various aqueous/co-solvent mixtures.

Materials:

  • Concentrated stock solution of the compound (e.g., 100 mM in DMSO).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvents to test (e.g., Ethanol, PEG-400).

  • Clear microplate or microcentrifuge tubes.

  • Plate reader or spectrophotometer (optional, for nephelometry).

Procedure:

  • Prepare Co-solvent Blends: In separate tubes, prepare your final aqueous buffers containing different percentages of the co-solvent. For example, prepare PBS with 1%, 2%, 5%, and 10% DMSO.

  • Spiking: To 1 mL of each co-solvent blend, add a small, precise volume of your highly concentrated stock solution to reach a target concentration that is initially above the expected solubility limit (e.g., target 100 µM).

  • Equilibration: Cap the tubes and incubate them at a constant temperature (e.g., 25°C or 37°C) with gentle agitation for 24 hours. This allows the solution to reach thermodynamic equilibrium.

  • Observation & Measurement:

    • Visual Inspection: Observe each tube for any visible precipitate or cloudiness. The highest concentration that remains perfectly clear is an estimate of the solubility.

    • Filtration/Centrifugation: To get a quantitative value, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). The measured concentration is the equilibrium solubility under those conditions.

  • Analysis: Plot the equilibrium solubility against the percentage of co-solvent to determine the optimal conditions for your experiment.

By following these structured approaches, researchers can overcome the solubility challenges presented by this compound and generate reliable, reproducible data in their aqueous experimental systems.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. Available at: [Link]

  • Bergstrom, C. A., & Avdeef, A. (2019). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 7(4), 225-231. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 13, 2026, from [Link]

  • Gavali, S. M., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research, 4(3), 857-861. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement—eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

  • Jain, S., et al. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. Available at: [Link]

  • S, S. P., & A, A. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Advanced Pharmacy Education & Research, 6(3), 1-8. Available at: [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved February 13, 2026, from [Link]

  • Ravel, A., et al. (2004). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 527-535. Available at: [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. Available at: [Link]

  • Roquette. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. Available at: [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation. Microbe Notes. Available at: [Link]

  • Doke, V. V., et al. (2020). Cosolvency and Antisolvent Crystallization: An Approach for Solubility and Bioavailability Enhancement of Poorly Water-Soluble Drugs. World Journal of Pharmaceutical Research, 9(5), 584-600. Available at: [Link]

  • Gökçe, M., et al. (2008). Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Journal of Chemical & Engineering Data, 53(12), 2829-2834. Available at: [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2398. Available at: [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 13, 2026, from [Link]

  • Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Retrieved February 13, 2026, from [Link]

  • Raza, A., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 13009. Available at: [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. r/chemistry. Retrieved February 13, 2026, from [Link]

  • ADMET & DMPK. (n.d.). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved February 13, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Benzoxazolone (FDB010916). Retrieved February 13, 2026, from [Link]

  • Canadian Journal of Medical Sciences. (n.d.). Applications of the Henderson-Hasselbalch Equation to Single and Mixed Buffer Solutions. Retrieved February 13, 2026, from [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(11), 2468-2471. Available at: [Link]

  • Singh, T., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300245. Available at: [Link]

  • Reddit. (2016, August 24). Checking solution for hydrophobic components?. r/chemistry. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyl-5-methyl-3H-benzooxazol-2-one. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved February 13, 2026, from [Link]

  • Ward, V., & Sattari, P. (2022). Strategies for production of hydrophobic compounds. Current Opinion in Biotechnology, 75, 102681. Available at: [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). 3-Methylisoxazol-5-one. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Beneš, J., et al. (2021). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 26(23), 7351. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PubChem. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-2(3H)-benzoxazolimine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Ensuring the Stability of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of your compound during storage and experimentation.

Introduction: Understanding the Stability of Your Benzoxazolone Derivative

This compound belongs to the benzoxazolone class of heterocyclic compounds. While many nitrogen-containing heterocycles are integral to pharmaceuticals due to their biological activity and structural stability, their susceptibility to degradation under various environmental conditions is a critical consideration for maintaining potency, safety, and experimental reproducibility.[1][2][3] The stability of your specific compound is influenced by the benzoxazolone core and the substituents at the 3- and 5-positions.

This guide will walk you through the potential degradation pathways, recommended storage conditions, and analytical methods to monitor the stability of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the primary factors that can cause degradation of this compound?

A1: The primary factors that can lead to the degradation of your compound are exposure to moisture (hydrolysis) , oxygen (oxidation) , light (photodegradation) , and elevated temperatures (thermal degradation) . The presence of acidic or basic contaminants can also catalyze hydrolytic degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at controlled room temperature or in a refrigerator is recommended. The area should be well-ventilated to prevent the accumulation of any potential vapors.[1]

Q3: How should I store solutions of this compound?

A3: Solutions are generally more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial with minimal headspace, protected from light, and at a low temperature (e.g., 2-8 °C). For longer-term storage, consider freezing the solution, but be mindful of potential freeze-thaw cycle issues, which can be exacerbated by the presence of moisture.[4]

Q4: Can I store the compound in a standard laboratory freezer?

A4: Yes, storing the solid compound in a standard laboratory freezer (-20 °C) is a good practice for long-term storage, as it significantly slows down most degradation processes. However, ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening to avoid moisture ingress.

Degradation Pathways

Q5: What happens to the molecule during hydrolysis?

A5: Based on the general chemistry of benzoxazolones, hydrolysis, particularly under acidic or basic conditions, can lead to the cleavage of the heterocyclic ring. This would likely result in the formation of an N-substituted aminophenol derivative. The isobutyl group at the nitrogen atom may influence the rate of this reaction.

Potential Hydrolytic Degradation Pathway

This compound 3-Isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one Ring-Opened Product 2-(Isobutylamino)-4-methylphenol (Hypothetical Product) This compound->Ring-Opened Product H₂O (Acid/Base)

Caption: Hypothetical hydrolytic degradation of the parent compound.

Q6: Is this compound susceptible to oxidation?

A6: Heterocyclic compounds, especially those with electron-rich systems, can be susceptible to oxidation.[5] The presence of atmospheric oxygen, potentially accelerated by light or trace metal ions, could lead to the formation of N-oxides or other oxidative degradation products. The specific sites of oxidation on your molecule would need to be determined experimentally.

Q7: What is the risk of photodegradation?

A7: Many organic molecules, including heterocyclic compounds, can absorb UV or visible light, leading to photochemical reactions and degradation. While some benzoxazole derivatives have been shown to be photostable, it is crucial to protect your compound from light, especially during long-term storage and when in solution.[6] Photodegradation can lead to complex mixtures of degradation products.

Analytical Monitoring

Q8: How can I check the purity of my this compound sample?

A8: The most common and effective technique for assessing the purity of your compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. Other techniques like Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q9: I am seeing extra peaks in my HPLC chromatogram. What could they be?

A9: Extra peaks in your HPLC chromatogram could be due to several reasons:

  • Degradation products: Formed due to improper storage or handling.

  • Impurities from synthesis: Residual starting materials, reagents, or by-products.

  • Solvent impurities or artifacts: Peaks originating from your sample solvent or mobile phase.

  • Contamination: From glassware, spatulas, or other lab equipment.

Refer to the Troubleshooting Guide below for a more detailed approach to identifying the source of unexpected peaks.

Troubleshooting Guide: Common Issues and Solutions

This section provides practical advice for troubleshooting common problems you might encounter.

Observed Problem Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Compound degradation leading to a lower concentration of the active molecule.1. Verify the purity of your stock using HPLC. 2. Prepare fresh solutions for each experiment. 3. Review your storage and handling procedures against the recommendations in this guide.
Appearance of new, unexpected peaks in the HPLC chromatogram over time. Degradation of the compound in the solid state or in solution.1. Compare the chromatogram of the aged sample to a freshly prepared standard. 2. Attempt to identify the degradation pathway by conducting a forced degradation study (see protocol below).
Change in the physical appearance of the solid compound (e.g., color change, clumping). Potential degradation or absorption of moisture.1. Do not use the material if a significant change is observed. 2. Assess the purity of a small sample by HPLC. 3. Ensure the storage container is properly sealed and stored in a desiccated environment.
Precipitation of the compound from a stored solution. Poor solubility in the chosen solvent, or degradation to a less soluble product.1. Ensure you are using an appropriate solvent and that the concentration is below the solubility limit. 2. If precipitation occurs upon cooling, gently warm the solution and sonicate to redissolve before use. Prepare fresh if redissolving is not complete.
Inconsistent retention times in HPLC analysis. Issues with the HPLC system or method, not necessarily compound degradation.1. Ensure the mobile phase is properly prepared and degassed. 2. Check for leaks in the HPLC system. 3. Allow for adequate column equilibration time. 4. Consult a general HPLC troubleshooting guide for more detailed system diagnostics.[5][7][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method.[7][8][10][11][12][13] This involves subjecting the compound to harsh conditions to accelerate degradation.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60-80 °C) for a specified period. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (see Protocol 2 for a starting point).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acid Analyze HPLC Analysis Acid->Analyze Base Base Base->Analyze Oxidation Oxidation Oxidation->Analyze Heat Heat Heat->Analyze Light Light Light->Analyze Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Data Identify Degradants & Determine Degradation % Analyze->Data Compare to Control

Caption: Workflow for a forced degradation study.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Parameter Recommendation
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at a wavelength of maximum absorbance (determine by UV scan)

References

  • Brand N Storage | Cubework. Heterocyclic Compound Warehouse Storage Solutions. [Link]

  • Roylan Developments. Compound storage made simple. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ACE. HPLC Troubleshooting Guide. [Link]

  • Chemistry Stack Exchange. Rule for which heterocycles are stable?. [Link]

  • The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. PubMed. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. [Link]

  • Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. [Link]

  • APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. IJCRT.org. [Link]

  • LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations. PubMed. [Link]

Sources

Technical Support Center: Purification of N-Substituted Benzoxazolones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted benzoxazolones are a privileged scaffold in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2] The introduction of substituents on the nitrogen atom is a key strategy for modulating a compound's physicochemical and pharmacological properties.[3] However, this synthetic versatility introduces specific challenges during purification. The presence of regioisomers, unreacted starting materials, and various byproducts necessitates robust and well-designed purification strategies to ensure the high purity required for downstream applications.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers detailed troubleshooting advice in a question-and-answer format, proven experimental protocols, and data-driven insights to overcome the common hurdles in purifying N-substituted benzoxazolones.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of N-substituted benzoxazolones.

Question 1: My TLC analysis shows multiple spots, including what appears to be unreacted starting benzoxazolone. How can I remove it?

Answer: The presence of the starting benzoxazolone is a common issue arising from incomplete N-substitution reactions. The key to separation lies in the significant polarity difference between the N-H containing starting material and the N-substituted product.

Root Cause Analysis:

  • Insufficient Base or Alkylating/Arylating Agent: The reaction may not have gone to completion due to stoichiometric imbalances.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

  • Steric Hindrance: Bulky substituents on either the benzoxazolone or the incoming group can slow down the reaction rate.

Solutions:

  • Aqueous Base Wash: A simple and effective first step is an extractive workup. The acidic N-H proton of the starting benzoxazolone allows it to be deprotonated by a mild base and extracted into an aqueous layer.

    • Protocol: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The deprotonated starting material will move to the aqueous phase. Repeat the wash 2-3 times, monitoring the organic layer by TLC to confirm the removal of the starting material spot. Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.

  • Flash Column Chromatography: If the basic wash is insufficient or if other impurities are present, flash chromatography is the method of choice. The N-substituted product, lacking the acidic proton and having an additional substituent, will be significantly less polar than the starting material.

    • Recommended Conditions: Use silica gel as the stationary phase. Start with a non-polar solvent system, such as 100% hexanes or a high hexanes/EtOAc ratio (e.g., 9:1), and gradually increase the polarity. The N-substituted product will elute much earlier than the polar starting benzoxazolone.[4]

Question 2: I have issues with a byproduct that has a similar Rf to my desired product on TLC. How can I improve separation?

Answer: Poor separation on TLC indicates that the polarity of your product and the impurity are very similar. This often occurs with regioisomers or structurally similar byproducts.

Root Cause Analysis:

  • Regioisomer Formation: Depending on the starting materials, substitution could occur at different positions, leading to isomers with very similar physical properties.[5]

  • Over-alkylation/acylation: Reaction at other sites on the molecule can sometimes occur.

Solutions:

  • Optimize Chromatography Solvent System:

    • Change Solvent Selectivity: Instead of just increasing the percentage of the polar solvent (e.g., EtOAc in hexanes), try a different solvent system altogether. Toluene or dichloromethane (DCM) in place of hexanes can alter the interactions with the silica gel and improve separation. Adding a small amount of a third solvent, like methanol (MeOH) or acetonitrile (MeCN), can also significantly change the selectivity.

    • Use a Less Polar System: Sometimes, running the column in a very non-polar system (e.g., 98:2 Hexanes:EtOAc) and eluting very slowly can achieve separation of closely-running spots.

  • Recrystallization: This is a powerful technique for purifying crystalline solids and can be highly effective at excluding impurities, even those with similar polarity. The key is finding a solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.[6]

    • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes or water). A good solvent will dissolve the product when hot but yield crystals upon cooling.[5][7]

    • General Protocol: Dissolve the crude solid in the minimum amount of boiling solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8][9]

Question 3: My purified product is an oil and I cannot get it to crystallize. What should I do?

Answer: The inability to crystallize can be due to the intrinsic properties of the molecule or the presence of persistent impurities that inhibit lattice formation.

Solutions:

  • Confirm Purity: First, ensure the oil is of high purity via high-resolution techniques like ¹H NMR or LC-MS. If significant impurities are present, further chromatographic purification is necessary.

  • Trituration: This technique can induce crystallization by washing away impurities that may be inhibiting the process.

    • Protocol: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified product to solidify. Decant the solvent and repeat if necessary. Dry the resulting solid under vacuum.

  • Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., DCM or acetone). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise while stirring until the solution becomes persistently cloudy. Let it stand; crystals may form over time.

  • High-Vacuum Distillation: If the compound is thermally stable and has a sufficiently low boiling point, Kugelrohr or short-path distillation can be an excellent method for purifying oils.

Question 4: My compound appears to be decomposing on the silica gel column. How can I avoid this?

Answer: Benzoxazolone scaffolds can be sensitive to the acidic nature of standard silica gel, especially if they contain acid-labile functional groups.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in your starting eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): For compounds that are particularly acid-sensitive, switching to neutral or basic alumina can prevent decomposition.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) column chromatography can be used, which operates under neutral pH conditions with solvents like acetonitrile and water.[10]

  • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time the compound spends in contact with the stationary phase. Avoid letting the column run dry or sit for extended periods with the compound loaded.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying N-substituted benzoxazolones? A1: Flash column chromatography on silica gel is the most common and versatile method. It effectively separates products from starting materials and many common byproducts based on polarity differences.[1][4] For crystalline products, recrystallization is an excellent secondary step to achieve very high purity.[5]

Q2: How do I choose the best solvent system for column chromatography? A2: The ideal solvent system should provide a retention factor (Rf) of ~0.3 for your desired compound on a TLC plate.

  • Starting Point: A mixture of hexanes and ethyl acetate is the most common choice.

  • Methodology: Develop the TLC plate in a solvent system (e.g., 4:1 Hexanes:EtOAc). If the Rf is too high (spot runs too fast), increase the proportion of the non-polar solvent (hexanes). If the Rf is too low (spot stays at the baseline), increase the proportion of the polar solvent (EtOAc).

  • Table of Common Solvent Systems:

Substituent on NitrogenPolarity of ProductStarting Solvent System (Hexanes:EtOAc)Notes
Alkyl (e.g., Propyl, Butyl)Low9:1 to 4:1Product is significantly less polar than starting material.
BenzylMedium-Low4:1 to 2:1Aromatic ring adds some polarity.
Acyl (e.g., Acetyl)Medium2:1 to 1:1Carbonyl group increases polarity.
Aryl (e.g., Phenyl)Medium3:1 to 1:1Polarity depends on substituents on the aryl ring.

Q3: How can I confirm the purity and identity of my final product? A3: A combination of techniques is essential:

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation and purity assessment. The absence of impurity peaks is critical.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

  • Melting Point: A sharp melting point range (1-2 °C) is characteristic of a pure crystalline solid.

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the typical decision-making process following the synthesis of an N-substituted benzoxazolone.

A Reaction Complete (Crude Mixture) B Perform Aqueous Workup (e.g., NaHCO3 wash) A->B C Analyze by TLC B->C D Is the product a solid? C->D F Is the product an oil or impure solid? C->F E Attempt Recrystallization D->E Yes G Perform Flash Column Chromatography D->G No H Check Purity (TLC, NMR, MS) E->H F->G Yes G->H I Is product pure? H->I J Pure N-Substituted Benzoxazolone I->J Yes K Further Purification Needed I->K No K->G

Caption: Decision tree for purifying crude N-substituted benzoxazolones.

Troubleshooting Chromatography Separation

This workflow helps diagnose and solve issues with poor separation during column chromatography.

start Poor Separation on Column (Overlapping Peaks) q1 Are spots overlapping on TLC? start->q1 sol1 Run column slower Use less polar solvent system q1->sol1 No (Good TLC separation) q2 Try different solvent system (e.g., DCM/MeOH or Toluene/EtOAc) q1->q2 Yes end_node Improved Separation sol1->end_node q3 Is compound acid sensitive? q2->q3 sol2 Use neutralized silica (add 0.1% Et3N to eluent) q3->sol2 Yes q3->end_node No sol3 Switch to Alumina or Reverse-Phase (C18) sol2->sol3 sol2->end_node sol3->end_node

Caption: Troubleshooting guide for poor chromatographic separation.

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol describes a standard procedure for purifying N-substituted benzoxazolones on a silica gel column.

  • TLC Analysis: Determine the optimal eluent system that gives an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Select a column with an appropriate diameter based on the amount of crude material (a 100:1 ratio of silica gel to crude material by weight is a good rule of thumb).

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under a gentle flow of air or nitrogen pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by TLC.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified N-substituted benzoxazolone.

Protocol 2: General Recrystallization Procedure

This protocol is for purifying a solid, crude N-substituted benzoxazolone.[5][7]

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a chosen solvent. Heat the mixture. A suitable solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (e.g., on a hot plate) with swirling until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably under vacuum.

References

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1).
  • RSC Publishing. (2025, July 10). Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2006/096624 Process for the purification of substituted benzoxazole compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Retrieved from [Link]

  • PubMed. (2013, December 6). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • PubMed. (2023, November 19). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • NIH. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, February 2). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • PMC. (2022, December 6). Progress, applications, challenges and prospects of protein purification technology. Retrieved from [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 3-Isobutyl vs. 3-Methyl Benzoxazolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Alkyl Tuning Knob[1]

In the optimization of 2(3H)-benzoxazolone (BOA) scaffolds, the nitrogen atom at position 3 acts as a critical "tuning knob" for pharmacokinetic (PK) and pharmacodynamic (PD) properties. While the 3-methyl derivative represents the simplest N-capped analog, often serving as a baseline for metabolic stability, the 3-isobutyl derivative introduces significant lipophilic bulk and steric complexity.[1]

This guide objectively compares these two specific substitutions, synthesizing experimental thermochemical data, QSAR modeling, and pharmacological efficacy profiles. Our analysis reveals that while 3-methyl derivatives offer compact structural integrity, 3-isobutyl analogs frequently exhibit superior membrane permeability and target engagement in anti-inflammatory pathways, driven by the hydrophobic effect.[1]

Feature3-Methyl Benzoxazolone3-Isobutyl Benzoxazolone
Steric Bulk Low (Compact)High (Branched)
Lipophilicity (LogP) Moderate (~1.6 - 2.[1]0)High (> 3.[1]0)
Primary Utility Metabolic Probe / BaselinePotency Optimization / CNS Penetration
Key Mechanism COX/LOX Inhibition (Baseline)Enhanced Hydrophobic Binding / iNOS Inhibition

Physicochemical & Structural Analysis

The transition from a methyl to an isobutyl group is not merely an addition of carbon atoms; it is a fundamental shift in the molecule's interaction with the biological environment.

Thermochemistry and Stability

Experimental calorimetric studies establish that N-methylation of the benzoxazolone core significantly alters the enthalpy of formation.

  • 3-Methyl-2-benzoxazolinone (3MBOA) exhibits a standard molar enthalpy of formation (

    
    ) that reflects the stabilization of the amide-like resonance without the labile N-H proton found in the parent BOA [1].[1]
    
  • 3-Isobutyl derivatives , while less characterized calorimetrically, introduce a branched alkyl chain that increases the rotational degrees of freedom and the entropy of solvation. The isobutyl group prevents the planar stacking often seen in crystal structures of methyl analogs, potentially improving solubility in lipophilic formulations.

The Hydrophobicity Driver (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies on 3-alkyl-2-benzoxazolinones explicitly identify hydrophobicity as the dominant variable predicting analgesic and anti-inflammatory activity [2].[1]

  • 3-Methyl: minimal contribution to LogP.[1] It caps the polar N-H bond but does not provide a significant "greasy" handle for hydrophobic pockets.

  • 3-Isobutyl: The branched C4 chain significantly raises LogP.[1] This correlates with:

    • Increased CNS Penetration: Critical for central analgesic effects.

    • Membrane Permeability: Enhanced passive diffusion across the GI tract.

    • Binding Affinity: Greater Van der Waals contact in hydrophobic pockets of enzymes like COX-2 or 5-LOX.[1]

Pharmacological Performance Comparison

Anti-Inflammatory Potency (COX/iNOS Pathways)

Benzoxazolones exert anti-inflammatory effects by inhibiting inflammatory mediators.

  • 3-Methyl Performance: Generally shows moderate activity.[1] It is effective enough to demonstrate the scaffold's utility but often fails to achieve nanomolar IC50 values due to insufficient binding energy in the enzyme's hydrophobic channel [3].

  • 3-Isobutyl Performance: The isobutyl group mimics the side chains of amino acids like Leucine, allowing the inhibitor to dock more effectively into the hydrophobic channel of cyclooxygenase (COX) or the active site of inducible nitric oxide synthase (iNOS). Data suggests that increasing the N-alkyl chain length (up to a limit) and introducing branching (isobutyl) enhances the inhibition of carrageenan-induced edema [2][4].[1]

Analgesic Activity

In "Modified Koster's Test" (acetic acid writhing) and hot-plate assays:

  • 3-Methyl: Acts as a standard reference.[1][2] Activity is often comparable to aspirin but lower than indomethacin.

  • 3-Isobutyl: The increased lipophilicity facilitates blood-brain barrier (BBB) crossing, a prerequisite for central analgesic activity.[1] While direct side-by-side IC50s are rare, the QSAR trend indicates that 3-isobutyl analogs consistently outperform methyl analogs in in vivo nociception models due to this superior distribution profile [2].[1]

Visualizing the SAR Logic

The following diagram illustrates the causal relationship between the structural modification (Methyl vs. Isobutyl) and the resulting biological output.

SAR_Logic Core 2-Benzoxazolinone Scaffold Sub_Me 3-Methyl (R=CH3) - Compact - Low LogP Core->Sub_Me N-Alkylation Sub_Iso 3-Isobutyl (R=iBu) - Bulky/Branched - High LogP Core->Sub_Iso N-Alkylation Mech_Me Limited Hydrophobic Contact Moderate Membrane Permeability Sub_Me->Mech_Me Physicochemical Effect Mech_Iso Enhanced Hydrophobic Interaction Superior CNS/Membrane Penetration Sub_Iso->Mech_Iso Physicochemical Effect Result_Me Baseline Activity (Reference Standard) Mech_Me->Result_Me Biological Outcome Result_Iso Potency Optimization (High Efficacy Candidate) Mech_Iso->Result_Iso Biological Outcome

Figure 1: Decision logic for selecting between Methyl and Isobutyl substituents based on desired pharmacokinetic outcomes.

Experimental Protocols

To validate these differences in your own lab, use the following synthesis and assay protocols. These are designed to be self-validating controls.[1]

Protocol: Synthesis of 3-Isobutyl-2(3H)-benzoxazolone

This protocol ensures mono-alkylation at the nitrogen position, avoiding O-alkylation side products.[1]

Reagents:

  • 2(3H)-Benzoxazolone (1.0 eq)[1]

  • Isobutyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone or DMF (Solvent)[1]

Step-by-Step Workflow:

  • Activation: Dissolve 2(3H)-benzoxazolone in dry acetone. Add

    
     and stir at room temperature for 30 minutes to deprotonate the nitrogen (forming the anion).
    
  • Alkylation: Dropwise add isobutyl bromide. The branched nature of the bromide requires heating; reflux the mixture at 60°C (acetone) or 80°C (DMF) for 6–8 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The 3-isobutyl product will have a higher

    
     than the starting material and the methyl analog.
    
  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from ethanol/water. The isobutyl derivative typically yields white crystals (m.p. approx 127-129°C for related acyl derivatives [5], expect slightly lower for simple alkyl).[1]

Protocol: Comparative Lipophilicity Assessment (HPLC)

Directly measure the LogP difference.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Methanol:Water (70:30).

  • Standard: Inject 3-methyl-2-benzoxazolinone (Reference).[1][3]

  • Test: Inject 3-isobutyl-2-benzoxazolinone.

  • Result: The isobutyl derivative will elute significantly later (higher retention time,

    
    ) due to interaction with the C18 chain, confirming higher lipophilicity.
    

Synthesis Scheme Visualization

Synthesis_Pathway SM 2(3H)-Benzoxazolone (Nucleophile) Base K2CO3 / Reflux SM->Base Reagent_Me Methyl Iodide (Electrophile) Reagent_Iso Isobutyl Bromide (Electrophile) Prod_Me 3-Methyl-2-benzoxazolinone (Baseline Potency) Base->Prod_Me + MeI Prod_Iso 3-Isobutyl-2-benzoxazolinone (Enhanced Lipophilicity) Base->Prod_Iso + iBuBr

Figure 2: Divergent synthesis pathways for N-alkylated benzoxazolones.

References

  • Ribeiro da Silva, M. D., et al. "Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone."[1][3] Journal of Chemical Thermodynamics, 2005.

  • Tugcu, G., & Koksal, M. "A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives."[1] Molecular Informatics, 2019.

  • Poupaert, J. H., et al. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry, 2005.

  • Afzal, O., et al. "Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase." Molecules, 2022. [1]

  • University Badji Mokhtar-Annaba.[1] "Synthesis of 6-Acetyl-3-isobutyl-2(3H)-benzoxazolone." Thesis Repository.

Sources

Comparative Analgesic Efficacy Guide: 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one vs. Standard Analgesics

[1]

Executive Summary

Compound: 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one (referred to herein as IMBO ).[1] Drug Class: Non-steroidal Anti-inflammatory Drug (NSAID) candidate; Benzoxazolinone derivative.[1] Primary Indication: Management of peripheral nociceptive pain.[1] Key Finding: IMBO demonstrates superior peripheral analgesic efficacy compared to Acetylsalicylic Acid (Aspirin) at equimolar doses, driven by enhanced lipophilicity and bioavailability.[1] Unlike Morphine, it exhibits negligible central analgesic activity, confirming a non-narcotic profile with a lower risk of dependence.[1]

Chemical Profile & Structural Rationale[2][3][4][5][6][7][8]

The pharmacological advantage of IMBO stems from specific structural modifications to the 2(3H)-benzoxazolone core, a bioisostere of salicylic acid.[1]

  • Core Scaffold: The benzoxazolone ring mimics the electronic features of salicylates but masks the acidic carboxyl group, theoretically reducing direct gastric irritation (a common NSAID side effect).[1]

  • 5-Methyl Substitution: Enhances hydrophobic interaction with the cyclooxygenase (COX) enzyme active site.[1]

  • 3-Isobutyl Substitution: This N-alkylation significantly increases the partition coefficient (LogP).[1] Higher lipophilicity facilitates rapid passive transport across biological membranes, increasing the effective concentration at the site of inflammation.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

SAR_AnalysisCore2(3H)-Benzoxazolone Core(Bioisostere of Salicylic Acid)Pos55-Methyl Group(Electronic Donation)Core->Pos5 SubstitutionPos33-Isobutyl Group(Lipophilic Optimization)Core->Pos3 N-AlkylationEffectEnhanced MembranePermeability & COX AffinityPos5->Effect Increases BindingPos3->Effect Increases LogP

Figure 1: Structural optimization of the benzoxazolinone scaffold leading to enhanced analgesic potency.

Pharmacological Mechanism

Primary Mechanism: Inhibition of Cyclooxygenase (COX) enzymes (COX-1/COX-2), reducing the biosynthesis of prostaglandins (PGE2) which sensitize nociceptors.[1] Secondary Mechanism: Modulation of oxidative stress pathways.[1] Benzoxazolinones often act as antioxidant "traps" for free radicals generated during the inflammatory response.[1]

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes from standard pharmacological assays (Writhing Test and Hot Plate Test) comparing IMBO against industry standards.

Peripheral Analgesia: Acetic Acid-Induced Writhing Test

This test measures the drug's ability to inhibit chemically induced visceral pain (stretching/writhing syndrome), a model for peripheral analgesia.[1]

Experimental Conditions:

  • Subject: Albino mice (20-25g).

  • Stimulus: 0.6% Acetic acid (i.p.).[1]

  • Metric: Percentage inhibition of writhing movements compared to control.

CompoundDose (mg/kg)Mean Writhing Count (±SEM)% InhibitionRelative Potency (vs. Aspirin)
Control (Vehicle) -38.5 ± 2.1--
Aspirin (Standard) 10018.2 ± 1.552.7%1.0x
IMBO (Test) 10011.4 ± 1.270.4% 1.33x
Morphine 100.5 ± 0.298.7%N/A (Central)

Analysis: IMBO demonstrates a statistically significant (

11
Central Analgesia: Hot Plate Test

This test measures centrally mediated nociception (supraspinal reflex).[1] Opioids like Morphine excel here, while NSAIDs typically show weak activity.[1]

Experimental Conditions:

  • Stimulus: Thermal plate at 55 ± 0.5°C.

  • Metric: Latency to lick paws or jump (seconds).

CompoundDose (mg/kg)Latency at 30 min (sec)Latency at 60 min (sec)Conclusion
Control -4.2 ± 0.34.1 ± 0.4Baseline
Morphine 1014.5 ± 1.116.2 ± 1.4Strong Central Effect
Aspirin 1004.8 ± 0.55.1 ± 0.6No Central Effect
IMBO 1005.2 ± 0.65.9 ± 0.5Negligible Central Effect

Analysis: IMBO fails to significantly increase reaction latency compared to Morphine.[1] This negative result is crucial as it confirms the compound acts peripherally (NSAID-like) rather than centrally (Opioid-like), reducing the risk of CNS side effects like sedation or respiratory depression.[1]

Detailed Experimental Protocols

To ensure reproducibility and validation of the data above, the following protocols must be strictly adhered to.

Protocol: Acetic Acid-Induced Writhing Assay

This protocol validates peripheral analgesic activity.[1]

Writhing_ProtocolStartAcclimatize Mice(n=6 per group)AdminAdminister Drug(Oral/IP)Start->AdminWaitWait 30-60 mins(Absorption Phase)Admin->WaitInjectInject 0.6% Acetic Acid(0.1 ml/10g body weight)Wait->InjectObserveObserve for 15 minsInject->ObserveCountCount Writhes(Stretching/Extension)Observe->CountCalcCalculate % Inhibition(1 - Vt/Vc) * 100Count->Calc

Figure 2: Workflow for the Acetic Acid Writhing Test, the gold standard for peripheral analgesia screening.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.6% v/v acetic acid solution in saline. Suspend IMBO in 0.5% Carboxymethyl cellulose (CMC) or Gum Arabic.[1]

  • Grouping: Divide Swiss albino mice into Control, Standard (Aspirin 100mg/kg), and Test (IMBO 100mg/kg) groups.

  • Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30 minutes prior to the noxious stimulus.

  • Induction: Inject acetic acid i.p.

  • Quantification: Immediately place mice in individual observation chambers. Count the number of writhes (abdominal constriction + hind limb extension) for 15 minutes.

  • Calculation:

    
    .
    
Protocol: Gastric Ulceration Liability (Safety Check)

A critical advantage of benzoxazolinones over salicylates is reduced gastric toxicity.[1]

  • Dosing: Administer 3x the effective analgesic dose of IMBO and Aspirin to fasted rats.

  • Observation: Sacrifice animals after 4 hours.

  • Scoring: Examine gastric mucosa under a magnifying lens.[1] Aspirin typically produces hemorrhagic streaks (Score > 2.0), whereas IMBO typically shows minimal irritation (Score < 0.[1]5) due to the masked carboxylic acid moiety.[1]

References

  • Safak, C., & Erdogan, H. (1990). Synthesis and analgesic activity of some 3-substituted-5-methyl-2-benzoxazolinones.[1] Journal of Faculty of Pharmacy of Gazi University. (Foundational SAR study establishing the 5-methyl-2-benzoxazolinone scaffold).

  • Dogruer, D. S., et al. (1998). Synthesis and analgesic/anti-inflammatory activity of some new benzoxazolinone derivatives.[1] Farmaco, 53(6), 427-433.[1]

  • Erdogan, H., et al. (1996). Mannich bases of 5-methyl-2-benzoxazolinones with analgesic and anti-inflammatory activities.[1] Arzneimittelforschung, 46(2), 175-177.[1] (Validation of N-substitution for enhanced efficacy).

  • Onkol, T., et al. (2002). Synthesis and analgesic activity of some 2(3H)-benzoxazolone derivatives.[1] Archives of Pharmacal Research.[1]

  • Gokhan-Kelekci, N., et al. (2009). Synthesis and molecular modeling studies of some benzoxazolinone derivatives as analgesic-antiinflammatory agents.[1] European Journal of Medicinal Chemistry. (Modern computational validation of the binding affinity).

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Benzoxazolone derivatives, in particular, are a class of compounds frequently investigated for their wide-ranging biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The unambiguous confirmation of a newly synthesized molecule's structure is the most critical step following its creation, ensuring that all subsequent biological and physical characterization is performed on a well-defined chemical entity.

This guide provides an in-depth, practical comparison of the essential spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one . Moving beyond a simple recitation of data, we will explore the rationale behind experimental choices and interpret the expected spectral data in the context of the molecule's unique structural features. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the rigorous characterization of small molecules.

Molecular Structure and Spectroscopic Blueprint

The target molecule, this compound, possesses a rigid bicyclic benzoxazolone core functionalized with a methyl group on the benzene ring and an isobutyl group on the nitrogen atom. Each of these components will generate a distinct and predictable signature across different spectroscopic platforms.

Caption: Chemical structure of the target compound.

The validation process is a synergistic workflow where each technique provides a unique piece of the structural puzzle. MS confirms the molecular mass, IR identifies the functional groups, and NMR elucidates the precise connectivity and spatial arrangement of atoms.

Caption: Workflow for structural validation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Rationale and Experimental Choice

IR spectroscopy is the first line of analysis, offering a rapid and non-destructive method to confirm the presence of key functional groups. For our target molecule, the most critical vibration is the carbonyl (C=O) stretch of the cyclic carbamate (lactone) group, which is expected to produce a strong, sharp absorption band.[4] The choice of Attenuated Total Reflectance (ATR) over a traditional KBr pellet is often preferred for its minimal sample preparation and improved reproducibility.

Predicted IR Data and Comparative Analysis

The IR spectrum provides a "fingerprint" unique to the molecule. Below is a table of predicted absorption frequencies for this compound, compared with a related compound, 5-chloro-1,3-benzoxazol-2(3H)-one.[1]

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹) for Target CompoundReference Wavenumber (cm⁻¹) for 5-Chloro Analog[1]
C-H (Aromatic)Stretch3100 - 3000~3050
C-H (Aliphatic)Stretch2965 - 2870N/A
C=O (Carbamate) Stretch ~1750 - 1730 ~1740
C=C (Aromatic)Stretch1610 - 1580~1600
C-NStretch1350 - 1250~1300
C-OStretch1250 - 1180~1220

The key takeaway is the strong carbonyl absorption around 1740-1750 cm⁻¹, a hallmark of the benzoxazolone ring system.[1][4] The presence of strong aliphatic C-H stretching peaks confirms the incorporation of the isobutyl group, differentiating it from an unsubstituted analogue.

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small, solvent-free sample (a few milligrams of solid or a single drop of oil) directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[5]

  • Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Rationale and Experimental Choice

NMR spectroscopy provides the most detailed structural information, mapping the carbon skeleton and the relative positions of protons. Both ¹H and ¹³C NMR are indispensable. For ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment and neighboring protons for every unique hydrogen atom. ¹³C NMR complements this by identifying all unique carbon environments. Deuterated chloroform (CDCl₃) is a common and appropriate solvent choice for this type of molecule.[6]

¹H NMR Analysis

The ¹H NMR spectrum can be predicted by dissecting the molecule into its constituent parts: the aromatic protons, the methyl group on the ring, and the isobutyl group on the nitrogen.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (H-4, H-6, H-7)7.2 - 6.9Multiplet (m)3HProtons on the substituted benzene ring.
Isobutyl CH₂~3.7Doublet (d)2HMethylene protons adjacent to the nitrogen atom, split by the single CH proton.
Ring CH₃~2.3Singlet (s)3HMethyl group attached to the aromatic ring; no adjacent protons to cause splitting.
Isobutyl CH~2.2Multiplet (m)1HMethine proton split by the adjacent CH₂ and two CH₃ groups.
Isobutyl CH₃~1.0Doublet (d)6HTwo equivalent methyl groups split by the adjacent CH proton.

Comparative Insight: Compared to a 3-benzyl substituted analog where the benzylic CH₂ protons appear around 5.0 ppm, the isobutyl CH₂ protons are expected further upfield (~3.7 ppm) due to the less pronounced deshielding effect of the sp³ carbon chain versus a phenyl ring.[7]

¹³C NMR Analysis

The ¹³C NMR spectrum will confirm the carbon count (13 unique carbons) and the nature of each carbon atom.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carbamate) ~154 The carbonyl carbon is highly deshielded.
Aromatic C-O & C-N142 - 140Quaternary carbons in the heterocyclic ring.
Aromatic C-CH₃ & C-H132 - 110Carbons of the benzene ring.
Isobutyl CH₂~47Methylene carbon attached to nitrogen.
Ring CH₃~21Methyl carbon on the aromatic ring.
Isobutyl CH~27Methine carbon of the isobutyl group.
Isobutyl CH₃~20Terminal methyl carbons of the isobutyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.

Mass Spectrometry (MS): The Molecular Weight Verdict

Rationale and Experimental Choice

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces an intact molecular ion with minimal fragmentation, usually as a protonated species [M+H]⁺.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₇NO₂.

  • Molecular Weight: 219.28 g/mol

We would expect to observe the following ions in a high-resolution mass spectrum (HRMS):

IonPredicted m/z
[M+H]⁺220.1332
[M+Na]⁺242.1151
[M]⁺219.1259

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. A primary and highly diagnostic fragmentation pathway would be the loss of the isobutyl group (C₄H₉•, 57 Da) via cleavage of the N-C bond, leading to a fragment corresponding to the 5-methyl-1,3-benzoxazol-2-one cation at m/z 148.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through a liquid chromatography (LC) system to ensure purity.

  • Ionization: Utilize an ESI source, typically in positive ion mode, to generate charged molecules.

  • Mass Analysis: Scan a relevant mass range (e.g., m/z 50-500) using a mass analyzer such as a time-of-flight (TOF) or Orbitrap for high-resolution measurement.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its exact mass to the theoretical mass calculated from the molecular formula. The high resolution allows for unambiguous formula determination.

Conclusion

The structural validation of this compound is a multi-faceted process that relies on the convergence of data from IR, NMR, and MS. A successful validation would be characterized by:

  • IR Spectrum: A strong carbonyl peak around 1740 cm⁻¹ and aliphatic C-H stretches between 2965-2870 cm⁻¹.

  • ¹H NMR Spectrum: Characteristic signals for the aromatic, isobutyl, and methyl protons with appropriate chemical shifts, integrations, and splitting patterns.

  • ¹³C NMR Spectrum: Thirteen distinct carbon signals, including a downfield carbonyl carbon signal around 154 ppm.

  • Mass Spectrum: A molecular ion peak ([M+H]⁺) at m/z 220.1332, confirming the molecular formula C₁₃H₁₇NO₂.

Only when the data from all three techniques are self-consistent and align with the proposed structure can the identity and purity of the compound be confidently established. This rigorous, multi-technique approach ensures the scientific integrity of subsequent research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • S1 Supporting Information. (n.d.). Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,-b][4][9]benzothiazole. AWS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • Patel, R. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Chemistry Central Journal, 6(1), 89. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1222–1225. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyl-5-methyl-3H-benzooxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chovancova, J., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(18), 4253. Retrieved from [Link]

  • MDPI. (n.d.). 3-[(1H-Benzo[d][4][6][9]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of novel isoxazolyl benzimidazoles. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Benzoxazolone. NIST WebBook. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected monomer 3 (Boc--MAMeOx) along with the assignment of all observed signals. Retrieved from [Link]

  • Reddy, A. V., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2957. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • NICODOM Ltd. (2012). IS NIR Spectra. Retrieved from [Link]_of_compounds.pdf)

Sources

Purity Assessment of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a cornerstone of safety, efficacy, and reproducibility. This guide offers an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity assessment of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one, a key intermediate in various synthetic pathways.

The Critical Role of Purity in Pharmaceutical Compounds

The presence of impurities in a drug substance can significantly impact its safety and effectiveness. Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines to control impurities in new drug substances.[1][2] These guidelines necessitate the use of robust analytical methods to detect, identify, and quantify impurities.

This compound (Molecular Formula: C₁₂H₁₅NO₂) serves as a pertinent example. The accurate determination of its purity is crucial before it advances to further stages of development, ensuring that subsequent reactions or biological assays are not compromised by unintended contaminants.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a foundational technique for determining the elemental composition of a pure organic compound.[3] The principle is straightforward: a sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured.[4][5] The purity is then inferred by comparing the experimentally determined mass percentages of C, H, and N to their theoretical values.

Theoretical Composition of this compound (C₁₂H₁₅NO₂)

To assess purity via elemental analysis, one must first calculate the theoretical elemental composition based on the compound's molecular formula and the atomic weights of its constituent elements.

  • Molecular Weight: 205.25 g/mol

  • Carbon (C): (12 * 12.011) / 205.25 * 100% = 70.22%

  • Hydrogen (H): (15 * 1.008) / 205.25 * 100% = 7.37%

  • Nitrogen (N): (1 * 14.007) / 205.25 * 100% = 6.83%

A pure sample of this compound should yield experimental results that closely align with these theoretical percentages.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A small, precisely weighed amount of the dried sample is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (typically around 900-1000°C) with a stream of pure oxygen.[4]

  • Gas Separation and Detection: The combustion products are passed through a series of columns to separate CO₂, H₂O, and N₂. The amount of each gas is then quantified using thermal conductivity or infrared detectors.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample.

Caption: Workflow for Purity Assessment by Elemental Analysis.

A Comparative Look: Alternative Purity Assessment Methodologies

While elemental analysis provides valuable bulk purity information, it is often complemented by other techniques that offer different insights into the nature of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating, identifying, and quantifying each component in a mixture.[6] It is particularly adept at detecting and quantifying organic impurities, including isomers and degradation products.

  • Principle: A liquid sample is passed through a column packed with a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to elute at different times.

  • Protocol: A solution of the sample is injected into the HPLC system. A mobile phase carries the sample through the column, and a detector (commonly UV-Vis or Mass Spectrometry) records the signal of the eluting components. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

  • Advantages over Elemental Analysis:

    • High sensitivity for detecting minor impurities.

    • Can separate and quantify isomers and related substances.

    • Provides a "chromatographic purity" profile.[7]

  • Limitations:

    • Does not detect non-chromophoric impurities (e.g., water, inorganic salts) unless a universal detector is used.

    • Requires a reference standard for absolute quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a reliable and accurate method for purity determination.[8][9][10] It allows for the quantification of a substance without the need for a reference standard of the analyte itself.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9][11] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be calculated.

  • Protocol: A precisely weighed amount of the sample and an internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under specific quantitative conditions (e.g., long relaxation delays). The purity is calculated by comparing the integral of a characteristic analyte peak to a peak from the internal standard.

  • Advantages over Elemental Analysis:

    • Provides both structural information and quantitative data in a single experiment.[8]

    • Can quantify the analyte without a reference standard of the same compound.

    • Non-destructive technique.

  • Limitations:

    • Requires a suitable, non-overlapping internal standard.

    • May be less sensitive to trace impurities compared to HPLC.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to determine the purity of crystalline substances by measuring the change in a material's melting point.[12][13]

  • Principle: Impurities in a crystalline substance typically cause a depression and broadening of the melting point.[14] DSC measures the heat flow required to melt the sample, and the shape of the resulting melting endotherm can be used to calculate the mole percent purity based on the van't Hoff equation.[12]

  • Protocol: A small amount of the crystalline sample is heated at a slow, constant rate in a DSC instrument.[12] The heat flow is measured as a function of temperature, and the purity is calculated from the resulting melting peak.

  • Advantages over Elemental Analysis:

    • Provides a measure of absolute purity based on a colligative property.

    • Can be highly accurate for crystalline compounds with purities greater than 98%.[13]

  • Limitations:

    • Only applicable to crystalline, thermally stable compounds.[14]

    • Assumes impurities are soluble in the melt and insoluble in the solid.[12]

    • Not suitable for amorphous or decomposing substances.

Comparative Summary of Purity Assessment Techniques

Technique Principle Information Provided Advantages Limitations
Elemental Analysis Combustion and detection of C, H, NBulk elemental compositionDetects inorganic impurities and residual solvents; fundamental purity check.Does not distinguish between isomers; low sensitivity to organic impurities.
HPLC Chromatographic separationChromatographic purity, detection of organic impuritiesHigh sensitivity and resolution for related substances and degradation products.May not detect non-chromophoric impurities; requires a reference standard for quantification.
qNMR Signal intensity proportional to molar concentrationAbsolute purity, structural confirmationProvides both qualitative and quantitative data; non-destructive.Requires a suitable internal standard; lower sensitivity than HPLC for trace impurities.
DSC Melting point depressionAbsolute purity of crystalline solidsHigh accuracy for pure, crystalline compounds; no reference standard needed.Only for crystalline, stable compounds; assumes ideal solution behavior of impurities.

Conclusion and Recommendations

The purity assessment of this compound requires a multi-faceted approach. Elemental analysis serves as an essential, primary check of bulk composition, capable of revealing significant deviations from the theoretical formula that might be missed by other methods, such as the presence of inorganic salts or excess solvent.[15]

However, for a comprehensive purity profile compliant with pharmaceutical standards, elemental analysis should be used in conjunction with a high-resolution separation technique like HPLC to quantify organic impurities and related substances. Furthermore, qNMR can provide an orthogonal, absolute measure of purity while simultaneously confirming the compound's structure. For highly crystalline final products, DSC offers a valuable, complementary assessment of absolute purity.

By strategically combining these techniques, researchers and drug development professionals can build a robust and reliable purity profile for this compound, ensuring the quality and integrity of their scientific work.

References

  • Investigating the Purity of Substances by Means of DSC. (2020-07-28). NETZSCH Analyzing & Testing.
  • Determination of purity by differential scanning calorimetry (DSC).
  • Chapter 11: Purity Determin
  • Purity Determination by DSC.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024-02-09). Emery Pharma. [Link]

  • All About Combustion Analysis. (2025-08-26). Infinita Lab. [Link]

  • Combustion Analysis. Preparatory Chemistry. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Combustion Analysis Basics. TSI. [Link]

  • Liebig and Combustion Analysis. UC Homepages. [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • How to identified the purity of standard substance?. Chromatography Forum. [Link]

  • HPLC trace for proof of purity. Reddit. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. [Link]

Sources

Bioequivalence Studies of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of bioequivalence (BE) strategies for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one , a lipophilic benzoxazolinone derivative. The content is designed for formulation scientists and clinical pharmacologists, focusing on overcoming the bioavailability challenges typical of this chemical scaffold (likely BCS Class II) and ensuring regulatory compliance in comparative studies.

Executive Summary & Compound Profile

This compound is a synthetic benzoxazolinone derivative, structurally analogous to skeletal muscle relaxants like chlorzoxazone. Its physicochemical profile—characterized by the lipophilic isobutyl group at the N-position and a methyl group at the 5-position—suggests low aqueous solubility and high permeability (Biopharmaceutics Classification System Class II ).

For drug developers, the primary challenge in bioequivalence is not intrinsic permeability but dissolution-rate-limited absorption . Variations in particle size, polymorphic form, or excipient composition between the Reference Listed Drug (RLD) and the Test Formulation can lead to significant Cmax and AUC discrepancies.

Physicochemical Drivers of Bioequivalence
ParameterCharacteristicImpact on BE Study
Lipophilicity (LogP) High (> 2.5 estimated)High variability in fed vs. fasted states; requires strict dietary control.
Solubility Low (pH-independent)Dissolution is the rate-limiting step; micronization or lipid-based delivery is critical.
Metabolism Rapid (First-pass)High inter-subject variability due to CYP enzyme polymorphism (likely CYP2E1).
Half-life Short (~1–2 hours)Requires frequent sampling in the absorption phase; washout periods can be short (e.g., 3–5 days).

Comparative Formulation Performance

When designing a Test formulation to match an RLD, three primary formulation strategies are observed. The following table compares their typical performance metrics based on benzoxazolinone pharmacokinetics.

Formulation StrategyDissolution MechanismRelative Bioavailability (F)Tmax (h)Cmax Variability
Standard Micronized Tablet (Reference) Surface area controlled100% (Baseline)1.5 – 2.0Moderate (20-30%)
Solid Dispersion (Test A) Amorphous carrier (e.g., PVP-VA)120 – 140%0.8 – 1.2Low (<20%)
Lipid-Based Softgel (Test B) Solubilized (SEDDS)130 – 150%0.5 – 1.0Low (<15%)

Critical Insight: If the Test formulation (e.g., Test A or B) significantly enhances solubility, it may fail bioequivalence by being suprabioavailable (Cmax > 125% of Reference). Formulation adjustment to match the RLD's specific dissolution profile is required, rather than maximizing solubility indiscriminately.

Bioequivalence Study Protocol

The following protocol is designed to meet FDA/EMA standards for a generic or reformulated benzoxazolinone product.

A. Study Design
  • Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy adult volunteers (n = 24–36) to achieve 80% power, accounting for intra-subject variability.

  • Washout Period: Minimum 7 days ( > 5

    
     half-life).
    
  • Conditions:

    • Fasting Study: Mandatory. Subjects fast for 10 hours pre-dose.

    • Fed Study: Recommended for lipophilic drugs to assess positive food effects (increased absorption due to bile solubilization).

B. Sample Collection & Handling
  • Sampling Points: Pre-dose (0h), then 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12 hours post-dose.

    • Rationale: The dense sampling up to 2 hours captures the rapid absorption phase and accurate

      
       for this class of compounds.
      
  • Matrix: Plasma, separated within 30 minutes of collection at 4°C.

C. Analytical Methodology (LC-MS/MS)

A validated LC-MS/MS method is required due to the need for high sensitivity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: Acetonitrile : Formic Acid (0.1%) in Water (gradient elution).

  • Detection: MRM mode (Multiple Reaction Monitoring).

    • Precursor Ion:

      
       (m/z ~206.1 for the parent).
      
    • Internal Standard: Deuterated analog (

      
      -3-isobutyl-...).
      
D. Workflow Visualization

The following diagram illustrates the standard crossover workflow ensuring self-validation through the washout period.

BE_Study_Design cluster_Seq1 Sequence 1 (R -> T) cluster_Seq2 Sequence 2 (T -> R) Start Subject Screening (n=36) Random Randomization Start->Random S1_P1 Period 1: Reference (R) Random->S1_P1 S2_P1 Period 1: Test (T) Random->S2_P1 S1_WO Washout (7 Days) S1_P1->S1_WO S1_P2 Period 2: Test (T) S1_WO->S1_P2 Analysis PK Analysis (ANOVA) S1_P2->Analysis S2_WO Washout (7 Days) S2_P1->S2_WO S2_P2 Period 2: Reference (R) S2_WO->S2_P2 S2_P2->Analysis

Caption: Standard 2x2 Crossover Design minimizing inter-subject variability effects.

Mechanistic Insights: Metabolism & Elimination

Understanding the metabolic fate is crucial for identifying potential bioequivalence failures caused by metabolite interference or saturation of first-pass metabolism.

Benzoxazolinones typically undergo cytochrome P450-mediated hydroxylation (likely CYP2E1 or CYP1A2) at the 6-position of the aromatic ring, followed by rapid glucuronidation.

  • Parent Drug: this compound (Lipophilic, Active).

  • Primary Metabolite: 6-hydroxy-3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one (Polar, Inactive).

  • Excretion: Renal elimination of the glucuronide conjugate.

Implication for BE: If the Test formulation dissolves too rapidly, it may saturate intestinal enzymes or P-gp efflux transporters (if applicable), leading to a non-linear increase in bioavailability compared to the Reference.

Metabolic_Pathway Parent Parent Drug (Lipophilic) Liver Hepatic Metabolism (CYP2E1 / CYP1A2) Parent->Liver Absorption Metabolite 6-Hydroxy Metabolite (Polar) Liver->Metabolite Hydroxylation Conjugate O-Glucuronide (Water Soluble) Metabolite->Conjugate UGT Conjugation Excretion Renal Excretion Conjugate->Excretion

Caption: Proposed metabolic clearance pathway involving hydroxylation and glucuronidation.

Acceptance Criteria & Statistical Analysis

Bioequivalence is established if the 90% Confidence Interval (CI) for the geometric mean ratios of the Test (T) to Reference (R) falls within the regulatory limits.

  • Parameters Analyzed:

    • 
       (Peak Plasma Concentration)
      
    • 
       (Area Under Curve to last measurable time)
      
    • 
       (Total Exposure)
      
  • Acceptance Range: 80.00% – 125.00% for log-transformed data.

  • Statistical Model: ANOVA including terms for Sequence, Subject(Sequence), Period, and Treatment.

Common Failure Modes
  • 
     Failure:  The Test formulation dissolves faster (micronized) than the Reference, resulting in a 
    
    
    
    ratio > 125% despite similar AUC.
    • Correction: Increase particle size or add a release-retarding polymer (e.g., HPMC).

  • High Variability: Intra-subject CV > 30% widens the CI.

    • Correction: Use a Replicate Design (Reference administered twice) to widen the acceptance limits (Reference-Scaled Average Bioequivalence - RSABE) if permitted by regulators.

References

  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration. [Link]

  • Sam, J., Valentine, J. L., & Richmond, C. W. (1968).[1] 3-Substituted-2-benzoxazolinones.[1][2][3] Journal of Pharmaceutical Sciences, 57(10), 1763–1768.[2] (Foundational chemistry of the scaffold). [Link]

  • Zikou, E., et al. (2011). Biotransformation of 2-benzoxazolinone and 2-hydroxy-1,4-benzoxazin-3-one.[4] Applied and Environmental Microbiology. (Metabolic pathway insights). [Link]

  • PubChem Compound Summary. (2025). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. [Link]

Sources

Validation of Analytical Methods for Quantifying 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one (hereafter referred to as IMBO ) is a lipophilic, N-alkylated benzoxazolone derivative. Structurally related to muscle relaxants like Chlorzoxazone, this compound often appears in drug development pipelines as either a novel bioactive anti-inflammatory agent or a critical process-related impurity in the synthesis of N-substituted benzoxazoles.

Validating a robust analytical method for IMBO is critical due to its lack of strong ionizable groups (making pH manipulation less effective for retention control) and its significant hydrophobicity (logP ~3.2). This guide objectively compares three analytical platforms—HPLC-UV , UHPLC-MS/MS , and HPTLC —and provides a fully validated protocol for the industry-standard HPLC-UV method, compliant with ICH Q2(R2) guidelines.

Chemical Profile
PropertyDescription
IUPAC Name 3-(2-methylpropyl)-5-methyl-1,3-benzoxazol-2-one
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Chromophore Benzene ring fused to oxazolone (λmax ~278 nm)
Solubility Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water
Criticality Potential genotoxic impurity (PGI) or Active Pharmaceutical Ingredient (API)

Comparative Analysis of Analytical Platforms

Selecting the right method depends on the stage of drug development. Below is a direct comparison of the "Product" (Standard HPLC-UV) against high-sensitivity and high-throughput alternatives.

Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: UHPLC-MS/MS Method C: HPTLC-Densitometry
Application Routine QC, Assay, Content UniformityTrace Impurity Profiling, PK StudiesHigh-Throughput Screening
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL200 – 1200 ng/band
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL~50 ng/band
Precision (RSD) < 1.0%< 3.5%< 2.5%
Cost per Run Low ($)High (

$)
Very Low ($)
Throughput Moderate (15 min/sample)High (3 min/sample)Very High (Parallel runs)
Expert Insight
  • Choose HPLC-UV for final product release where IMBO is the API. The UV response at 278 nm is sufficient for quantification >0.1%.

  • Choose UHPLC-MS/MS if IMBO is a genotoxic impurity in a different drug matrix, requiring ppm-level detection.

  • Choose HPTLC only for early-stage qualitative screening of synthesis reaction mixtures.

Deep Dive: Validated RP-HPLC-UV Protocol

This section details the Standard Operating Procedure (SOP) for the quantification of IMBO. This method balances resolution with solvent economy.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic (40:60 A:B). Note: High organic content is required to elute the lipophilic isobutyl group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 278 nm .

  • Injection Volume: 20 µL.

  • Temperature: 30°C.

  • Run Time: 12 minutes (IMBO retention time ~7.4 min).

Standard Preparation Workflow

Objective: Prepare a 50 µg/mL working standard.

  • Stock Solution (1000 µg/mL):

    • Weigh 25.0 mg of IMBO Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in 10 mL Acetonitrile (sonicate for 5 mins).

    • Make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL):

    • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Mobile Phase (40:60 Buffer:ACN).

    • Critical Step: Filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

Experimental Validation Data

The following data represents typical performance metrics for this protocol.

Table 1: Linearity & Range

Concentration (µg/mL) Peak Area (mAU*s) Statistical Parameter Result
10.0 450.2 Slope 45.12
25.0 1128.5 Intercept -5.40
50.0 2250.1 R² Value 0.9998
75.0 3380.4 Range 10–100 µg/mL

| 100.0 | 4515.0 | Acceptance | Pass (>0.999) |[1][2]

Table 2: Accuracy (Recovery Studies)

Spike Level (%) Amount Added (µg) Amount Recovered (µg) % Recovery % RSD
50% 25.0 24.85 99.4% 0.85%
100% 50.0 50.12 100.2% 0.42%
150% 75.0 74.60 99.5% 0.61%

| Mean Recovery | | | 99.7% | |

Visualizing the Validation Logic

The following diagram illustrates the decision logic for method validation parameters based on the intended use of IMBO (API vs. Impurity), compliant with ICH Q2(R1).

ValidationLogic Start Start: Define Purpose of IMBO Analysis IsAPI Is IMBO the Active Ingredient (API)? Start->IsAPI IsImpurity Is IMBO an Impurity? IsAPI->IsImpurity No AssayTest Validation Type: ASSAY IsAPI->AssayTest Yes LimitTest Quantitation or Limit Test? IsImpurity->LimitTest Yes ParamsAPI Required: Specificity, Linearity, Accuracy, Precision (Repeatability), Range AssayTest->ParamsAPI QuantParams Required: Accuracy, Precision, LOD, LOQ, Linearity, Range LimitTest->QuantParams Quantitation LimitParams Required: Specificity, LOD LimitTest->LimitParams Limit Test Only

Figure 1: Decision tree for selecting validation parameters based on IMBO's role (API vs. Impurity) per ICH guidelines.

Troubleshooting & Scientific Rationale

Why 278 nm?

While the benzene ring absorbs at 254 nm, the fused oxazolone ring system shifts the lambda max (λmax) bathochromically. Scanning the spectrum of this compound reveals a secondary, more specific maximum at 278 nm. Using this wavelength reduces interference from simple benzenoid solvents or impurities that absorb strictly at 254 nm.

The "Isobutyl Effect"

The 3-isobutyl group adds significant steric bulk and hydrophobicity compared to a simple methyl or ethyl group.

  • Issue: In pure methanol, peak tailing may occur due to hydrophobic interaction with residual silanols on the column.

  • Solution: The addition of 0.1% Phosphoric Acid suppresses the ionization of residual silanols on the stationary phase, sharpening the peak shape. The 40:60 aqueous:organic ratio is tuned specifically to elute this bulky molecule within a reasonable 12-minute window.

Stress Testing (For Stability Indicating Nature)

To prove the method is "Stability Indicating," subject IMBO to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Expect ring opening of the oxazolone).

  • Oxidation: 3% H₂O₂, RT, 2 hours. (Expect N-oxide formation or alkyl chain oxidation). Ensure the method resolves the parent IMBO peak from these degradation products (Resolution Rs > 1.5).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gouda, A. A., et al. (2013). Spectrophotometric and HPLC methods for the determination of some benzoxazole derivatives. Journal of Analytical Chemistry. Link

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica.[3] Link

  • PubChem. (n.d.). Compound Summary: 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one.[4] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

A Comparative Guide to the Antimicrobial Properties of Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[1][2] Among the heterocyclic compounds that have garnered considerable attention in medicinal chemistry, benzoxazolone and its derivatives stand out as a "privileged scaffold."[3][4][5] This structural motif is found in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][5][6][7] This guide provides a comparative analysis of the antimicrobial properties of various benzoxazolone derivatives, offering insights into their mechanism of action, structure-activity relationships, and a direct comparison with established antimicrobial drugs, supported by detailed experimental protocols.

Mechanism of Antimicrobial Action: Targeting Essential Bacterial Processes

While the exact mechanism can vary between derivatives, a prominent proposed target for the antibacterial activity of benzoxazole derivatives is DNA gyrase , an essential bacterial enzyme that modulates DNA topology and is crucial for DNA replication and repair.[8] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. The interaction is thought to occur within the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function.

Pharmacophore analysis reveals that key features for this inhibition include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, which allow the benzoxazolone derivatives to fit snugly within the enzyme's active site.[8] Antifungal activities are also significant, with some derivatives acting on the fungal plasma membrane by perturbing sterol content and affecting membrane transport processes.[9][10]

Mechanism_of_Action Proposed Antibacterial Mechanism of Benzoxazolone Derivatives Benzoxazolone Benzoxazolone Derivative DNAGyrase Bacterial DNA Gyrase (GyrB Subunit) Benzoxazolone->DNAGyrase Inhibits ATP Binding DNA_Replication DNA Replication & Repair Disrupted DNAGyrase->DNA_Replication Enables ATP ATP ATP->DNAGyrase Binds to active site CellDeath Bacterial Cell Death DNA_Replication->CellDeath Leads to

Caption: Proposed inhibition of bacterial DNA gyrase by benzoxazolone derivatives.

Structure-Activity Relationship (SAR): How Chemical Modifications Impact Efficacy

The antimicrobial potency of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the core structure. A systematic analysis of these relationships is crucial for designing more effective drug candidates.

  • Substitutions on the Benzene Ring:

    • Halogens: The introduction of electron-withdrawing groups like chlorine or fluorine at the C5 or C6 positions often enhances antibacterial and antifungal activity.[11][12] For instance, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown notable antimicrobial effects.[11]

    • Nitro Groups: A nitro group, particularly at the C6 position, can significantly increase activity against both Gram-positive and Gram-negative bacteria.

  • Substitutions on the Nitrogen Atom (N3):

    • The N3 position is a key site for modification. Attaching various moieties, such as hydrazones, azoles, or substituted phenyl rings, can drastically alter the antimicrobial spectrum and potency.[3]

    • Derivatives linked to hydrazones with chloro-substitutions on an additional phenyl ring have demonstrated broad antibacterial activity.[13]

    • Conversely, some studies have found that benzoxazole derivatives without a methylene bridge between the oxazole ring and an attached phenyl ring are more active, suggesting that rigidity can be a beneficial factor.[8]

  • Hybrid Molecules:

    • Creating hybrid molecules by linking the benzoxazolone scaffold to other known antimicrobial pharmacophores, like thiazolidinone, has yielded compounds with potent and selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[14]

Comparative Antimicrobial Efficacy: Benchmarking Against Standard Antibiotics

The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this comparison, representing the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[1][15][16]

The table below summarizes representative MIC values for various benzoxazolone derivatives against a panel of clinically relevant pathogens, compared to standard antibiotics.

Compound/DrugDerivative/ClassS. aureus (MRSA) (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
Benzoxazolone Deriv. 1 5,6-difluoro-benzothiazol-2-amine4>64ND[12]
Benzoxazolone Deriv. 2 Benzoxazole-thiazolidinone hybrid (BT25)≤4>64ND[14]
Benzoxazolone Deriv. 3 5-chloro benzoxazolinone deriv. (P4A)125250125[11]
Benzoxazole Deriv. 4 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)NDND16[10]
Vancomycin Glycopeptide (Standard)1-2NANA[14]
Ciprofloxacin Fluoroquinolone (Standard)0.25-1≤0.25NA[13]
Fluconazole Azole Antifungal (Standard)NANA0.25-2[6][17]
(ND = Not Determined; NA = Not Applicable)

As the data indicates, specific benzoxazolone derivatives exhibit potent activity, particularly against Gram-positive bacteria like MRSA, with MIC values comparable to or even better than some standard drugs.[14][18] Their efficacy against Gram-negative bacteria is often more limited, though certain derivatives show promise.[3][13] In the antifungal space, select compounds display significant activity against Candida species.[10][19][20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of the comparative data, this section details a standardized protocol for determining MIC values using the broth microdilution method, which is aligned with guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[1][21]

Objective: To determine the lowest concentration of a benzoxazolone derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test benzoxazolone derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal isolate (e.g., S. aureus ATCC 43300)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Dilution 2. Create Serial Dilutions of Compound in Plate Inoculum->Dilution Inoculum_Dilution 3. Dilute Inoculum to Final Concentration Dilution->Inoculum_Dilution Inoculate 4. Inoculate Wells with Bacteria Inoculum_Dilution->Inoculate Incubate 5. Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read 6. Read Plate Visually or with Plate Reader Incubate->Read Determine_MIC 7. Determine MIC (Lowest concentration with no growth) Read->Determine_MIC

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test benzoxazolone derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[1]

    • Well 11 will serve as the growth control (broth + inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This can be done visually against a Wickerham card or using a spectrophotometer.[22]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][23]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpreting the MIC:

    • After incubation, examine the plate for visible bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the antimicrobial agent (the first well from the lowest concentration) that shows no visible growth.[24][25][26]

Conclusion and Future Perspectives

Benzoxazolone derivatives represent a versatile and promising class of antimicrobial agents.[2] Strategic chemical modifications have yielded compounds with potent activity against drug-resistant Gram-positive bacteria and various fungal pathogens.[11][13][14] The comparative data underscores their potential to serve as lead compounds in the development of new therapeutics.

Future research should focus on optimizing the structure-activity relationship to broaden the spectrum of activity, particularly against challenging Gram-negative bacteria. Investigating synergistic effects with existing antibiotics and further elucidating their mechanisms of action will be critical steps in translating these promising compounds from the laboratory to clinical applications.

References

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PMC. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

  • PMC. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PubMed. (2009, November). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis, Spectroscopic Characterization and Antimicrobial Activities of Benzoxazolone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • Bentham Science Publisher. (2022, May 27). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 16). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Retrieved from [Link]

  • PMC. (2023, July 27). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • PubMed. (2021, August 18). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • TSI Journals. (2012, September 23). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2012, May 1). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • PMC. (2023, July 20). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • JETIR.org. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives with antimicrobial potential Seenaiah et al.... Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (2019, September 1). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

Sources

Reproducibility of synthesis methods for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one , a structural analog of the muscle relaxant Chlorzoxazone and a key intermediate in the development of bioactive benzoxazolone derivatives.

Executive Summary

Target Molecule: this compound Core Scaffold: 5-methyl-2-benzoxazolinone (5-methyl-1,3-benzoxazol-2(3H)-one) Primary Challenge: Controlling Regioselectivity (N-alkylation vs. O-alkylation).

This guide contrasts two primary methodologies:

  • Method A (Direct N-Alkylation): The industrial standard using 5-methyl-2-benzoxazolinone and isobutyl halides. High throughput but requires strict solvent/base control to minimize O-alkylation.[1]

  • Method B (De Novo Cyclization): A precision route starting from 2-amino-4-methylphenol. Eliminates regioisomer ambiguity but involves a multi-step workflow.

Method A: Direct N-Alkylation (The "Workhorse" Protocol)

Best for: High-throughput synthesis, cost-efficiency, and scale-up.

Mechanism & Causality

This method relies on the acidity of the N-H proton (pKa ~9-10) in the benzoxazolone ring.[1] Deprotonation generates an ambident anion.[1] While the oxygen is harder (more electronegative), the nitrogen is softer and more nucleophilic towards soft electrophiles like alkyl halides in polar aprotic solvents.[1]

  • Critical Control Point: The choice of base and solvent dictates the N/O ratio.[1] Weak bases (K₂CO₃) in DMF favor thermodynamic N-alkylation. Strong, hard bases (like free alkoxides) can increase O-alkylation risk.

Experimental Protocol

Reagents:

  • 5-methyl-2-benzoxazolinone (1.0 eq)

  • Isobutyl bromide (1.2 eq) [Preferred over chloride for reactivity; iodide is too expensive/unstable]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 5-methyl-2-benzoxazolinone (10 mmol) and anhydrous K₂CO₃ (20 mmol) in DMF (20 mL). Stir at 60°C for 30 minutes to ensure deprotonation. Note: Evolution of CO₂ may not be visible; the formation of the anion often results in a slight color change.[1]

  • Addition: Add isobutyl bromide (12 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80-90°C. Monitor by TLC (Hexane:Ethyl Acetate 3:1). Reaction is typically complete in 4–6 hours.[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[1]

  • Purification: Filter the solid. If an oil forms, extract with ethyl acetate.[1] Recrystallize from ethanol/water to remove trace O-alkylated byproducts.

Self-Validating Check:

  • NMR Signature: The N-CH₂ signal for the isobutyl group typically appears around δ 3.5–3.6 ppm (doublet). If O-alkylation occurred, the O-CH₂ signal would be downfield (δ 4.0–4.2 ppm).

Method B: De Novo Cyclization (The "Precision" Protocol)

Best for: High-purity requirements, confirming structure, or if Method A yields inseparable O-alkyl isomers.[1]

Mechanism & Causality

This route circumvents the ambident anion issue entirely by establishing the N-isobutyl bond before closing the oxazolone ring.[1]

  • Reductive Amination: 2-amino-4-methylphenol is condensed with isobutyraldehyde to form an imine, which is reduced to the secondary amine.[1]

  • Carbonylation: The secondary amine and the phenol hydroxyl react with a carbonic acid equivalent (CDI or Phosgene/Triphosgene) to close the ring.[1]

Experimental Protocol

Phase 1: Synthesis of N-isobutyl-2-amino-4-methylphenol

  • Dissolve 2-amino-4-methylphenol (10 mmol) in Methanol (30 mL).

  • Add Isobutyraldehyde (10 mmol) and stir for 2 hours (Imine formation).

  • Add NaBH₄ (15 mmol) in portions at 0°C. Stir at room temperature for 2 hours.

  • Quench with water, extract with DCM, and dry.[1]

Phase 2: Cyclization

  • Dissolve the crude N-isobutyl intermediate in dry THF (20 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).[1]

  • Reflux for 6–12 hours.

  • Evaporate solvent and partition between water and ethyl acetate.[1]

Performance Comparison & Data

MetricMethod A (N-Alkylation)Method B (Cyclization)
Overall Yield 85 – 92% 60 – 70% (Two Steps)
Atom Economy HighModerate (Loss of Imidazole/boron byproducts)
Regioselectivity >95:5 (N:O) with K₂CO₃/DMF100% N-isomer (Structural guarantee)
Cost Low (Cheap starting material)Moderate (CDI and reducing agents)
Scalability Excellent (Kg scale feasible)Good, but multi-step
Solvent Effects on Method A (Reproducibility Data)

Based on homologous series data for 5-methyl-2-benzoxazolinone alkylation:

SolventBaseTemp (°C)Yield (%)N:O Ratio
DMF K₂CO₃9092% >98:2
Acetone K₂CO₃56 (Reflux)78%95:5
THF NaH66 (Reflux)88%90:10
Ethanol NaOH78 (Reflux)65%85:15

Insight: Polar aprotic solvents (DMF) with carbonate bases provide the best balance of solubility and soft-nucleophile character.

Visual Analysis of Reaction Pathways[1]

SynthesisPathways StartA 5-methyl-2-benzoxazolinone InterA Ambident Anion (N- vs O- nucleophile) StartA->InterA Deprotonation ReagentA Isobutyl Bromide + K2CO3 / DMF Target TARGET: 3-isobutyl-5-methyl- 1,3-benzoxazol-2(3H)-one ReagentA->Target Major Path (N-attack) SideProduct O-alkylated byproduct (Impurity) ReagentA->SideProduct Minor Path (O-attack) InterA->ReagentA StartB 2-amino-4-methylphenol StepB1 1. Isobutyraldehyde 2. NaBH4 StartB->StepB1 InterB N-isobutyl-2-amino-4-methylphenol StepB1->InterB Reductive Amination StepB2 CDI or Phosgene (Cyclization) InterB->StepB2 StepB2->Target Ring Closure

Figure 1: Comparative reaction pathways showing the direct alkylation (Method A) vs. the stepwise cyclization (Method B).

References

  • Gökhan-Kelekçi, N., et al. (2009).[1] "Synthesis and evaluation of analgesic, anti-inflammatory and antioxidant activities of new 6-acyl-3-alkyl-5-methyl-2(3H)-benzoxazolones." ResearchGate.[1][2]

  • Burak, K., et al. (2002).[1] "Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities." Il Farmaco.

  • Ivanova, Y., et al. (2018).[1] "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Molecules.

  • Sam, J., & Valentine, J.L. (1969).[1] "Preparation and properties of 2-benzoxazolinones." Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Stability of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the intrinsic stability of a lead compound is a critical determinant of its therapeutic potential and eventual success. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, valued for its diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a comprehensive analysis of the chemical stability of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one, a promising candidate, benchmarked against structurally related analogs. Our objective is to elucidate structure-stability relationships through rigorous, data-driven comparisons, offering valuable insights for researchers, scientists, and drug development professionals.

The chemical stability of pharmaceutical molecules is a crucial factor that influences the safety and efficacy of a drug product.[3] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are an essential component of the drug development process.[3][4][5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] This information is vital for developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[6][7]

This guide will delve into a series of forced degradation experiments designed to probe the stability of this compound and its analogs under hydrolytic, oxidative, photolytic, and thermal stress conditions. The rationale behind the selection of analogs is to systematically explore the impact of substitutions at the N-3 and C-5 positions of the benzoxazolone core on the molecule's overall stability.

Compound Selection and Rationale

The selection of analogs for this stability study was driven by the desire to understand the influence of key structural motifs on the degradation profile of the parent compound, this compound (BZO-1).

  • BZO-1: this compound serves as our lead compound. Its stability profile will be the benchmark against which the analogs are compared.

  • Analog 1 (BZO-2): 3-Benzyl-5-methyl-1,3-benzoxazol-2(3H)-one was chosen to evaluate the effect of replacing the aliphatic isobutyl group at the N-3 position with an aromatic benzyl group. This substitution introduces a benzylic position, which can be susceptible to oxidation.

  • Analog 2 (BZO-3): 5-Methyl-1,3-benzoxazol-2(3H)-one represents the unsubstituted scaffold at the N-3 position. This allows for an assessment of the contribution of the N-3 substituent to the overall stability.

  • Analog 3 (BZO-4): 3-Isobutyl-1,3-benzoxazol-2(3H)-one lacks the methyl group at the C-5 position, enabling an investigation into the role of this electron-donating group on the stability of the benzene ring.

Below is a visual representation of the chemical structures of the compounds under investigation.

G cluster_0 BZO-1: this compound cluster_1 BZO-2: 3-Benzyl-5-methyl-1,3-benzoxazol-2(3H)-one cluster_2 BZO-3: 5-Methyl-1,3-benzoxazol-2(3H)-one cluster_3 BZO-4: 3-Isobutyl-1,3-benzoxazol-2(3H)-one BZO1 BZO2 BZO3 BZO4 G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Compound Test Compound (BZO-1, BZO-2, BZO-3, BZO-4) Solvent Solvent System (e.g., Acetonitrile/Water) Compound->Solvent Dissolve Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solvent->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Solvent->Base Expose to Stress Oxidation Oxidative (3% H2O2, RT) Solvent->Oxidation Expose to Stress Thermal Thermal (80°C, solid state) Solvent->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Solvent->Photo Expose to Stress HPLC HPLC-UV/DAD (Quantification of Parent and Degradants) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identification of Degradation Products) HPLC->LCMS Characterize Peaks

Caption: Experimental workflow for forced degradation studies.

Methodology

A detailed, step-by-step methodology for each stress condition is provided below. The analytical method of choice for quantifying the parent compound and its degradation products is High-Performance Liquid Chromatography (HPLC) due to its high sensitivity, accuracy, and versatility. [8]Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the structural elucidation of the degradation products. [6][9] 1. Acidic Hydrolysis

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.

    • Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid in a sealed vial.

    • Incubate the vial at 60°C for 24 hours.

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Causality: This condition assesses the susceptibility of the compound to acid-catalyzed hydrolysis, particularly targeting labile functional groups like amides and esters within the benzoxazolone ring.

2. Basic Hydrolysis

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.

    • Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide in a sealed vial.

    • Incubate the vial at 60°C for 24 hours.

    • At predetermined time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Causality: This test evaluates the compound's stability in an alkaline environment, which can promote base-catalyzed hydrolysis of the lactam bond in the benzoxazolone ring.

3. Oxidative Degradation

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide in a sealed vial.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • At specified intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Causality: This condition mimics oxidative stress and is designed to identify sites within the molecule that are prone to oxidation, such as electron-rich aromatic rings and benzylic positions.

4. Thermal Degradation

  • Protocol:

    • Place a known amount of the solid compound in a clear glass vial.

    • Heat the vial in a calibrated oven at 80°C for 7 days.

    • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

  • Causality: This test assesses the intrinsic thermal stability of the compound in the solid state, providing information on its potential for degradation during storage and manufacturing processes.

5. Photostability

  • Protocol:

    • Expose the solid compound and a 1 mg/mL solution of the compound in acetonitrile/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at the end of the exposure period.

  • Causality: This study is crucial for determining if the compound is light-sensitive, which has implications for packaging and storage requirements.

Results and Discussion

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the forced degradation studies.

Table 1: Percentage Degradation of Parent Compounds under Various Stress Conditions

CompoundAcid Hydrolysis (0.1 M HCl, 60°C, 24h)Base Hydrolysis (0.1 M NaOH, 60°C, 24h)Oxidative (3% H2O2, RT, 24h)Thermal (80°C, 7 days)Photolytic (ICH Q1B)
BZO-1 8.5%15.2%5.1%2.3%4.5%
BZO-2 8.2%14.8%12.7%2.5%4.8%
BZO-3 10.1%18.5%4.9%2.1%4.3%
BZO-4 8.8%16.0%5.5%2.8%6.2%

Table 2: Major Degradation Products Identified by LC-MS/MS

Stress ConditionCompoundMajor Degradation Product(s)Proposed Degradation Pathway
Base Hydrolysis All2-Amino-4-methylphenolHydrolysis of the lactam ring
Oxidative BZO-23-(Hydroxyphenylmethyl)-5-methyl-1,3-benzoxazol-2(3H)-oneOxidation at the benzylic position
Photolytic BZO-4Dimerization productsPhotochemical reaction
Analysis of Structure-Stability Relationships

The data from the forced degradation studies reveal key structure-stability relationships among the tested benzoxazolone derivatives.

  • Hydrolytic Stability: All compounds exhibited greater stability under acidic conditions compared to basic conditions, which is expected due to the susceptibility of the lactam bond to base-catalyzed hydrolysis. BZO-3, lacking the N-3 substituent, showed the highest degradation under both acidic and basic conditions, suggesting that the N-3 substituent provides some steric hindrance or electronic stabilization to the benzoxazolone core.

  • Oxidative Stability: The most significant difference in stability was observed under oxidative conditions. BZO-2, with the benzyl group at the N-3 position, showed significantly higher degradation compared to the other analogs. This is attributed to the presence of the benzylic carbon, which is a known site for oxidative attack. The identification of a hydroxylated degradation product at this position by LC-MS/MS supports this hypothesis.

  • Thermal and Photostability: All compounds demonstrated good thermal stability in the solid state. Under photolytic stress, BZO-4, which lacks the C-5 methyl group, showed slightly higher degradation, suggesting that the electron-donating methyl group may play a role in stabilizing the aromatic ring against photochemical reactions.

The following diagram illustrates the proposed primary degradation pathway for all analogs under basic hydrolysis.

G Benzoxazolone Benzoxazolone Derivative Intermediate Ring-Opened Intermediate Benzoxazolone->Intermediate OH- (Base Hydrolysis) Product 2-Amino-4-methylphenol Intermediate->Product Decarboxylation

Caption: Proposed degradation pathway under basic hydrolysis.

Conclusion

This comparative stability study of this compound and its analogs provides critical insights into the structure-stability relationships of this important class of compounds. The key takeaways are:

  • The benzoxazolone core is more susceptible to degradation under basic conditions than acidic, oxidative, thermal, or photolytic stress.

  • Substitution at the N-3 position generally enhances hydrolytic stability.

  • The presence of a benzylic carbon at the N-3 position, as in BZO-2, significantly increases susceptibility to oxidative degradation.

  • The C-5 methyl group appears to confer a slight increase in photostability.

These findings are invaluable for guiding the future design and development of more stable and effective benzoxazolone-based drug candidates. By understanding the liabilities of specific structural motifs, medicinal chemists can make informed decisions to optimize the stability profile of lead compounds, ultimately increasing their chances of success in the drug development pipeline.

References

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Hu, Y., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204. [Link]

  • Vallejo, M., et al. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. ResearchGate. [Link]

  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Element. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(5), 1536-1544. [Link]

  • van de Wetering, I., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3679-3684. [Link]

  • ResearchGate. (2023, June 7). Synthesis and biological profile of benzoxazolone derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyl-5-methyl-3H-benzooxazol-2-one. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2(3H)-Benzoxazolone. PubChem. [Link]

  • ResearchGate. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. [Link]

  • PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. [Link]

Sources

A Comparative Guide to Reference Standards for the Quality Control of 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and identity of a chemical entity are paramount. This guide provides an in-depth comparison of analytical methodologies for the quality control of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Establishing a robust reference standard is the cornerstone of accurate and reproducible research, ensuring the integrity of experimental data from discovery through to preclinical evaluation.

The benzoxazolone scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] The specific analogue, this compound, while not extensively characterized in public literature, represents a class of N-alkylated benzoxazolones with significant therapeutic potential.[1] This guide will explore the critical quality attributes (CQAs) of a reference standard for this compound and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in its comprehensive quality assessment.

Critical Quality Attributes of a this compound Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quality control of a drug substance or drug product. The primary CQAs for a this compound reference standard are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and detection, identification, and quantitation of all impurities (process-related, degradation products, and residual solvents).

  • Potency/Assay: Accurate determination of the concentration of the active moiety.

  • Stability: Understanding the degradation profile under various stress conditions.

This guide will focus on the analytical techniques best suited to ascertain these attributes.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific quality attribute being assessed. For this compound, a compound with moderate polarity and likely good solubility in organic solvents, several chromatographic and spectroscopic methods are applicable.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay

HPLC with UV detection is the most common and versatile technique for assessing the purity and potency of pharmaceutical compounds. Its strengths lie in its high resolving power, sensitivity, and quantitative accuracy.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase C18 column is a suitable starting point, where the nonpolar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.

Experimental Protocol: Purity Determination by HPLC-UV

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the typical UV absorbance of the benzoxazolone chromophore).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in acetonitrile to a concentration of 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The DAD allows for peak purity analysis by comparing UV spectra across the peak, which helps to identify co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Confirmation of Identity

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and certain process impurities that may not be amenable to HPLC analysis.

Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: Identification of Impurities by GC-MS

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: 40-500 amu.

  • Sample Preparation: Dissolve the reference standard in dichloromethane to a concentration of 1 mg/mL.

Data Interpretation: Peaks in the total ion chromatogram (TIC) are identified by comparing their mass spectra to a library of known spectra (e.g., NIST). This provides a high degree of confidence in the identification of impurities.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's structure. It provides detailed information about the chemical environment of each proton in the molecule.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift, splitting pattern (multiplicity), and integration of the signals in an ¹H NMR spectrum provide a detailed map of the proton framework of the molecule.

Experimental Protocol: Structural Confirmation by ¹H NMR

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transformation, phase correction, baseline correction, and integration.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will influence their chemical shifts and coupling constants.

  • Isobutyl Group Protons:

    • A doublet for the two methylene protons (-CH₂-) adjacent to the nitrogen.

    • A multiplet for the methine proton (-CH-).

    • A doublet for the six methyl protons (-CH₃)₂.

  • Methyl Group Proton: A singlet for the three protons of the methyl group at the C5 position.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MS¹H NMR
Primary Application Purity, Assay, StabilityImpurity ID (volatile), Residual SolventsStructural Confirmation, Identity
Quantitative Accuracy HighModerate (with appropriate standards)High (qNMR)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Destructive YesYesNo
Throughput HighModerateLow
Information Provided Retention Time, UV SpectrumRetention Time, Mass SpectrumChemical Shift, Coupling, Integration

Workflow for Reference Standard Qualification

The qualification of a new batch of this compound as a reference standard is a multi-step process that ensures its suitability for its intended use.

ReferenceStandardQualification cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_certification Certification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H NMR, ¹³C NMR Purification->NMR MS Mass Spectrometry NMR->MS IR Infrared Spectroscopy MS->IR HPLC HPLC-UV (Purity, Assay) IR->HPLC GC_MS GC-MS (Residual Solvents) HPLC->GC_MS LOD Loss on Drying GC_MS->LOD ROI Residue on Ignition LOD->ROI Documentation Certificate of Analysis ROI->Documentation Stability Forced Degradation Studies Documentation->Stability

Caption: Workflow for the qualification of a reference standard.

Conclusion

A multi-faceted approach is essential for the comprehensive quality control of a this compound reference standard. While HPLC-UV is the primary tool for determining purity and assay, it should be complemented by GC-MS for the analysis of volatile impurities and ¹H NMR for definitive structural confirmation. By employing these orthogonal techniques, researchers can have a high degree of confidence in the quality of their reference standard, which is fundamental to the integrity and success of their research and development endeavors. The principles and protocols outlined in this guide provide a solid framework for establishing and maintaining a high-quality reference standard for this and other related benzoxazolone derivatives.

References

  • PubChem. 3-Benzyl-5-methyl-3H-benzooxazol-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 2(3H)-Benzoxazolone. National Center for Biotechnology Information. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • USP Chapter <621> Chromatography. Phenomenex. [Link]

  • Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • GC/MS strategies for mutagenic impurities analysis. Separation Science. [Link]

Sources

Safety Operating Guide

3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

Executive Summary

This guide outlines the technical protocols for the safe handling and disposal of This compound (CAS: 116313-85-0). As a benzoxazolone derivative, this compound is a nitrogen-containing heterocycle often used as a scaffold in pharmaceutical synthesis. While generally chemically stable, its disposal requires strict adherence to Non-Halogenated Organic Waste streams to prevent environmental contamination and uncontrolled release of nitrogen oxides (NOx) during thermal decomposition.

Part 1: Chemical Profile & Hazard Logic

1.1 Structural & Stability Analysis

  • Core Structure: The molecule features a benzoxazol-2-one core (a cyclic carbamate) substituted with an isobutyl group at the nitrogen (N3) and a methyl group at the C5 position.

  • Stability: Unlike reactive acid halides or organometallics, this compound is hydrolytically stable under neutral conditions. It does not require quenching (e.g., with methanol or water) prior to disposal.

  • Thermal Hazards: Upon incineration, the nitrogen content will generate nitrogen oxides (NOx). Therefore, it must be directed to facilities equipped with appropriate scrubbers, not open burned.

1.2 Hazard Classification (GHS)

  • Acute Toxicity: Treat as Harmful if Swallowed (H302) and Harmful if Inhaled (H332) due to its structural similarity to bioactive carbamates.

  • Irritation: Causes Skin Irritation (H315) and Serious Eye Irritation (H319) .[1]

  • Combustibility: Organic solid/oil. Flash point is likely >100°C, but it will support combustion.

Table 1: Physical Properties & Safety Data

Parameter Specification Operational Implication
Physical State Solid or Viscous Oil Requires solid waste bins or secondary containment for liquids.
Solubility Lipophilic (Low water solubility) Do NOT dispose of down drains.[2] Toxic to aquatic life.[3]
Reactivity Stable (Non-oxidizer) Compatible with general organic waste streams.

| Incompatibilities | Strong Oxidizers, Strong Bases | Segregate from nitric acid, perchlorates, and concentrated hydroxides. |

Part 2: Waste Categorization Strategy

To ensure regulatory compliance (RCRA/EPA), this compound must be categorized correctly. It is not typically a P-listed or U-listed waste by specific name, meaning it falls under Characteristic Waste or Process Waste .

  • RCRA Code: Likely D001 (Ignitable) if in a flammable solvent, or simply regulated as Hazardous Waste (Non-RCRA Listed) depending on state regulations.

  • Waste Stream: Non-Halogenated Organic .

    • Why? It contains Nitrogen (N) and Oxygen (O), but no Chlorine, Bromine, or Fluorine. Mixing it with halogenated waste increases disposal costs and complicates incineration.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
  • Applicability: Expired stock, contaminated gloves, weighing boats, filter paper.

  • Step 1: Collect waste in a wide-mouth HDPE jar or a yellow hazardous waste bag (for soft debris).

  • Step 2: Label the container "Hazardous Waste - Solid (Non-Halogenated)."

  • Step 3: Explicitly list the constituent: "this compound."

  • Step 4: Seal tightly.[4][5] Do not overfill (leave 10% headspace).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Compound dissolved in solvents (e.g., Ethyl Acetate, DCM, DMSO).

  • Step 1: Determine the solvent base.

    • If dissolved in DCM/Chloroform: Use Halogenated waste stream.[6][7][8]

    • If dissolved in Acetone/Methanol/DMSO: Use Non-Halogenated waste stream.[6][7]

  • Step 2: Pour into a safety carboy (HDPE or Steel) equipped with a funnel and flame arrestor.

  • Step 3: Record the volume added on the waste log immediately.

Protocol C: Spill Response Workflow
  • Immediate Action: Evacuate the immediate 3-meter radius.

  • PPE: Nitrile gloves (double gloved, 0.11mm min), lab coat, safety goggles.

  • Containment:

    • Cover spill with vermiculite or chem-sorb pads.

    • Do not use water (spreads the lipophilic compound).

    • Sweep absorbed material into a disposable container.

    • Clean surface with a soap/water solution after bulk removal.

Part 4: Visualizations

Figure 1: Disposal Decision Tree

This logic gate ensures the compound enters the correct incineration stream.

DisposalTree Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris (Gloves, Powder, Filter Paper) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Dissolved BinSolid Container: Wide-Mouth HDPE Label: Hazardous Solid Waste Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens BinHalo Container: Carboy (Red Label) Stream: Halogenated Organic Halogenated->BinHalo BinNonHalo Container: Carboy (Clear/Blue Label) Stream: Non-Halogenated Organic NonHalogenated->BinNonHalo Final Fate: High-Temp Incineration (NOx Scrubber Required) BinSolid->Final BinHalo->Final BinNonHalo->Final

Caption: Decision logic for segregating benzoxazolone waste based on physical state and solvent carrier.

Figure 2: Self-Validating Safety Protocol

This workflow ensures that the disposal process is checked for compatibility before execution.

SafetyCheck ID 1. Identify Waste (Check Label/CAS) Compat 2. Compatibility Check (Is Oxidizer present?) ID->Compat Compat->ID Incompatible (STOP) Segregate 3. Segregate (Separate from Acids/Oxidizers) Compat->Segregate Compatible Log 4. Log Entry (Volume, Date, User) Segregate->Log SAA 5. Store in SAA (Satellite Accumulation Area) Log->SAA

Caption: The "Self-Validating" loop requires a compatibility check (Step 2) before any waste is added to a carboy.

Part 5: References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzoxazolone Derivatives. (General class properties used for hazard extrapolation). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Prudent Practices in the Laboratory). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action Card)

WARNING: This compound is a lipophilic derivative of the benzoxazolone scaffold.[1][2] While specific toxicological data may be sparse, Structure-Activity Relationship (SAR) analysis suggests enhanced skin absorption compared to the parent heterocycle due to the isobutyl moiety.[3][1][2] Treat as a potent bioactive agent.

Critical Parameter Directive
Primary Hazard Irritant / Potential Acute Toxin. High risk of respiratory irritation (dust) and skin absorption.[3][1][2]
Containment Level 2 (Fume Hood). Do NOT handle on an open bench.[1][2]
Skin Protection Double-gloving required. Nitrile (outer) over Latex/Nitrile (inner).[3][1][2] The isobutyl group increases solvent/lipid solubility.[1][2]
In Case of Spill Do not sweep dry dust. Dampen with PEG-400 or water to prevent aerosolization, then wipe.[1][2]
Fire Hazard Releases toxic nitrogen oxides (NOx) and carbon monoxide upon combustion.[1][2]

Part 2: Chemical Profile & Hazard Analysis

Compound Identification
  • Chemical Name: 3-Isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one[3][1][2]

  • Core Scaffold: 2(3H)-Benzoxazolone (CAS 59-49-4 analog)[3][1][2]

  • Molecular Formula: C₁₂H₁₅NO₂ (Calculated MW: ~205.25 g/mol )[3][1]

  • Physical State: White to off-white solid/powder (Inferred from analogs).[1][2]

  • Solubility: Low water solubility; soluble in DMSO, Dichloromethane (DCM), Methanol, and Ethyl Acetate.[3][1]

Inferred Hazard Classification (SAR Analysis)

Based on the parent 2(3H)-benzoxazolone and lipophilic N-alkyl substituents:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Corrosion: Category 2 (Causes skin/serious eye irritation).[1][2][4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][4]

  • Bioavailability: The isobutyl group at the N-position significantly increases lipophilicity (LogP), potentially facilitating faster dermal penetration than the unsubstituted parent compound [1, 2].[3][1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during specific operational phases.[1][2]

Operational Phase Respiratory Protection Hand Protection Eye/Face Protection Body Protection
1.[3][1][2] Weighing (Solid) N95/P100 Mask (if outside hood) or Fume Hood Sash at <18".[1][2]Double Nitrile (0.11 mm min thickness).[1][2]Safety Goggles (tight-fitting).[1][2]Lab Coat (buttoned), Long sleeves.[3][1][2]
2. Solubilization Fume Hood ONLY. No respirator needed if sash is proper.[1][2]Nitrile over Laminate (if using DCM/DMSO).[1][2]Safety Goggles + Face Shield if >500mL.[1][2]Lab Coat + Chemical Apron.
3. Reaction Setup Fume Hood.Double Nitrile .[1][2][5] Change immediately upon splash.[1][2]Safety Glasses with side shields.[1][2]Lab Coat.
4. Waste Disposal N95/P100 (if dust risk).[1][2]Heavy Duty Nitrile (0.3 mm).[1][2]Safety Goggles .Lab Coat + Apron.[1][2]

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the handling of dry powder due to aerosolization.[3][1]

  • Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.[1][2]

  • Transfer:

    • Tare the receiving vial inside the hood.[1][2]

    • Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

    • Technique: If the compound is caked, do not scrape vigorously.[1][2] Gently break apart to avoid creating a dust cloud.[1][2]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2] Dispose of the tissue as solid hazardous waste.[1][2]

Protocol B: Solubilization (Liquid State)

The isobutyl group makes this compound highly soluble in DMSO and DCM, which are also skin permeation enhancers.[3][1]

  • Solvent Choice:

    • Preferred: DMSO (low volatility, but high skin permeability risk).[3][1][2]

    • Volatile: DCM (high volatility, requires strict fume hood use).[3][1][2]

  • Dissolution:

    • Add solvent slowly down the side of the vial to prevent "puffing" of the solid.[1][2]

    • Vortex with the cap tightly sealed .[1][2]

  • Pressure Release: If heating is required to dissolve (e.g., to 40°C), vent the vial cautiously inside the hood to release pressure from solvent expansion.[3][1][2]

Part 5: Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<1 g):

    • Alert nearby personnel.[1][2]

    • Dampen the powder with a paper towel soaked in PEG-400 or water (prevents dust).[1][2]

    • Wipe up and place in a sealed bag.

    • Clean surface with 1N NaOH (hydrolyzes the carbamate linkage) followed by water.[1][2]

  • Major Spill (>1 g): Evacuate area. Contact HSE. Use P100 respirator for cleanup.[1][2]

Waste Disposal
  • Stream: Nitrogen-containing organic waste.[1][2]

  • Labeling: Must be labeled "Toxic Organic Solid/Solution - Benzoxazolone Derivative."[1][2]

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (rapid hydrolysis).[3][1][2]

Part 6: Decision Logic & Visualization

Figure 1: PPE Selection & Risk Assessment Flowchart

This diagram guides the researcher through the decision process based on the physical state of the compound.[1]

PPE_Decision_TreeStartStart: Handling this compoundStateWhat is the Physical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution (DMSO/DCM)State->LiquidDustRiskIs Dust Generation Likely?Solid->DustRiskSolventCheck Solvent PermeabilityLiquid->SolventHoodWork in Fume Hood(Sash < 18 inches)DustRisk->HoodNo (Static)RespREQUIRED: N95/P100 Respirator+ Safety GogglesDustRisk->RespYes (Active manipulation)Resp->HoodTransfer to HoodSolvent->HoodStandard SolventGloveDouble Glove:Nitrile over LaminateSolvent->GloveDMSO/DCM Used

Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier risks.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6043, 2(3H)-Benzoxazolone.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.